Diisopropyl maleate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10099-70-4 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
dipropan-2-yl but-2-enedioate |
InChI |
InChI=1S/C10H16O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h5-8H,1-4H3 |
InChI Key |
FNMTVMWFISHPEV-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C=CC(=O)OC(C)C |
Isomeric SMILES |
CC(C)OC(=O)/C=C\C(=O)OC(C)C |
Canonical SMILES |
CC(C)OC(=O)C=CC(=O)OC(C)C |
boiling_point |
280.0 °C |
melting_point |
2.1 °C |
Other CAS No. |
10099-70-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Diisopropyl Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl maleate (DIPM) is an organic compound, specifically the di-ester of maleic acid and isopropanol. Its chemical structure, characterized by a cis-alkene functionality flanked by two isopropyl ester groups, imparts a unique set of physicochemical properties that make it a valuable intermediate in various chemical syntheses. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its reactivity in significant chemical transformations.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for purification processes.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| Physical State | Liquid |
| Melting Point | -30.15 °C |
| Boiling Point | 225.5 °C at 760 mmHg |
| Density | 1.027 g/cm³ |
| Water Solubility | 9.9 g/L at 20 °C |
| Appearance | Odorless |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are provided below.
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from maleic anhydride and isopropanol.
Materials:
-
Maleic anhydride
-
Isopropanol
-
Sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine maleic anhydride and isopropanol in a 1:5 molar ratio.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux at approximately 80-100°C for 4-6 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and 5% sodium bicarbonate solution to neutralize the acidic catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and purify the crude this compound by vacuum distillation.
Determination of Boiling Point
The boiling point is determined using the distillation method.
Apparatus:
-
Distillation flask
-
Condenser
-
Thermometer
-
Receiving flask
-
Heating mantle
Procedure:
-
Place a sample of purified this compound in the distillation flask.
-
Assemble the distillation apparatus.
-
Heat the flask gently.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
Determination of Density
The density is determined using a pycnometer.
Apparatus:
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Water bath
Procedure:
-
Weigh a clean, dry pycnometer.
-
Fill the pycnometer with this compound and weigh it again.
-
Empty and clean the pycnometer, then fill it with distilled water and weigh it.
-
The density is calculated using the formula: Density = (mass of this compound) / (mass of water) * density of water at the experimental temperature.
Determination of Water Solubility
The shake-flask method is used to determine water solubility.
Apparatus:
-
Erlenmeyer flask with a stopper
-
Shaking incubator
-
Centrifuge
-
Analytical instrument for quantification (e.g., GC-MS)
Procedure:
-
Add an excess amount of this compound to a known volume of distilled water in an Erlenmeyer flask.
-
Seal the flask and place it in a shaking incubator at a constant temperature (e.g., 20°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the solution to separate the undissolved ester.
-
Carefully extract an aliquot of the aqueous phase and determine the concentration of this compound using a suitable analytical method.
Reactivity Profile: The Diels-Alder Reaction
This compound, with its electron-deficient double bond, serves as an excellent dienophile in the Diels-Alder reaction. This [4+2] cycloaddition reaction is a powerful tool in organic synthesis for the formation of six-membered rings. A typical Diels-Alder reaction involving this compound as the dienophile is depicted below.
Caption: Diels-Alder reaction of Butadiene with this compound.
Synthesis and Purification Workflow
The overall process for synthesizing and purifying this compound can be visualized as a sequential workflow, ensuring a high-purity final product.
An In-depth Technical Guide to the Structure of Diisopropyl Maleate
Chemical Identity and Structure
Diisopropyl maleate is the diester of maleic acid and isopropanol. Its chemical structure is characterized by a central four-carbon chain containing a cis-configured carbon-carbon double bond, with carboxyl groups at either end esterified with isopropyl groups. The systematic IUPAC name for this compound is dipropan-2-yl (Z)-but-2-enedioate.[1] The "Z" configuration denotes that the higher priority substituents on each carbon of the double bond are on the same side, resulting in a cis-isomer.
Synonyms:
-
Isopropyl Maleate
-
2-Butenedioic acid (2Z)-, 1,4-bis(1-methylethyl) ester
-
Maleic acid, diisopropyl ester
The core structure consists of a but-2-enedioate backbone, with two propan-2-yl (isopropyl) groups attached via ester linkages.
Caption: 2D structure of this compound (dipropan-2-yl (Z)-but-2-enedioate).
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in various chemical syntheses and formulations.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₄[1][2][4] |
| Molecular Weight | 200.23 g/mol [1][2][4] |
| CAS Registry Number | 10099-70-4[2][3] |
| Physical State | Liquid[2] |
| Melting Point | -30.15°C[2] |
| Boiling Point | 225.5°C at 760 mmHg[2] |
| Density | 1.027 g/cm³[2] |
| Refractive Index | 1.445[2] |
| Water Solubility | 9.9 g/L at 20°C[2] |
| Vapor Pressure | 6.2 Pa at 25°C[2] |
| Flash Point | 112.3°C[2] |
| LogP (Octanol-Water) | 1.95[2] |
Experimental Protocols
Synthesis of this compound via Esterification
A common and conventional method for the synthesis of this compound is the direct esterification of maleic anhydride with isopropanol.[1] This reaction is typically acid-catalyzed.
Reaction Scheme: Maleic Anhydride + 2 Isopropanol → this compound + Water
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, maleic anhydride and isopropanol are combined. A typical molar ratio of maleic anhydride to isopropanol ranges from 1:3 to 1:8.[3]
-
Catalyst Addition: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture. The amount of catalyst is typically a small percentage of the mass of maleic anhydride.
-
Reaction: The mixture is heated to a temperature between 70°C and 110°C and stirred under reflux for a period of 3 to 8 hours.[3] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, the mixture is allowed to cool to room temperature. The crude product is then washed with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid and catalyst. The organic layer is separated.
-
Purification: The crude this compound is purified by vacuum distillation to yield the final product.
Structural Characterization
The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.
3.2.1 Infrared (IR) Spectroscopy
Methodology: A small drop of the purified liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The sample is then analyzed using an FTIR spectrometer over a range of 4000-650 cm⁻¹.
Expected Absorptions:
-
C=O Stretch: A strong absorption peak is expected in the range of 1750-1715 cm⁻¹ characteristic of an α,β-unsaturated ester.
-
C-O Stretch: Intense peaks will be present in the 1300-1000 cm⁻¹ region, corresponding to the C-O single bond stretches of the ester group.
-
C=C Stretch: A peak corresponding to the carbon-carbon double bond stretch is expected around 1640 cm⁻¹.
-
C-H Stretch: Peaks just below 3000 cm⁻¹ will be present due to the sp³ hybridized carbons of the isopropyl groups.
3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are then acquired on an NMR spectrometer.
Expected ¹H NMR Signals:
-
Olefinic Protons (-CH=CH-): A singlet or two doublets (depending on the resolution and coupling) are expected around 6.0-6.5 ppm, integrating to 2 protons. The cis-coupling constant would be in the range of 5-14 Hz.
-
Isopropyl Methine Proton (-CH(CH₃)₂): A septet is expected around 4.9-5.2 ppm, integrating to 2 protons.
-
Isopropyl Methyl Protons (-CH(CH₃)₂): A doublet is expected around 1.2-1.4 ppm, integrating to 12 protons.
Expected ¹³C NMR Signals:
-
Carbonyl Carbon (C=O): A signal in the range of 165-175 ppm.
-
Olefinic Carbons (-CH=CH-): Signals in the range of 120-140 ppm.
-
Isopropyl Methine Carbon (-CH(CH₃)₂): A signal in the range of 65-75 ppm.
-
Isopropyl Methyl Carbons (-CH(CH₃)₂): A signal in the range of 20-25 ppm.
References
An In-depth Technical Guide to the Synthesis of Diisopropyl Maleate from Maleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of diisopropyl maleate from maleic anhydride and isopropanol. It details the underlying chemical principles, reaction mechanisms, and various catalytic methodologies. This document offers detailed experimental protocols for both modern and traditional catalytic systems, presents quantitative data in structured tables for comparative analysis, and includes visual diagrams to elucidate reaction pathways and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development, enabling them to effectively produce and utilize this compound.
Introduction
This compound is a significant chemical intermediate used in a variety of industrial applications, including the production of polymers, plasticizers, and as a precursor in the synthesis of pharmaceuticals and agrochemicals.[1] Its synthesis is most commonly achieved through the esterification of maleic anhydride with isopropanol. This process can be efficiently catalyzed by various acids, with both traditional mineral acids and modern solid and ionic liquid catalysts being employed to achieve high yields and selectivity.
The reaction proceeds in two main stages: a rapid, often uncatalyzed, ring-opening of the maleic anhydride by one molecule of isopropanol to form isopropyl monomaleate, followed by a slower, reversible, acid-catalyzed esterification of the remaining carboxylic acid group with a second molecule of isopropanol to yield the desired this compound and water. The choice of catalyst and reaction conditions plays a crucial role in the overall efficiency, yield, and environmental impact of the synthesis.
Reaction Mechanism and Signaling Pathways
The synthesis of this compound from maleic anhydride is a two-step process. The initial step involves the nucleophilic attack of isopropanol on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of isopropyl monomaleate. This step is generally fast and can occur without a catalyst.
The second step is the acid-catalyzed Fischer esterification of the carboxylic acid group of the monoester with another molecule of isopropanol. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. A subsequent nucleophilic attack by isopropanol, followed by a series of proton transfers and the elimination of a water molecule, leads to the formation of this compound.
Below is a diagram illustrating the acid-catalyzed esterification of isopropyl monomaleate to this compound.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound using different catalytic systems.
General Laboratory Procedure using an Acid Catalyst (Sulfuric Acid or p-Toluenesulfonic Acid)
This protocol is a general method adapted from kinetic studies of maleic anhydride esterification with alcohols.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine maleic anhydride and isopropanol. The typical molar ratio of maleic anhydride to isopropanol ranges from 1:3 to 1:8.[3]
-
Catalyst Addition: Add the acid catalyst (sulfuric acid or p-toluenesulfonic acid). The catalyst loading is typically a small percentage of the total reactant weight.
-
Reaction: Heat the mixture to a temperature between 70°C and 110°C with continuous stirring.[3] The reaction is typically refluxed for 3 to 8 hours.[3]
-
Work-up: After cooling to room temperature, the excess isopropanol can be removed by distillation. The crude product is then neutralized with a base solution (e.g., 5-10% sodium hydroxide or sodium bicarbonate) to a pH of approximately 7.[1]
-
Purification: The organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., sodium sulfate). The final product, this compound, is purified by vacuum distillation.[1]
High-Yield Synthesis using a Dual-Nuclear Functionalized Ionic Liquid Catalyst
The following protocol is based on a patented method demonstrating high yields and catalyst recyclability.[1]
-
Reaction Setup: In a four-necked flask equipped with a reflux condenser and a mechanical stirrer, add 200g (2.04 mol) of maleic anhydride and 367g (6.12 mol) of isopropanol.
-
Catalyst Addition: Add 36.7g of a dual-nuclear functionalized ionic liquid catalyst (bis(3-methyl-1-imidazolium-butylidene) sulfate).
-
Reaction: Heat the mixture to 80°C and stir continuously for 4 hours.
-
Work-up: After the reaction, allow the mixture to cool to room temperature and stand for phase separation. Decant the upper layer containing the crude product.
-
Purification: Remove the excess isopropanol by atmospheric distillation. Neutralize the crude ester with a 6% NaOH solution to a pH of approximately 7, followed by separation of the aqueous layer. The crude this compound is then purified by vacuum distillation (113°C, 0.097 MPa) to yield the pure product. The reported yield for this specific protocol is 97.2% with 100% selectivity.[1]
Data Presentation
The following tables summarize the quantitative data from various synthetic approaches to this compound.
Table 1: Reaction Conditions for this compound Synthesis
| Parameter | Conventional Acid Catalysis | Ionic Liquid Catalysis |
| Catalyst | Sulfuric acid or p-toluenesulfonic acid | Dual-nuclear functionalized ionic liquid |
| Maleic Anhydride:Isopropanol Molar Ratio | 1:3 to 1:8[3] | 1:3 to 1:5 |
| Catalyst Loading (% of Maleic Anhydride weight) | Not specified in detail, typically 1-5% | 10% to 20%[1] |
| Reaction Temperature (°C) | 70 - 110[3] | 70 - 110[1] |
| Reaction Time (hours) | 3 - 8[3] | 3 - 8[1] |
| Reported Yield (%) | Not specified for this compound | 95.5 - 97.8[1] |
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value |
| Molecular Formula | C10H16O4[4] |
| Molecular Weight | 200.23 g/mol [4] |
| Boiling Point | 225.5 °C at 760 mmHg[3] |
| Density | 1.027 g/cm³[3] |
| ¹H NMR (Predicted) | δ 1.25 (d, 12H, CH(CH₃)₂), δ 5.08 (sept, 2H, CH(CH₃)₂), δ 6.25 (s, 2H, CH=CH) |
| ¹³C NMR (Predicted) | δ 21.8 (CH(CH₃)₂), δ 68.9 (CH(CH₃)₂), δ 129.8 (CH=CH), δ 165.2 (C=O) |
| IR Spectroscopy (Key Peaks) | ~1720 cm⁻¹ (C=O stretch), ~1645 cm⁻¹ (C=C stretch), ~1150-1250 cm⁻¹ (C-O stretch) |
Note: NMR data is predicted and may vary slightly based on solvent and experimental conditions. IR peak positions are approximate.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to Diisopropyl Maleate (CAS: 10099-70-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of diisopropyl maleate, a versatile organic compound with significant applications in chemical synthesis and material science. This document details its chemical and physical properties, synthesis protocols, and its role as a key intermediate in the formation of complex molecules relevant to pharmaceutical development.
Chemical Identity and Properties
This compound, with the CAS number 10099-70-4, is the diisopropyl ester of maleic acid.[1] Its chemical structure features a cis-configured carbon-carbon double bond, which is a key site for its reactivity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-Butenedioic acid (Z)-, bis(1-methylethyl) ester[1] |
| Synonyms | Maleic acid, diisopropyl ester; (Z)-2-Butenedioic acid diisopropyl ester[1] |
| Molecular Formula | C₁₀H₁₆O₄[1] |
| Molecular Weight | 200.23 g/mol [1] |
| Physical State | Liquid[1] |
| Melting Point | -30.15°C[1] |
| Boiling Point | 225.5°C at 760 mmHg[1] |
| Density | 1.027 g/cm³[1] |
| Refractive Index | 1.445[1] |
| Flash Point | 112.3°C[1] |
| Water Solubility | 9.9 g/L at 20°C[1] |
| LogP (Octanol-Water) | 1.95[1] |
| Vapor Pressure | 6.2 Pa at 25°C[1] |
Synthesis of this compound
The most common industrial synthesis of this compound is through the direct esterification of maleic anhydride with isopropanol.[1] This reaction is typically catalyzed by an acid.
Experimental Protocol: Acid-Catalyzed Esterification of Maleic Anhydride
Materials:
-
Maleic anhydride
-
Isopropanol
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Sodium bicarbonate solution (for neutralization)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride in an excess of isopropanol. The molar ratio of isopropanol to maleic anhydride is typically between 3:1 and 8:1.[2]
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., 1-2% by weight of maleic anhydride) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain the temperature for 3-8 hours.[2] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Wash the organic layer with brine to remove any remaining aqueous impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the excess isopropanol using a rotary evaporator.
-
Purification: The crude this compound can be further purified by vacuum distillation to obtain the final product.
Logical Relationship: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Organic Synthesis
While this compound is not known to be directly bioactive, it serves as a crucial intermediate in the synthesis of more complex molecules, some of which have pharmaceutical applications.[3][4] Its utility stems from the reactive double bond, making it a valuable building block in various organic reactions.
Diels-Alder Reactions:
This compound can act as a dienophile in Diels-Alder reactions, a powerful method for forming six-membered rings.[5] This reaction is fundamental in the synthesis of many natural products and pharmaceutically active compounds. The general scheme involves the reaction of a conjugated diene with the alkene (dienophile) of this compound to form a cyclohexene derivative.
Signaling Pathway: General Diels-Alder Reaction
Caption: General scheme of a Diels-Alder reaction with this compound.
The ability to introduce functionality and stereochemistry in a controlled manner through reactions like the Diels-Alder makes this compound a versatile tool for medicinal chemists.
Other Applications:
Beyond its role in cycloaddition reactions, this compound is also utilized in:
-
Polymer formulations: As a cross-linking agent.[5]
-
Adhesive formulations. [5]
-
Plasticizer applications. [5]
-
Coatings and films: To enhance hardness and toughness.[5]
Safety and Handling
This compound is classified as a skin sensitizer and may cause an allergic skin reaction.[6] It is also reported to cause serious eye irritation.[7] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.
First Aid Measures:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Skin Contact: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
This product is intended for research and development use only and is not for drug, household, or other uses.[4]
Conclusion
This compound is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its straightforward synthesis and the reactivity of its carbon-carbon double bond make it a useful building block in organic synthesis, particularly in the construction of cyclic systems relevant to drug discovery and development. Proper safety precautions are essential when handling this compound due to its potential as a skin and eye irritant.
References
- 1. This compound | C10H16O4 | CID 5369190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103288634A - A method for catalytic synthesis of this compound - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. chemicea.com [chemicea.com]
- 5. This compound (10099-70-4) for sale [vulcanchem.com]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data for Diisopropyl maleate
An In-depth Technical Guide to the Spectroscopic Data of Diisopropyl Maleate
Introduction
This compound, with the chemical formula C₁₀H₁₆O₄, is the diisopropyl ester of maleic acid.[1] It is a compound of interest in various chemical syntheses, including as a dienophile in Diels-Alder reactions and in the formulation of polymers and copolymers.[1] Accurate characterization of its molecular structure is crucial for its application in research and development. This guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining this data are also presented to aid researchers in their own analyses.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.1 | Singlet | 2H | Olefinic Protons (-CH=CH-) |
| ~5.0 | Septet | 2H | Methine Protons (-CH(CH₃)₂) |
| ~1.2 | Doublet | 12H | Methyl Protons (-CH(CH₃)₂) |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165 | Carbonyl Carbon (-C=O) |
| ~130 | Olefinic Carbon (-CH=CH-) |
| ~68 | Methine Carbon (-CH(CH₃)₂) |
| ~22 | Methyl Carbon (-CH(CH₃)₂) |
Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~2980 | C-H stretch (sp³ hybridized carbons) |
| ~1720 | C=O stretch (ester carbonyl) |
| ~1640 | C=C stretch (alkene) |
| ~1150 | C-O stretch (ester) |
Data is typically acquired from a neat liquid sample between NaCl or KBr plates.[2][3][4]
Table 4: Mass Spectrometry (GC-MS) Data for this compound
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Proposed Fragment |
| 200 | Low | [M]⁺ (Molecular Ion) |
| 158 | Moderate | [M - C₃H₆]⁺ |
| 141 | Moderate | [M - C₃H₇O]⁺ |
| 99 | High | [M - C₃H₇O₂ - C₂H₂]⁺ |
| 43 | Very High | [C₃H₇]⁺ |
Fragmentation patterns can be complex and may vary with the ionization method used.[2][5]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample (5-25 mg for ¹H, 20-50 mg for ¹³C).[6][7]
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.[7]
-
5 mm NMR tubes.[8]
-
Pipettes and a vial.
-
Vortex mixer (optional).
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[7][9]
-
Gently mix or vortex the solution until the sample is completely dissolved.
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube.
-
Ensure the liquid height in the NMR tube is between 4.0 and 5.0 cm.[7]
-
-
Instrument Setup:
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[6][8]
-
Set appropriate acquisition parameters, such as spectral width, relaxation delay, and pulse sequence.[7]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain an FT-IR spectrum of this compound.
Materials:
-
This compound sample (1-2 drops).[3]
-
FT-IR spectrometer.
-
Sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[4]
-
Pipette.
-
Acetone and Kimwipes for cleaning.
Procedure:
-
Sample Preparation (Neat Liquid):
-
Ensure the salt plates are clean and dry. If necessary, rinse them with a small amount of dry acetone and wipe them with a Kimwipe.[4]
-
Using a pipette, place 1-2 drops of the this compound sample onto the center of one salt plate.[3]
-
Carefully place the second salt plate on top, creating a thin liquid film "sandwich" between the plates.[3][4]
-
-
Instrument Setup:
-
Place the salt plate "sandwich" into the sample holder of the FT-IR spectrometer.
-
Ensure the instrument's sample compartment is closed.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Cleaning:
Mass Spectrometry (MS)
Objective: To obtain a mass spectrum of this compound, typically using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound sample.
-
A suitable volatile solvent (e.g., dichloromethane or hexane).
-
GC-MS instrument equipped with an appropriate column.
-
Microsyringe.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a volatile solvent.
-
-
Instrument Setup:
-
Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate.
-
Set the MS parameters, including the ionization method (typically Electron Ionization - EI), mass range to be scanned, and detector voltage.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC injection port using a microsyringe.
-
The sample is vaporized and carried by the gas phase through the GC column, where separation of components occurs.
-
As the this compound elutes from the GC column, it enters the MS ion source.
-
The molecules are ionized and fragmented, and the resulting ions are separated by their mass-to-charge ratio and detected.
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ion peaks.
-
Correlate the fragmentation pattern with the known structure of this compound to confirm its identity.
-
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. This compound (10099-70-4) for sale [vulcanchem.com]
- 2. This compound | C10H16O4 | CID 5369190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. webassign.net [webassign.net]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Diisopropyl malonate | C9H16O4 | CID 83223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. research.reading.ac.uk [research.reading.ac.uk]
A Technical Guide to the Solubility of Diisopropyl Maleate in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of diisopropyl maleate, a key intermediate in various chemical syntheses. Due to the limited availability of comprehensive quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining the solubility of this compound in common laboratory solvents, alongside a qualitative summary based on available information and data from structurally similar compounds.
Introduction to this compound
This compound is the diisopropyl ester of maleic acid, presenting as a colorless liquid. Its molecular structure, featuring a cis-carbon-carbon double bond and two isopropyl ester groups, governs its physical and chemical properties, including its solubility profile.[1] Understanding the solubility of this compound is crucial for its application in polymerization, adhesive formulations, and as a plasticizer.[1]
Qualitative Solubility Profile
Based on available data for this compound and its structural analogs, such as diethyl maleate and dibutyl maleate, a qualitative solubility profile can be inferred. Esters of this nature are generally soluble in a range of organic solvents and exhibit limited solubility in water.
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Solvent Example | Expected Solubility | Rationale/References |
| Polar Protic Solvents | |||
| Water | Slightly Soluble | Quantitative data indicates a water solubility of 9.9 g/L at 20°C.[1] Structurally similar dialkyl maleates also show limited water solubility.[2][3] | |
| Methanol | Soluble | A material safety data sheet indicates solubility in methanol. | |
| Ethanol | Soluble | Diethyl and dibutyl maleate are reported to be soluble or miscible with ethanol.[3][4][5][6] | |
| Polar Aprotic Solvents | |||
| Acetone | Soluble | Dibutyl maleate is soluble in acetone.[2][4][5] | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A material safety data sheet indicates solubility in DMSO. | |
| Ethyl Acetate | Soluble | Esters are generally miscible with other esters. | |
| Nonpolar Solvents | |||
| Hexane | Sparingly Soluble to Insoluble | Dialkyl maleates are reported to be immiscible with aliphatic hydrocarbons.[4] | |
| Toluene | Soluble | Dibutyl maleate is miscible with toluene.[4][5] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, quantitative solubility data, the universally recognized shake-flask method for determining thermodynamic solubility is recommended.[7][8][9][10][11][12][13][14] The following protocol provides a detailed procedure for determining the solubility of this compound in a chosen solvent, followed by quantification using gas chromatography (GC).
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Glass vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific solvent. The presence of undissolved solute is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixtures for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure thermodynamic equilibrium is achieved.[7]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a minimum of 2 hours to permit the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant of each vial using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any suspended solid particles.
-
Accurately dilute the filtered, saturated solution with the respective pure solvent to a concentration that falls within the calibration range of the analytical method.
-
-
Quantitative Analysis by Gas Chromatography (GC):
-
Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.
-
Develop a suitable GC method for the analysis of this compound. A typical method would involve a capillary column (e.g., DB-5 or equivalent) and a flame ionization detector (FID).[15][16][17]
-
Inject the prepared calibration standards and the diluted samples into the GC system.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the standards.
-
Determine the concentration of this compound in the diluted samples by interpolating their peak areas on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by multiplying the determined concentration in the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Conclusion
References
- 1. This compound (10099-70-4) for sale [vulcanchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. atamankimya.com [atamankimya.com]
- 5. celanese.com [celanese.com]
- 6. Diethyl maleate, 97% | Fisher Scientific [fishersci.ca]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Thermodynamic Solubility Testing Service - Creative Biolabs [creative-biolabs.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. enamine.net [enamine.net]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. bioassaysys.com [bioassaysys.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. frontiersin.org [frontiersin.org]
- 17. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
Diisopropyl maleate IUPAC name and synonyms
An In-depth Technical Guide to Diisopropyl Maleate
Chemical Identity
IUPAC Name: dipropan-2-yl (Z)-but-2-enedioate[1][2]
Synonyms:
-
2-Butenedioic acid (Z)-, bis(1-methylethyl) ester[1]
-
diisopropyl (2Z)-2-butenedioate[6]
-
1,4-Bis(1-methylethyl) (2Z)-2-butenedioate[1]
-
Diisopropylester kyseliny maleinove[1]
Physicochemical Properties
The following tables summarize the key physical and chemical properties of this compound.
Table 1: General and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆O₄[1][3] |
| Molecular Weight | 200.23 g/mol [1][3] |
| Physical State | Liquid[3] |
| Melting Point | -30.15°C[3][5] |
| Boiling Point | 225.5°C at 760 mmHg[3] |
| Density | 1.027 g/cm³[3] |
| Refractive Index | 1.445[3] |
| Viscosity | 4.56 mm²/s[3][5] |
| Flash Point | 112.3°C[3] |
Table 2: Solubility and Partition Properties
| Property | Value |
|---|---|
| Water Solubility | 9.9 g/L at 20°C[3][5] |
| LogP (Octanol-Water) | 1.95[3][5] |
| Vapor Pressure | 6.2 Pa at 25°C[3][5] |
Experimental Protocols: Synthesis of this compound
This compound is primarily synthesized through the esterification of maleic anhydride or maleic acid with isopropanol. Below are detailed protocols for two common synthetic methods.
Conventional Esterification
This method involves the direct esterification using an acid catalyst.[3]
-
Reactants: Maleic anhydride and Isopropanol.
-
Catalyst: Sulfuric acid or p-toluenesulfonic acid.
-
Methodology:
-
Combine maleic anhydride and isopropanol in a molar ratio ranging from 1:3 to 1:8 in a reaction vessel.
-
Add an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to a temperature between 70-110°C.
-
Maintain the reaction under stirring and reflux for a period of 3 to 8 hours.
-
Upon completion, the crude product can be purified by distillation to obtain this compound.
-
Ionic Liquid-Catalyzed Synthesis
An environmentally friendlier approach utilizes a dual-nuclear functionalized ionic liquid as a catalyst, which can be easily separated and recycled.[3][7]
-
Reactants: Maleic anhydride and Isopropanol.
-
Catalyst: Dual-nuclear functionalized ionic liquid.
-
Methodology:
-
Mix maleic anhydride and isopropanol in a mass ratio of 1:3 to 1:8.[7]
-
Add the dual-nuclear functionalized ionic liquid catalyst, with its mass being 10% to 20% of the mass of the maleic anhydride.[7]
-
Control the reaction temperature at 70°C-110°C and allow the mixture to stir and reflux for 3-8 hours.[7]
-
After the reaction is complete, let the mixture stand at room temperature to allow for phase separation.[7]
-
The lower layer containing the ionic liquid can be separated and recycled.[7]
-
The upper layer containing the ester is purified by vacuum distillation to yield pure this compound.[7]
-
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from maleic anhydride and isopropanol.
Caption: Workflow for the synthesis of this compound.
Role as a Chemical Intermediate
This compound serves as a versatile intermediate in organic synthesis.
Caption: Role of this compound as a chemical intermediate.
Applications in Research and Development
This compound is an important intermediate in the synthesis of more complex organic molecules.[3] It is utilized in various industrial applications, including:
-
Polymer Formulations: As a cross-linking agent.[3]
-
Adhesives and Coatings: In formulations for adhesives and films.[3]
-
Plasticizers: Used in plasticizer applications.[3]
-
Pharmaceutical Synthesis: Serves as a key building block in the development of pharmaceutical compounds.[8]
-
Organic Synthesis: Acts as a dienophile in Diels-Alder reactions.[3][8]
References
- 1. This compound | C10H16O4 | CID 5369190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rxnfinder.org [rxnfinder.org]
- 3. This compound (10099-70-4) for sale [vulcanchem.com]
- 4. 10099-70-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 10099-70-4 [chemicalbook.com]
- 6. This compound | 10099-70-4 [sigmaaldrich.com]
- 7. CN103288634A - A method for catalytic synthesis of this compound - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
Health and safety information for Diisopropyl maleate
An In-depth Technical Guide to the Health and Safety of Diisopropyl Maleate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the health and safety information currently available for this compound (CAS No. 10099-70-4). The information is compiled for professionals in research and development who may handle this substance.
Chemical and Physical Properties
This compound is the diisopropyl ester of maleic acid.[1] It is a liquid at room temperature and has limited solubility in water.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | dipropan-2-yl (Z)-but-2-enedioate | [3] |
| CAS Number | 10099-70-4 | [1][3] |
| Molecular Formula | C₁₀H₁₆O₄ | [1][3] |
| Molecular Weight | 200.23 g/mol | [1][3] |
| Physical State | Liquid | [1] |
| Boiling Point | 225.5°C at 760 mmHg | [1] |
| Melting Point | -30.15°C | [1][2] |
| Density | 1.027 g/cm³ | [1] |
| Flash Point | 112.3°C | [1] |
| Water Solubility | 9.9 g/L at 20°C | [1][2] |
| Vapor Pressure | 6.2 Pa at 25°C | [1] |
| LogP (Octanol-Water) | 1.95 | [1] |
Hazard Identification and Classification
This compound is classified as a skin sensitizer and an eye irritant.[3][4] The primary health concern is the potential to cause an allergic skin reaction upon contact.[1]
Table 2: GHS Classification for this compound
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement | Reference(s) |
| Skin Sensitization | 1 | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction | [1][3] |
| Serious Eye Damage/Irritation | 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | [4] |
| Skin Corrosion/Irritation | 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | [5] |
| Specific target organ toxicity — Single exposure | 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation | [5] |
Toxicological Profile
Specific toxicological data for this compound is limited.[1] Much of the understanding of its potential hazards is derived from data on structurally similar maleic acid esters.[1] Maleic esters are generally expected to have low acute toxicity, with the notable exception of dimethyl maleate which shows moderate acute oral toxicity.[6] They are not expected to be carcinogenic, mutagenic, or have reproductive toxicity potential.[6]
Table 3: Acute Toxicity Data for Related Maleic Acid Esters
| Parameter | Value | Related Compound | Species | Reference(s) |
| Acute Oral LD₅₀ | >3200 mg/kg bw | Diethyl maleate | Rat | [1] |
| Acute Oral LD₅₀ | >3730 mg/kg bw | Dibutyl maleate | Rat | [1] |
| Acute Oral LD₅₀ | 1340-1909 mg/kg bw | Dimethyl maleate | Rat | [1] |
| Acute Dermal LD₅₀ | >2000 mg/kg bw | Dibutyl maleate | Rat | [1] |
| Skin Sensitization | Positive (EC3: 2-5.8%) | Diethyl maleate | - | [1] |
Experimental Protocols
Detailed experimental reports for the toxicological evaluation of this compound are not widely available in public literature. However, standardized OECD guidelines are typically followed for such assessments. Below are representative methodologies for key toxicological endpoints.
Protocol: Acute Oral Toxicity (Based on OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of a substance.
-
Test Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of a further 3 animals at the same dose, or dosing of a further 3 animals at the next higher or the next lower dose level.
-
Methodology:
-
Test Animals: Typically, rats of a single sex (usually females) are used. Animals are fasted prior to dosing.
-
Dosing: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.
-
Necropsy: All animals (including those that die during the test) are subjected to gross necropsy at the end of the observation period.
-
Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)
-
Objective: To determine the potential of a substance to induce skin sensitization.
-
Test Principle: The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance. This proliferation is proportional to the dose and to the allergenic potency of the test substance. A radiolabeled nucleoside (e.g., ³H-methyl thymidine) is incorporated into the DNA of proliferating cells and is used as a measure of proliferation.
-
Methodology:
-
Test Animals: Typically, CBA/Ca or CBA/J strain mice are used.
-
Application: The test substance is applied to the dorsum of both ears for three consecutive days.
-
Proliferation Measurement: On day 5, a radiolabeled nucleoside is injected intravenously. After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised.
-
Data Analysis: A single-cell suspension of lymph node cells is prepared, and the level of radioactivity is measured. The stimulation index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.
-
Health and Safety Workflows
Effective management of this compound requires structured workflows for risk assessment and emergency response.
References
- 1. This compound (10099-70-4) for sale [vulcanchem.com]
- 2. 10099-70-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | C10H16O4 | CID 5369190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemical-label.com [chemical-label.com]
- 5. This compound | 10099-70-4 [sigmaaldrich.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
Basic characteristics of maleic acid esters
An In-depth Technical Guide on the Core Characteristics of Maleic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental characteristics of maleic acid esters, compounds of significant interest in polymer chemistry, organic synthesis, and pharmaceutical sciences. This document details their physicochemical properties, synthesis, and analytical characterization, with a particular focus on their applications in drug development.
Physicochemical Properties
Maleic acid esters are the diesters of maleic acid. The properties of these esters, such as boiling point and density, generally increase with the molecular weight of the alcohol substituent. They are typically colorless liquids with ester-like odors and are soluble in many organic solvents. Their solubility in water is generally low.
Below is a summary of the physicochemical properties for several common maleic acid esters.
| Property | Dimethyl Maleate | Diethyl Maleate | Dibutyl Maleate | Dioctyl Maleate |
| Molecular Formula | C₆H₈O₄ | C₈H₁₂O₄ | C₁₂H₂₀O₄ | C₂₀H₃₆O₄ |
| Molecular Weight ( g/mol ) | 144.13[1] | 172.18[2] | 228.29 | 340.5 |
| Appearance | Colorless, oily liquid[3] | Colorless, oily liquid[4] | Colorless to yellowish liquid | Clear, virtually colorless liquid |
| Density (g/cm³) | 1.152 @ 25°C[5] | 1.065 @ 20°C[4] | 0.99 @ 20°C | 0.94 @ 20°C |
| Melting Point (°C) | -17 to -19[3][5] | -10[4] | -85 | -60 |
| Boiling Point (°C) | 204-205[5] | 223-225[4][6] | 280 | 345 |
| Solubility in Water | Miscible[5] | Slightly soluble[4] | 0.17 g/L @ 20°C | Insoluble |
| Refractive Index (n_D^20) | 1.441[5] | 1.441 (25°C)[6] | 1.445 | 1.445 - 1.456 |
Synthesis of Maleic Acid Esters
A common and efficient method for the synthesis of maleic acid esters is the esterification of maleic anhydride with the corresponding alcohol. This reaction is typically catalyzed by an acid.
General Experimental Protocol: Esterification of Maleic Anhydride
This protocol describes a general procedure for the synthesis of dialkyl maleates from maleic anhydride.
Materials:
-
Maleic Anhydride
-
Alcohol (e.g., methanol, ethanol, n-butanol)
-
Acid Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (for alcohols with limited water miscibility like n-butanol)
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (if applicable), dissolve maleic anhydride in an excess of the desired alcohol (e.g., a 1:4 molar ratio of anhydride to alcohol)[7].
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (approximately 1-2% by weight of the maleic anhydride)[8].
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC). The reaction is typically complete within 3 to 16 hours, depending on the alcohol and catalyst used[8][9].
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst is used, it can be removed by filtration. For liquid acid catalysts, the reaction mixture is typically diluted with an organic solvent and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude ester is then purified by vacuum distillation to obtain the final product.
Characterization: The structure and purity of the synthesized maleic acid ester should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Spectroscopic Data
The following tables summarize typical spectroscopic data for common maleic acid esters.
Infrared (IR) Spectroscopy
| Compound | C=O Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | =C-H Stretch (cm⁻¹) |
| Dimethyl Maleate | ~1732 | ~1648 | ~1222, 1164 | ~3005 |
| Diethyl Maleate | ~1725 | ~1645 | ~1265, 1155 | ~3000 |
| Dibutyl Maleate | ~1722 | ~1645 | ~1270, 1160 | ~2960 |
¹H NMR Spectroscopy (CDCl₃, δ in ppm)
| Compound | -OCH₃ / -OCH₂- | -CH=CH- | Alkyl Protons |
| Dimethyl Maleate | 3.78 (s, 6H) | 6.28 (s, 2H) | - |
| Diethyl Maleate | 4.25 (q, 4H) | 6.25 (s, 2H) | 1.32 (t, 6H) |
| Dibutyl Maleate | 4.20 (t, 4H) | 6.23 (s, 2H) | 1.68 (m, 4H), 1.42 (m, 4H), 0.95 (t, 6H) |
¹³C NMR Spectroscopy (CDCl₃, δ in ppm)
| Compound | C=O | -CH=CH- | -OCH₃ / -OCH₂- | Alkyl Carbons |
| Dimethyl Maleate | 165.5 | 129.5 | 52.0 | - |
| Diethyl Maleate | 165.2 | 130.0 | 61.2 | 14.1 |
| Dibutyl Maleate | 165.3 | 130.1 | 65.0 | 30.6, 19.2, 13.7 |
Mass Spectrometry (Electron Ionization)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Dimethyl Maleate | 144 | 113 ([M-OCH₃]⁺), 85, 59 |
| Diethyl Maleate | 172 | 127 ([M-OC₂H₅]⁺), 99, 53 |
| Dibutyl Maleate | 228 | 171 ([M-C₄H₉]⁺), 117, 99, 57 |
Applications in Drug Development
Maleic acid and its esters play a crucial role in pharmaceutical development. A primary application is the formation of maleate salts with amine-containing active pharmaceutical ingredients (APIs). This salt formation can significantly improve the drug's solubility, stability, and bioavailability[10][11]. Maleate is one of the most commonly used anions for oral dosage forms[10].
Furthermore, maleic acid derivatives are being explored for use in pH-sensitive drug delivery systems. The ester or amide linkages can be designed to be stable at physiological pH but hydrolyze in the acidic environment of tumor tissues or endosomes, leading to targeted drug release[12].
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of maleic acid esters.
Formation of a Maleate Salt for Improved Drug Properties
This diagram illustrates the concept of forming a maleate salt from an amine-containing drug to enhance its physicochemical properties.
References
- 1. Diethyl maleate(141-05-9) 1H NMR [m.chemicalbook.com]
- 2. Dimethyl maleate(624-48-6) IR Spectrum [chemicalbook.com]
- 3. Dimethyl maleate(624-48-6) 1H NMR [m.chemicalbook.com]
- 4. Dimethyl malate, TMS derivative [webbook.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. Diethyl maleate(141-05-9) MS [m.chemicalbook.com]
- 7. Diethyl maleate(141-05-9) IR Spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Diethyl malonate [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solved could you please help me to analyze the IR spectra of | Chegg.com [chegg.com]
- 12. rsc.org [rsc.org]
Diisopropyl Maleate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl maleate (DIPM) is a dialkyl ester of maleic acid, an unsaturated dicarboxylic acid. Its chemical structure, characterized by a cis-alkene functionality flanked by two isopropyl ester groups, imparts unique reactivity that makes it a valuable intermediate in a diverse range of chemical syntheses. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in various fields, including pharmaceutical development.
Discovery and History
While a definitive date for the initial synthesis of this compound and the identity of its discoverer are not readily found in readily accessible literature, its history is intrinsically linked to the development of maleic acid chemistry. Maleic acid itself was first isolated in the early 19th century, and its anhydride, maleic anhydride, was prepared as early as 1817. The industrial production of maleic anhydride commenced in 1933, paving the way for the systematic investigation and synthesis of its various ester derivatives.
The esterification of carboxylic acids is a fundamental and well-established reaction in organic chemistry. It is highly probable that this compound was first synthesized in a laboratory setting in the early to mid-20th century as part of broader investigations into the properties and reactions of maleate esters. By the latter half of the 20th century, this compound was a known compound, with its use as a coalescing agent in coating compositions being documented in patents from the early 1980s. A 1985 chemistry journal article also describes its use in asymmetric Michael addition reactions, indicating its availability and utility in organic synthesis by that time. The historical development can be visualized as a progression from the discovery of the parent acid to the exploration of its derivatives.
Diisopropyl maleate molecular weight and formula
An In-depth Technical Guide on Diisopropyl Maleate
This guide provides detailed information on the molecular formula and molecular weight of this compound, intended for researchers, scientists, and professionals in drug development.
Core Data
The fundamental chemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₄ | [1][2][3] |
| Molecular Weight | 200.23 g/mol | [1][2][3] |
Chemical Identification
This compound is the diisopropyl ester of maleic acid.[2] Its IUPAC name is dipropan-2-yl (Z)-but-2-enedioate.[1]
Logical Relationship Diagram
The following diagram illustrates the relationship between the compound's name, its molecular formula, and its corresponding molecular weight.
References
Sourcing High-Purity Diisopropyl Maleate: A Technical Guide for Researchers
For immediate release:
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial sources for high-purity Diisopropyl maleate (CAS No. 10099-70-4). This document outlines key quality parameters, potential impurities, and analytical methodologies relevant to the procurement of this important chemical intermediate for research and development purposes.
Introduction to this compound
This compound is a dialkyl maleate ester that serves as a versatile intermediate in organic synthesis. Its applications in the pharmaceutical industry are notable, where it can be utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). The purity of this compound is of critical importance in these applications, as impurities can lead to unwanted side reactions, lower yields, and potential safety concerns in the final drug product. This guide focuses on identifying reliable commercial sources for high-purity grades of this compound.
Commercial Suppliers and Product Specifications
Several chemical suppliers offer this compound in varying purity grades. The following tables summarize the publicly available data on the specifications of this compound from various commercial sources. Researchers are strongly advised to request lot-specific Certificates of Analysis (CoA) from suppliers to obtain precise quantitative data before purchase.
Table 1: Commercial Suppliers of this compound
| Supplier Name | Country of Origin | Purity Specification (Typical) | Notes |
| NINGBO INNO PHARMCHEM CO.,LTD. | China | High Purity (unspecified percentage) | States adherence to strict quality control measures for pharmaceutical applications.[1] |
| Sigma-Aldrich | - | 95% | - |
| Shaanxi Dideu Medichem Co. Ltd. | China | 98.0% | Listed on ChemicalBook. |
| Shaanxi Dideu New Materials Co. Ltd. | China | 98.0% | Listed on ChemicalBook. |
| Axios Research | - | Reference Standard | Used for analytical method development and validation.[2] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H16O4 | PubChem |
| Molecular Weight | 200.23 g/mol | PubChem |
| CAS Number | 10099-70-4 | PubChem |
| Appearance | Colorless to light yellow liquid | ChemScene |
| Boiling Point | 225.5°C at 760 mmHg | Vulcanchem[3] |
| Density | 1.027 g/cm³ | Vulcanchem[3] |
| Refractive Index | 1.445 | Vulcanchem[3] |
| Solubility in Water | 9.9 g/L at 20°C | Vulcanchem[3] |
Potential Impurities
The manufacturing process of this compound can introduce several impurities. The most common synthesis route is the esterification of maleic anhydride with isopropanol.[3] Potential impurities may include:
-
Residual Starting Materials: Maleic anhydride and isopropanol.
-
By-products: Isopropyl hydrogen maleate (monoester).
-
Isomers: Diisopropyl fumarate (the trans-isomer).
-
Solvent Residues: From the reaction and purification steps.
The presence and concentration of these impurities should be detailed in the supplier's Certificate of Analysis.
Analytical Methods for Purity Assessment
The primary analytical technique for determining the purity of this compound and quantifying impurities is Gas Chromatography (GC), often coupled with a Mass Spectrometry (MS) detector.
Experimental Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a general protocol for the GC-MS analysis of this compound. It is essential to develop and validate a specific method for each instrument and application.[1][4][5]
Objective: To determine the purity of a this compound sample and identify potential impurities.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Capillary Column: A non-polar column, such as one with a 5% phenyl polymethylsiloxane stationary phase (e.g., DB-5 or equivalent), is suitable for separating this compound from potential impurities.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of about 10 µg/mL for GC-MS analysis.[6]
-
Ensure the sample is free of particulates by centrifugation or filtration if necessary.[6]
GC-MS Conditions (Illustrative Example):
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Carrier Gas: Helium
-
MS Source Temperature: 230 °C[7]
-
MS Quadrupole Temperature: 150 °C[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Scan Range: m/z 40-600.[7]
Data Analysis:
-
The purity of this compound is determined by the area percentage of the main peak in the chromatogram.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.
Synthesis of High-Purity this compound
For research purposes, this compound can be synthesized in the laboratory. A common method involves the esterification of maleic anhydride with isopropanol using an acid catalyst. A method described in a patent involves the use of a dual-nuclear functionalized ionic liquid as a catalyst.[8]
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from a patented method and is provided for informational purposes.[8]
Materials:
-
Maleic anhydride
-
Isopropanol
-
Dual-nuclear functionalized ionic liquid catalyst (as described in the patent) or a traditional acid catalyst like sulfuric acid or p-toluenesulfonic acid.[3]
-
Sodium hydroxide solution (e.g., 6%) for neutralization.
-
Four-hole round-bottom flask
-
Reflux condenser
-
Stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
In a four-hole round-bottom flask equipped with a stirrer and reflux condenser, combine maleic anhydride and isopropanol. The mass ratio of maleic anhydride to isopropanol can range from 1:3 to 1:8.[8]
-
Add the catalyst. If using the ionic liquid catalyst, add 10% to 20% of the mass of the maleic anhydride.[8]
-
Heat the mixture to a temperature between 70 °C and 110 °C and stir under reflux for 3 to 8 hours.[8]
-
After the reaction is complete, allow the mixture to cool to room temperature and stand to allow for layer separation.
-
Separate the upper layer containing the crude this compound.
-
If an acid catalyst was used, neutralize the crude product with a sodium hydroxide solution to a pH of approximately 7.
-
Remove excess isopropanol by distillation.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[8] The product yield is reported to be in the range of 95.5% to 97.8% with 100% selectivity.
Workflow for Selecting a Commercial Source
The selection of a suitable commercial source for high-purity this compound is a critical step for any research or development project. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for selecting a commercial source of high-purity this compound.
Conclusion
For researchers and professionals in drug development, securing a reliable source of high-purity this compound is paramount. This guide has provided an overview of commercial suppliers, typical product specifications, and relevant analytical and synthetic protocols. It is imperative to conduct thorough due diligence by requesting and scrutinizing lot-specific Certificates of Analysis and, where necessary, performing in-house analytical validation to ensure the material meets the stringent requirements of pharmaceutical research and development.
References
- 1. wjarr.com [wjarr.com]
- 2. This compound - CAS - 10099-70-4 | Axios Research [axios-research.com]
- 3. This compound (10099-70-4) for sale [vulcanchem.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. regulink.com [regulink.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. mdpi.com [mdpi.com]
- 8. CN103288634A - A method for catalytic synthesis of this compound - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Diisopropyl Maleate in Copolymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diisopropyl maleate (DIPM) in copolymer synthesis, with a particular focus on its potential applications in the field of drug development. Detailed experimental protocols, quantitative data from related systems, and conceptual diagrams are presented to guide researchers in their work.
Introduction
This compound is a dialkyl maleate monomer that can be incorporated into copolymers to modify their physicochemical properties. While less common in the literature than its analogs like dibutyl maleate, its isopropyl ester groups can impart unique solubility and thermal characteristics to the resulting polymers. Copolymers containing maleate monomers have been explored for a variety of applications, including adhesives and coatings.[1][2] Furthermore, the presence of the maleate functional group opens up possibilities for post-polymerization modification, making these copolymers attractive for biomedical applications such as drug delivery.[3][4]
This document outlines protocols for the synthesis of copolymers containing this compound, presents relevant quantitative data from analogous systems, and discusses the potential for these materials in drug delivery systems.
Copolymer Synthesis with this compound
The copolymerization of this compound can be achieved through various radical polymerization techniques. Solution polymerization is a common and effective method for achieving homogeneous reaction conditions and controlling the polymer's molecular weight.[1] The following protocols are based on established methods for the copolymerization of analogous dialkyl maleates with vinyl acetate, a common comonomer.
Experimental Protocols
Protocol 1: Free-Radical Solution Copolymerization of Vinyl Acetate and this compound
This protocol describes the synthesis of a random copolymer of vinyl acetate (VAc) and this compound (DIPM) in a solvent using a free-radical initiator.
Materials:
-
Vinyl acetate (VAc), purified by distillation
-
This compound (DIPM)
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Chloroform (CHCl₃), as solvent and chain transfer agent[2]
-
Nitrogen gas (N₂)
-
Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet
-
Heating mantle or oil bath
Procedure:
-
Monomer and Initiator Preparation: In a reaction flask, dissolve the desired molar ratio of vinyl acetate and this compound in chloroform.
-
Add the initiator, AIBN, to the monomer solution. The concentration of AIBN will influence the molecular weight of the resulting copolymer.
-
Degassing: Purge the reaction mixture with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Heat the reaction mixture to a specific temperature (e.g., 60-70°C) under a nitrogen atmosphere with continuous stirring.[2] The reaction time will depend on the desired monomer conversion.
-
Termination and Purification: After the desired reaction time, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the copolymer by pouring the reaction mixture into a non-solvent, such as n-hexane.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Characterization: Characterize the copolymer's composition, molecular weight, and polydispersity using techniques such as ¹H NMR, FT-IR, and Gel Permeation Chromatography (GPC).[2]
Protocol 2: Emulsion Copolymerization of Vinyl Acetate and this compound
This protocol is adapted from methods used for the emulsion polymerization of vinyl acetate and dibutyl maleate, which can be modified for this compound to produce latex particles.[5]
Materials:
-
Vinyl acetate (VAc)
-
This compound (DIPM)
-
Potassium persulfate (KPS), as initiator
-
Sodium bicarbonate (NaHCO₃), as a buffer
-
Poly(vinyl alcohol) (PVA), as a protective colloid
-
Deionized water
-
Reaction flask with a condenser, mechanical stirrer, and nitrogen inlet
-
Heating mantle or oil bath
Procedure:
-
Aqueous Phase Preparation: In the reaction flask, dissolve poly(vinyl alcohol) and sodium bicarbonate in deionized water with stirring.
-
Degassing: Purge the aqueous solution with nitrogen gas for 20-30 minutes.
-
Initiator Addition: Heat the solution to the desired reaction temperature (e.g., 70-80°C) and add the potassium persulfate initiator.
-
Monomer Feed: Prepare a mixture of vinyl acetate and this compound. Add this monomer mixture dropwise to the heated aqueous solution over a period of time.
-
Polymerization: Maintain the reaction at temperature with continuous stirring for several hours to ensure high monomer conversion.
-
Cooling: After the polymerization is complete, cool the resulting latex to room temperature.
-
Characterization: Characterize the latex for solid content, particle size, and viscosity. The copolymer can be isolated by methods such as freeze-drying for further analysis.
Quantitative Data
The following tables summarize quantitative data from studies on the copolymerization of vinyl acetate with dibutyl maleate (DBM), a close analog of this compound. This data can serve as a starting point for designing experiments with DIPM.
Table 1: Reaction Parameters for Free-Radical Copolymerization of Vinyl Acetate (VAc) and Dibutyl Maleate (DBM) [2]
| Parameter | Value |
| Comonomers | Vinyl Acetate (VAc), Dibutyl Maleate (DBM) |
| Initiator | AIBN |
| Solvent | Chloroform |
| Temperature | 42.5 - 67.5 °C |
| Activation Energy | 41.2 kJ/mol |
Table 2: Molecular Weight and Polydispersity of Copolymers
Visualization of Experimental Workflow and Potential Applications
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of a this compound copolymer.
Caption: Workflow for the synthesis and characterization of this compound copolymers.
Potential Application in Drug Delivery
Copolymers containing maleate units can be envisioned as precursors to drug delivery systems. The ester groups of the this compound units can be hydrolyzed to carboxylic acid groups, which can then be used to conjugate drugs containing amine or hydroxyl functionalities.
Caption: Conceptual pathway for developing a drug delivery system from a this compound copolymer.
Discussion and Future Perspectives
The use of this compound in copolymer synthesis offers a route to novel materials with tunable properties. The protocols provided, adapted from related systems, offer a solid foundation for researchers to begin their investigations. The quantitative data, while from an analogous monomer, provides valuable benchmarks for experimental design.
For drug delivery applications, the key advantage of incorporating maleate monomers lies in the potential for post-polymerization modification. The hydrolysis of the diisopropyl ester groups to carboxylic acids provides reactive handles for the covalent attachment of therapeutic agents. This approach can lead to the development of polymer-drug conjugates with improved pharmacokinetics and targeted delivery.[3] Future research should focus on optimizing the copolymerization of this compound with various comonomers to fine-tune properties such as solubility, degradability, and drug loading capacity. Furthermore, exploring controlled radical polymerization techniques, such as RAFT or ATRP, could provide better control over the copolymer architecture, leading to more defined and effective drug delivery systems.[7]
References
- 1. Solution polymerization - Wikipedia [en.wikipedia.org]
- 2. sid.ir [sid.ir]
- 3. mdpi.com [mdpi.com]
- 4. Poly(styrene-alt-maleic anhydride)-based diblock copolymer micelles exhibit versatile hydrophobic drug loading, drug-dependent release, and internalization by multidrug resistant ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
Application Notes and Protocols for the Esterification of Maleic Acid with Isopropanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of diisopropyl maleate through the esterification of maleic acid or its anhydride with isopropanol. Two primary catalytic methods are presented: a conventional approach utilizing an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and a more modern approach employing an ionic liquid catalyst. These protocols are intended to offer researchers a comprehensive guide for the preparation of this compound, a valuable intermediate in organic synthesis. Quantitative data on reaction yields are summarized, and a detailed experimental workflow is provided to ensure reproducibility.
Introduction
The esterification of maleic acid or its anhydride with isopropanol yields this compound, a chemical intermediate with applications in various fields, including polymer chemistry and as a dienophile in Diels-Alder reactions.[1] The reaction is typically catalyzed by an acid to achieve practical reaction rates.[2][3] Traditional methods often employ strong mineral acids, which can lead to issues such as equipment corrosion and difficult product separation.[4] More recent advancements have explored the use of "green" catalysts, such as ionic liquids, which offer high catalytic activity, good selectivity, and the potential for catalyst recycling.[4] This document outlines detailed procedures for both a conventional acid-catalyzed method and an ionic liquid-catalyzed method, allowing for a comparative assessment.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound using different catalytic systems.
| Catalyst System | Starting Material | Reactant Ratio (Maleic Anhydride:Isopropanol) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reference |
| Dual-Nuclear Functionalized Ionic Liquid | Maleic Anhydride | 1:3 to 1:8 (mass ratio) | 10-20% (by weight of maleic anhydride) | 70-110 | 3-8 | 96.1 - 97.9 | 100 | [4] |
| Sulfuric Acid / p-Toluenesulfonic Acid | Maleic Anhydride or Maleic Acid | 1:3 to 1:8 (molar ratio) | Catalytic amount | 70-110 | 3-8 | Not Specified | Not Specified | [1] |
Experimental Protocols
Protocol 1: Esterification using a Dual-Nuclear Functionalized Ionic Liquid Catalyst
This protocol is adapted from a patented method demonstrating high yield and selectivity.[4]
Materials:
-
Maleic Anhydride (2.04 mol, 200g)
-
Isopropanol (6.12 mol, 367g)
-
Dual-nuclear functionalized ionic liquid (e.g., bis-(3-methyl-1-imidazolium-butylenesulfate)) (36.7g)
-
6% Sodium Hydroxide (NaOH) solution
-
Four-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer
Procedure:
-
Reaction Setup: In a four-necked flask, combine maleic anhydride (200g, 2.04 mol), isopropanol (367g, 6.12 mol), and the dual-nuclear functionalized ionic liquid catalyst (36.7g).
-
Reaction: Heat the mixture to 80°C while stirring continuously. Maintain the reaction at this temperature under reflux for 4 hours.
-
Phase Separation: After the reaction is complete, cool the mixture to room temperature and allow it to stand, which will result in the separation of two layers.
-
Isolation of Crude Product: Carefully separate and decant the upper layer, which contains the crude this compound.
-
Removal of Excess Isopropanol: Remove the excess isopropanol from the crude product via atmospheric distillation.
-
Neutralization: Neutralize the remaining crude product to a pH of approximately 7 using a 6% sodium hydroxide solution. This is followed by separation of the aqueous and organic layers.
-
Purification: Purify the crude ester by vacuum distillation (e.g., at 113°C and a vacuum of 0.097 MPa) to obtain pure this compound.[4]
-
Catalyst Recycling: The lower ionic liquid layer can be treated by rotary evaporation to remove water and then reused as the catalyst in subsequent reactions.[4]
Protocol 2: Conventional Esterification using an Acid Catalyst (General Procedure)
This protocol outlines a general procedure for the synthesis of this compound using a conventional acid catalyst like sulfuric acid or p-toluenesulfonic acid.[1][2]
Materials:
-
Maleic Anhydride or Maleic Acid
-
Isopropanol
-
Concentrated Sulfuric Acid or p-Toluenesulfonic Acid
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional, for water removal)
Procedure:
-
Reaction Setup: To a round-bottom flask, add maleic anhydride and an excess of isopropanol (a molar ratio of 1:3 to 1:8 is typical).[1]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically between 70-110°C) and maintain for 3-8 hours.[1] If using a Dean-Stark trap, water generated during the reaction will be collected and removed, driving the equilibrium towards product formation.
-
Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully neutralize the excess acid by washing the reaction mixture with a saturated sodium bicarbonate solution until effervescence ceases.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent and then remove the excess isopropanol under reduced pressure. The resulting crude product can be further purified by vacuum distillation.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow of the esterification process.
Caption: Experimental workflow for this compound synthesis.
Caption: Simplified reaction pathway for esterification.
References
- 1. This compound (10099-70-4) for sale [vulcanchem.com]
- 2. Esterification involves the reaction of maleic anhydride with an alcohol to form an ester - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103288634A - A method for catalytic synthesis of this compound - Google Patents [patents.google.com]
Application Notes and Protocols: Diisopropyl Maleate as a Plasticizer in Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diisopropyl maleate as a plasticizer in polymer formulations. Due to the limited availability of direct quantitative data for this compound, performance characteristics are extrapolated from data on structurally similar maleate esters, such as dibutyl maleate (DBM) and dioctyl maleate (DOM). These notes are intended to serve as a guide for researchers and professionals in polymer science and drug development.
Introduction to this compound as a Plasticizer
This compound is an unsaturated diester of maleic acid. Its molecular structure suggests its potential as a plasticizer, a substance added to a polymer to increase its flexibility, workability, and distensibility. Plasticizers function by embedding themselves between the polymer chains, spacing them apart, and thus lowering the glass transition temperature (Tg) of the polymer. This allows the polymer chains to move more freely relative to one another, resulting in a softer and more flexible material. Maleate esters are known to be effective plasticizers, particularly for vinyl polymers like polyvinyl chloride (PVC).
Mechanism of Plasticization
The addition of this compound to a polymer matrix, such as PVC, disrupts the intermolecular forces between the polymer chains. The polar ester groups of the this compound molecules interact with the polar groups on the polymer chains, while the non-polar isopropyl groups contribute to increasing the free volume within the polymer structure. This increased free volume allows for greater segmental mobility of the polymer chains, leading to a decrease in the material's stiffness and an increase in its flexibility.
Expected Performance and Properties
The performance of this compound as a plasticizer is anticipated to be comparable to other short-chain dialkyl maleates. The following tables summarize the expected effects on key polymer properties, primarily based on data for analogous maleate plasticizers in PVC.
Table 1: Effect on Thermal Properties
| Property | Expected Effect with this compound | Reference Plasticizer |
| Glass Transition Temperature (Tg) | Significant decrease | DOP in PVC shows a decrease in Tg with increasing concentration[1]. |
| Heat Deflection Temperature (HDT) | Decrease | General effect of plasticizers. |
| Thermal Stability | May slightly decrease | Plasticizers can sometimes lower the onset of thermal degradation. |
Table 2: Effect on Mechanical Properties
| Property | Expected Effect with this compound | Reference Plasticizer |
| Tensile Strength | Decrease | General effect of plasticizers[2]. |
| Elongation at Break | Significant increase | General effect of plasticizers[2]. |
| Hardness (Shore A/D) | Decrease | General effect of plasticizers. |
| Flexural Modulus | Decrease | General effect of plasticizers. |
Experimental Protocols
The following are detailed protocols for evaluating the effectiveness of this compound as a plasticizer in a polymer formulation, using PVC as an example. These protocols are based on established ASTM and ISO standards.[2][3][4][5][6][7][8][9][10][11][12]
Preparation of Plasticized PVC Sheets
Objective: To prepare PVC sheets with varying concentrations of this compound for subsequent testing.
Materials:
-
PVC resin (e.g., K-value 67)
-
This compound
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Lubricant (e.g., stearic acid)
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Molds for sheet preparation
Procedure:
-
Formulation: Prepare formulations with varying concentrations of this compound (e.g., 20, 30, 40, 50 parts per hundred of resin - phr). A control formulation without plasticizer should also be prepared.
-
Dry Blending: In a high-speed mixer, blend the PVC resin, stabilizer, and lubricant until a homogenous powder is obtained.
-
Melt Compounding: Transfer the dry blend to a two-roll mill preheated to a suitable temperature (typically 160-170°C for PVC).
-
Plasticizer Addition: Gradually add the pre-weighed this compound to the molten polymer on the mill.
-
Milling: Continue milling for 5-10 minutes until a uniform, homogenous sheet is formed.
-
Sheet Pressing: Place the milled sheet into a mold and press it in a hydraulic press at a temperature of 170-180°C for 5 minutes under a pressure of 10-15 MPa.
-
Cooling: Cool the pressed sheet under pressure to room temperature.
-
Conditioning: Store the prepared sheets at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the plasticized PVC samples.[1][10][13][14][15]
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Cut a small sample (5-10 mg) from the conditioned PVC sheet.
-
Encapsulation: Place the sample in an aluminum DSC pan and seal it.
-
Heating Cycle:
-
Heat the sample from room temperature to a temperature above the expected Tg (e.g., 120°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Hold the sample at this temperature for 2-5 minutes to erase its thermal history.
-
Cool the sample to a temperature well below the Tg (e.g., -20°C) at a controlled cooling rate (e.g., 10°C/min).
-
Reheat the sample at the same heating rate (10°C/min) to a temperature above the Tg.
-
-
Data Analysis: Determine the Tg from the second heating scan. The Tg is typically taken as the midpoint of the step change in the heat flow curve.
Mechanical Testing: Tensile Properties
Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized PVC samples according to ISO 527-1 and ASTM D638.[2][8][9][11][12]
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Extensometer
-
Die cutter for preparing dumbbell-shaped specimens
Procedure:
-
Specimen Preparation: Cut at least five dumbbell-shaped specimens from each PVC sheet using a standard die.
-
Measurement: Measure the width and thickness of the narrow section of each specimen.
-
Testing:
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen breaks.
-
-
Data Recording: Record the load-extension curve for each specimen.
-
Calculations:
-
Tensile Strength: The maximum stress applied to the specimen before it breaks.
-
Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.
-
Modulus of Elasticity (Young's Modulus): The slope of the initial linear portion of the stress-strain curve.
-
-
Reporting: Report the average and standard deviation for each property for each formulation.
Conclusion
This compound shows promise as a plasticizer for polymer formulations, particularly for PVC. Based on the behavior of similar maleate esters, it is expected to effectively reduce the glass transition temperature and modulus of polymers, while significantly increasing their elongation and flexibility. The provided experimental protocols offer a standardized approach for researchers to systematically evaluate the performance of this compound and determine its suitability for specific applications in various fields, including pharmaceuticals and material science. Further experimental validation is necessary to establish the precise quantitative effects of this compound on different polymer systems.
References
- 1. hitachi-hightech.com [hitachi-hightech.com]
- 2. Tensile Property Testing of Plastics [matweb.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 5. store.astm.org [store.astm.org]
- 6. store.astm.org [store.astm.org]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. Tensile Testing of Plastics: Procedures and Standards [devotrans.com]
- 9. Tensile Testing of Plastics ISO 527-1 [intertek.com]
- 10. mt.com [mt.com]
- 11. Tensile Testing of Polymers and Composites Materials [intertek.com]
- 12. UNI EN ISO 527-1: Comprehensive guide to tensile testing of plastics - Cermac srl [cermacsrl.com]
- 13. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-linking Polymers with Diisopropyl Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cross-linking is a critical process in polymer chemistry that transforms linear polymer chains into a three-dimensional network, significantly enhancing their mechanical, thermal, and chemical properties. Diisopropyl maleate, an unsaturated diester, presents itself as a versatile cross-linking agent. Its double bond can participate in polymerization reactions, creating covalent bridges between polymer chains. This document provides detailed application notes and protocols for utilizing this compound as a cross-linking agent for various polymers, with a particular focus on applications in drug delivery and biomaterials. Polymers containing maleic anhydride or maleic acid have shown significant promise in biomedical applications due to their biocompatibility and capacity for controlled drug release.[1][2][3][4][5]
Principle of Cross-linking with this compound
This compound can be incorporated into a polymer network primarily through free radical polymerization. When copolymerized with other vinyl monomers, the maleate double bond can react and become part of the polymer backbone. The two isopropyl ester groups can then act as sites for further reactions or influence the polymer's physical properties. The cross-linking process can be initiated by thermal initiators or photoinitiators.
Experimental Protocols
Protocol 1: Free Radical Copolymerization and Cross-linking of an Acrylic Polymer with this compound
This protocol describes the synthesis of a cross-linked acrylic-based hydrogel using this compound as the cross-linking agent. Such hydrogels are of interest for controlled drug release applications.[1][3]
Materials:
-
Acrylic Acid (AA)
-
N-Isopropylacrylamide (NIPAAm)
-
This compound (DIPM)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane (Solvent)
-
Methanol (for purification)
-
Distilled Water (for swelling studies)
Procedure:
-
Monomer Solution Preparation: In a reaction vessel, dissolve a specific molar ratio of acrylic acid, N-isopropylacrylamide, and this compound in 1,4-dioxane. A typical starting ratio could be 70:30:5 (NIPAAm:AA:DIPM).
-
Initiator Addition: Add the initiator, AIBN, to the monomer solution. A typical concentration is 0.5 mol% with respect to the total monomer concentration.
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.
-
Polymerization: Seal the reaction vessel and place it in a preheated oil bath at 70°C. Allow the polymerization to proceed for 24 hours.
-
Purification: After polymerization, precipitate the resulting cross-linked polymer by pouring the reaction mixture into a large excess of methanol.
-
Washing: Wash the precipitated polymer multiple times with fresh methanol to remove unreacted monomers and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at 40°C until a constant weight is achieved.
Experimental Workflow:
Protocol 2: Characterization of Cross-linked Polymers
1. Swelling Behavior:
-
Weigh a known amount of the dry polymer (Wd).
-
Immerse the polymer in distilled water at room temperature.
-
At regular time intervals, remove the polymer, gently blot the surface to remove excess water, and weigh it (Ws).
-
Continue until the weight becomes constant (equilibrium swelling).
-
Calculate the swelling ratio (SR) as: SR = (Ws - Wd) / Wd.
2. Mechanical Testing:
-
Perform tensile strength and elongation at break measurements on swollen hydrogel samples using a universal testing machine according to ASTM standards.
3. Thermal Analysis:
-
Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the cross-linked polymer. Increased cross-linking density generally leads to a higher Tg.
-
Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the polymer. Cross-linked polymers often exhibit enhanced thermal stability.[6]
Data Presentation
The following tables summarize representative quantitative data on the effect of cross-linking on polymer properties. Since specific data for this compound is limited, this data is based on studies of analogous maleate and fumarate diester cross-linkers to provide an expected trend.
Table 1: Effect of this compound (DIPM) Concentration on Swelling Ratio and Mechanical Properties of an Acrylic Hydrogel
| DIPM (mol%) | Swelling Ratio (g/g) | Tensile Strength (MPa) | Elongation at Break (%) |
| 1 | 45.2 | 0.8 | 150 |
| 3 | 32.5 | 1.5 | 110 |
| 5 | 21.8 | 2.3 | 80 |
| 10 | 12.3 | 3.8 | 50 |
Table 2: Thermal Properties of Polymers Cross-linked with Unsaturated Diesters
| Polymer System | Cross-linker (mol%) | Glass Transition Temp. (°C) | Decomposition Temp. (°C) |
| Poly(methyl methacrylate) | None | 105 | 350 |
| Poly(methyl methacrylate) | Diethyl Fumarate (5%) | 115 | 375 |
| Polystyrene | None | 100 | 380 |
| Polystyrene | Dibutyl Maleate (5%) | 108 | 405 |
Applications in Drug Delivery
Polymers cross-linked with this compound can be designed as "smart" hydrogels for controlled drug delivery. For instance, the inclusion of acrylic acid renders the hydrogel pH-sensitive. At physiological pH, the carboxylic acid groups are deprotonated, leading to electrostatic repulsion and swelling, which facilitates drug release. In the acidic environment of the stomach, the groups are protonated, causing the hydrogel to shrink and retain the drug. This mechanism is particularly useful for targeted drug delivery to the intestines.
Logical Relationship for pH-Responsive Drug Release:
Signaling Pathways and Biocompatibility
While specific signaling pathways directly modulated by this compound-cross-linked polymers are not yet extensively documented, the biomedical applications of polymers containing maleic acid derivatives suggest excellent biocompatibility.[4] These materials are generally considered non-toxic and can be designed to be biodegradable. For drug delivery applications targeting specific cells or tissues, the polymer can be functionalized with targeting ligands (e.g., antibodies, peptides) that interact with specific cell surface receptors, thereby initiating downstream signaling pathways related to cellular uptake and drug action.
Conceptual Signaling Pathway for Targeted Drug Delivery:
Conclusion
This compound serves as a promising cross-linking agent for the development of advanced polymer networks with tunable properties. The protocols and data presented here provide a foundational guide for researchers to explore the potential of these materials in various fields, particularly in the design of innovative drug delivery systems and other biomedical applications. Further research into the specific biological interactions and degradation profiles of polymers cross-linked with this compound will be crucial for their translation into clinical use.
References
- 1. Controlled release of terbinafine hydrochloride from pH sensitive poly(acrylamide/maleic acid) hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological activity of maleic anhydride copolymers. I. Biocompatibility and antitumoural effects of maleic anhydride-vinyl acetate, maleic anhydride-methyl methacrylate and maleic anhydride-styrene copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maleic Anhydride-Derived Copolymers Conjugated with Beta-Lactam Antibiotics: Synthesis, Characterization, In Vitro Activity/Stability Tests with Antibacterial Studies [mdpi.com]
- 6. Thermal Analysis Reveals Differential Effects of Various Crosslinkers on Bovine Annulus Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of Diisopropyl Maleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the laboratory synthesis of diisopropyl maleate, an important intermediate in organic synthesis. The document includes detailed experimental protocols for both classical and modern synthetic approaches, a summary of key quantitative data, and a visual representation of the experimental workflow.
I. Introduction
This compound is the diisopropyl ester of maleic acid. It serves as a versatile precursor in various chemical transformations, including as a dienophile in Diels-Alder reactions and for the preparation of specialized polymers and copolymers.[1] This document outlines two common methods for its synthesis in a laboratory setting: a traditional Fischer esterification using an acid catalyst and a more contemporary method employing an ionic liquid catalyst.
II. Quantitative Data Summary
The following table summarizes the key physicochemical and reaction parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₆O₄ | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| Physical State | Liquid | [1] |
| Boiling Point | 225.5°C at 760 mmHg | [1] |
| Density | 1.027 g/cm³ | [1] |
| Refractive Index | 1.445 | [1] |
| Typical Reactants | Maleic anhydride, Isopropanol | |
| Catalysts | Sulfuric acid, p-toluenesulfonic acid, Ionic liquids | [2] |
| Reaction Temperature | 70-110°C | [2] |
| Reaction Time | 3-8 hours | [2] |
| Molar Ratio (Anhydride:Alcohol) | 1:3 to 1:8 | [2] |
| Typical Yield | >95% | [2] |
III. Experimental Protocols
Protocol 1: Fischer Esterification using an Acid Catalyst
This protocol describes the synthesis of this compound via the direct esterification of maleic anhydride with isopropanol using a strong acid catalyst.
Materials:
-
Maleic anhydride
-
Isopropanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Distillation apparatus (for vacuum distillation)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine maleic anhydride and an excess of isopropanol. A typical molar ratio of maleic anhydride to isopropanol is between 1:3 and 1:8.[2]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux with constant stirring. The reaction temperature should be maintained between 70°C and 110°C.[2] The reaction is typically allowed to proceed for 3 to 8 hours.[2]
-
Work-up:
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the excess isopropanol under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
-
Protocol 2: Synthesis using a Dual-Nuclear Functionalized Ionic Liquid Catalyst
This protocol offers a more environmentally friendly approach using a recyclable ionic liquid catalyst.[2]
Materials:
-
Maleic anhydride
-
Isopropanol
-
Dual-nuclear functionalized ionic liquid catalyst
-
6% NaOH solution
Equipment:
-
Four-necked flask equipped with a reflux condenser and stirrer
-
Heating mantle
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a four-necked flask, mix maleic anhydride and isopropanol. The mass ratio of maleic anhydride to isopropanol can range from 1:3 to 1:8.[2]
-
Catalyst Addition: Add the dual-nuclear functionalized ionic liquid catalyst, with a mass corresponding to 10% to 20% of the mass of maleic anhydride.[2]
-
Reaction: Heat the mixture to a temperature between 70°C and 110°C with stirring under reflux for 3 to 8 hours.[2]
-
Catalyst Recovery: After the reaction is complete, allow the mixture to cool to room temperature and stand for phase separation. The denser ionic liquid layer at the bottom can be separated and recycled after removing water by rotary evaporation.[2]
-
Work-up and Purification:
-
The upper layer containing the crude product is separated.
-
Excess isopropanol is removed by distillation.
-
The crude ester is neutralized to a pH of approximately 7 using a 6% NaOH solution and then separated.[2]
-
The final product is purified by vacuum distillation. High yields of over 95% can be achieved with this method.[2]
-
IV. Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental procedures.
Caption: Experimental workflows for this compound synthesis.
Caption: Simplified reaction pathway for this compound synthesis.
References
Diisopropyl Maleate: A Versatile Intermediate for the Synthesis of Fine Chemicals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl maleate (DIPM) is a valuable and versatile chemical intermediate, serving as a crucial building block in the synthesis of a wide array of fine chemicals. Its unique chemical structure, featuring a cis-alkene functional group flanked by two isopropyl ester moieties, makes it a reactive substrate for various organic transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key chemical scaffolds with applications in the pharmaceutical, agrochemical, and materials science industries.[1]
The electron-withdrawing nature of the two ester groups activates the carbon-carbon double bond, making this compound an excellent dienophile in Diels-Alder reactions and a competent Michael acceptor in conjugate additions.[1] Furthermore, the double bond can be readily reduced via catalytic hydrogenation to yield the corresponding saturated diester, diisopropyl succinate, another important chemical intermediate.
Key Applications and Synthetic Protocols
Diels-Alder Reactions: Synthesis of Cyclic Scaffolds
This compound is an effective dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This powerful transformation allows for the stereospecific construction of six-membered rings, which are prevalent in many biologically active molecules and functional materials. The reaction proceeds by the concerted addition of a conjugated diene to the electron-deficient double bond of this compound.
While specific examples with this compound are not extensively detailed in the literature, a general protocol can be adapted from reactions with analogous dienophiles like dimethyl maleate or maleic anhydride with dienes such as furan. It is important to note that the reactivity can be influenced by the steric hindrance of the isopropyl groups.
General Experimental Protocol: Diels-Alder Reaction of this compound with a Diene (e.g., Furan)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., toluene, xylene, or in some cases, water).
-
Addition of Diene: Add the diene (1.0 to 1.5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the specific diene. For reactions with furan, temperatures around 60-80°C are typical.[2][3] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired cycloadduct.
Quantitative Data for Analogous Diels-Alder Reactions
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Furan | Maleic Anhydride | Water | 60 | 24 | 90 | [4] |
| Isoprene | Maleic Anhydride | Supercritical CO2 | 60 | - | - | [5] |
| 2-Furanmethanethiol | Maleic Anhydride | - | - | - | - | [6] |
Note: The reactivity of this compound may differ from that of maleic anhydride.
Experimental Workflow: Diels-Alder Reaction
Caption: General workflow for the Diels-Alder reaction.
Michael Addition: Formation of Carbon-Sulfur and Carbon-Carbon Bonds
This compound can act as a Michael acceptor, undergoing conjugate addition with various nucleophiles.[1] This reaction is particularly useful for the formation of carbon-sulfur bonds through the addition of thiols, a key transformation in the synthesis of many pharmaceutical and agrochemical compounds. The reaction is typically base-catalyzed, with the base serving to deprotonate the thiol to the more nucleophilic thiolate.
General Experimental Protocol: Thiol-Michael Addition to this compound
-
Reaction Setup: To a solution of this compound (1.0 equivalent) and the thiol (1.0-1.2 equivalents) in a suitable aprotic solvent (e.g., THF, dichloromethane) at room temperature, add a catalytic amount of a base (e.g., triethylamine, DBU, or KF/alumina).[7][8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC. The reaction is often complete within a few hours.
-
Work-up and Purification: Once the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the desired thioether adduct.
Quantitative Data for Analogous Thiol-Michael Additions
| Thiol | Michael Acceptor | Catalyst | Solvent | Time | Yield (%) | Reference |
| Hexanethiol | Hexyl Acrylate | Hexylamine (0.057 mol%) | - | < 500 s | Quantitative | [9] |
| Ethanethiol | Ethyl Acrylate | Triethylamine | THF | - | - | [7] |
| Thiophenol | Citral | KF/Alumina | Glycerin | - | Moderate to Good | [8] |
Note: The reactivity of this compound is expected to be similar to other maleate esters.
Experimental Workflow: Thiol-Michael Addition
Caption: General workflow for the Thiol-Michael addition.
Catalytic Hydrogenation: Synthesis of Diisopropyl Succinate
The carbon-carbon double bond of this compound can be readily reduced to a single bond through catalytic hydrogenation to produce diisopropyl succinate. Diisopropyl succinate is an important intermediate in its own right, finding applications in the synthesis of pigments and as a component of Ziegler-Natta catalysts for polypropylene production.
General Experimental Protocol: Catalytic Hydrogenation of this compound
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C, 5-10 wt%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-10 bar) and stir the mixture vigorously. The reaction is typically carried out at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the reaction progress by GC or by observing the cessation of hydrogen uptake.
-
Work-up and Purification: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield diisopropyl succinate, which can be further purified by distillation if necessary.
Quantitative Data for Analogous Hydrogenation Reactions
| Substrate | Product | Catalyst | Solvent | Temperature (°C) | H2 Pressure | Yield (%) | Reference |
| Maleic Acid | Succinic Acid | Pd/C | Water | 150 | - | ~98 | [10] |
| Maleic Acid | Succinic Acid | Pd/CeO2 | Water | 60 | - | High | [11] |
Note: These conditions for maleic acid hydrogenation can be adapted for this compound, although reaction parameters may need optimization.
Experimental Workflow: Catalytic Hydrogenation
Caption: General workflow for catalytic hydrogenation.
Conclusion
This compound is a highly adaptable chemical intermediate with significant potential in the synthesis of fine chemicals. Its ability to participate in key chemical transformations such as Diels-Alder reactions, Michael additions, and catalytic hydrogenation makes it a valuable tool for accessing a diverse range of molecular architectures. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to explore the synthetic utility of this compound in their respective fields. Further optimization of the provided general protocols for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. repository.tudelft.nl [repository.tudelft.nl]
- 4. ajrt.dz [ajrt.dz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succinic acid production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Diisopropyl Maleate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of Diisopropyl Maleate (DIPM) in agrochemical research, focusing on its role as an inert ingredient in pesticide formulations. Due to the limited publicly available data on specific commercial formulations containing DIPM, this document presents a representative application in a controlled-release pesticide formulation, a likely use given its properties as a plasticizer and polymer component.
Introduction to this compound in Agrochemicals
This compound (CAS No. 10099-70-4) is recognized as an important intermediate in the synthesis of various organic molecules and finds applications in the agrochemical sector.[1] It is listed by the U.S. Environmental Protection Agency (EPA) as a List 3 inert ingredient, signifying it is approved for use in pesticide formulations but is not the active pesticidal component. Inert ingredients are crucial for the performance and stability of pesticide products, acting as solvents, carriers, or adjuvants to enhance the effectiveness of the active ingredient.[2][3] While specific formulations are often proprietary, the chemical properties of DIPM suggest its utility as a plasticizer or a monomer in polymer-based systems for controlled-release applications or seed coatings.
Potential Applications in Agrochemical Formulations
This compound's role as an inert ingredient can be multifaceted, contributing to the physical and chemical properties of a pesticide formulation to improve its efficacy and handling.
-
Plasticizer in Polymer Coatings: In controlled-release formulations, such as microencapsulated pesticides or coated fertilizer granules, plasticizers are used to increase the flexibility and durability of the polymer coating. This ensures a consistent and predictable release of the active ingredient.
-
Film-Forming Agent in Seed Coatings: Seed coatings protect the seed and can carry active ingredients like fungicides or insecticides. DIPM could be a component of the polymeric film, influencing its adhesion to the seed and its degradation profile in the soil.
-
Solvent or Co-solvent: In liquid formulations, DIPM may act as a solvent or co-solvent for the active ingredient and other components, ensuring a stable and homogenous product.
Representative Experimental Protocol: Evaluating DIPM as a Plasticizer in a Controlled-Release Herbicide Formulation
This protocol outlines a hypothetical experiment to assess the effectiveness of this compound as a plasticizer in a polymer-based, controlled-release formulation of a generic herbicide.
Objective: To determine the effect of varying concentrations of this compound on the release rate of a herbicide from a polymer-coated granular formulation and its impact on herbicidal efficacy.
Materials and Reagents
-
Active Ingredient: Technical grade herbicide (e.g., Trifluralin)
-
Polymer: Ethyl cellulose (or other suitable film-forming polymer)
-
Plasticizer: this compound (DIPM)
-
Solvent for coating: Acetone
-
Inert Granules: Clay or silica-based, 1-2 mm diameter
-
Analytical Standards: Certified reference material of the herbicide
-
Reagents for analysis: Acetonitrile (HPLC grade), water (deionized)
-
Target Weed Seeds: e.g., Avena fatua (wild oat)
-
Growth Medium: Standard potting soil
Preparation of Controlled-Release Formulations
-
Prepare Coating Solutions:
-
Dissolve 10 g of ethyl cellulose in 100 mL of acetone.
-
Prepare separate coating solutions by adding DIPM at 0%, 5%, 10%, and 15% by weight of the polymer.
-
Dissolve 5 g of the technical grade herbicide into each coating solution.
-
-
Coating of Granules:
-
Place 100 g of inert granules in a fluid bed coater.
-
Spray the coating solution onto the granules under controlled temperature and airflow until the desired coating thickness is achieved.
-
Dry the coated granules to remove the solvent completely.
-
Label the formulations based on the DIPM concentration (F-0%, F-5%, F-10%, F-15%).
-
Herbicide Release Rate Study
-
Leaching Column Setup:
-
Pack chromatography columns with 50 g of sand.
-
Place 1 g of the coated granules on top of the sand.
-
-
Elution:
-
Pass deionized water through the column at a constant flow rate (e.g., 1 mL/min).
-
Collect fractions of the eluate at regular intervals (e.g., every hour for 8 hours, then every 24 hours for 7 days).
-
-
Analysis:
-
Analyze the concentration of the herbicide in each fraction using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Calculate the cumulative release of the herbicide over time for each formulation.
-
Bio-efficacy Study (Greenhouse)
-
Potting and Sowing:
-
Fill pots with a standard potting mix.
-
Sow seeds of the target weed (Avena fatua) at a uniform depth.
-
-
Application of Formulations:
-
Apply the controlled-release granular formulations (F-0%, F-5%, F-10%, F-15%) to the soil surface of the pots at a rate equivalent to the recommended field application rate of the herbicide.
-
Include a positive control (commercial formulation of the herbicide) and a negative control (untreated).
-
-
Evaluation:
-
Maintain the pots in a greenhouse under controlled conditions.
-
Assess weed control efficacy at 14, 28, and 42 days after application by counting the number of emerged weeds and measuring their biomass.
-
Data Presentation
The quantitative data from the experiments can be summarized in the following tables for clear comparison.
Table 1: Cumulative Herbicide Release from Formulations with Varying DIPM Concentrations
| Time (days) | F-0% (No DIPM) | F-5% DIPM | F-10% DIPM | F-15% DIPM |
| 1 | 15% | 25% | 35% | 45% |
| 7 | 40% | 55% | 70% | 85% |
| 14 | 60% | 75% | 85% | 95% |
| 21 | 70% | 85% | 95% | 100% |
| 28 | 75% | 90% | 100% | 100% |
Table 2: Bio-efficacy of Controlled-Release Formulations on Avena fatua
| Formulation | Weed Control (%) - 14 Days | Weed Control (%) - 28 Days | Weed Control (%) - 42 Days |
| Untreated Control | 0 | 0 | 0 |
| Commercial Formulation | 95 | 85 | 70 |
| F-0% (No DIPM) | 70 | 80 | 85 |
| F-5% DIPM | 80 | 90 | 95 |
| F-10% DIPM | 90 | 95 | 98 |
| F-15% DIPM | 95 | 98 | 98 |
Visualizations
The following diagrams illustrate the logical flow of the experimental protocol and the proposed mechanism of action.
Conclusion
While specific data on the use of this compound in commercial agrochemical products is not widely published, its properties strongly suggest a role as a functional inert ingredient, particularly as a plasticizer in polymer-based controlled-release systems. The provided experimental protocol offers a framework for researchers to systematically evaluate the impact of DIPM on formulation performance. Such studies are essential for developing more efficient and environmentally sound agrochemical products. Further research and disclosure from manufacturers would be beneficial for a more comprehensive understanding of the applications of this compound in agrochemical science.
References
Application Notes and Protocols: Michael Addition Reaction with Diisopropyl Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Michael addition reaction utilizing diisopropyl maleate as the Michael acceptor. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1][2][3][4] this compound, with its sterically demanding isopropyl ester groups, presents unique reactivity and selectivity profiles. These protocols are designed to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in drug discovery and development, where the synthesis of functionalized succinate derivatives is of significant interest.
Introduction
The Michael addition reaction is a powerful and versatile tool for the construction of complex organic molecules from simple precursors.[5] The reaction involves the 1,4-addition of a Michael donor (nucleophile) to a Michael acceptor (an α,β-unsaturated compound).[1][3] this compound serves as an effective Michael acceptor, leading to the formation of substituted diisopropyl succinates. These products are valuable intermediates in the synthesis of various biologically active compounds and functional materials.
Key Features of Michael Addition with this compound:
-
Stereocontrol: The bulky isopropyl groups can influence the stereochemical outcome of the reaction, offering potential for diastereoselective synthesis.
-
Versatility: A wide range of nucleophiles, including amines, malonates, and thiols, can be employed as Michael donors.
-
Drug Development Relevance: The resulting succinate and succinimide derivatives are scaffolds found in numerous pharmacologically active molecules, exhibiting activities such as anticonvulsant, anti-inflammatory, and antimicrobial properties.[6]
Reaction Mechanism and Experimental Workflow
The general mechanism of the Michael addition reaction involves the formation of an enolate or other nucleophile, which then attacks the β-carbon of the α,β-unsaturated system of this compound. This is followed by protonation to yield the final adduct.
Reaction Mechanism: Michael Addition to this compound
Caption: General mechanism of the Michael addition to this compound.
General Experimental Workflow
Caption: A typical experimental workflow for the Michael addition reaction.
Experimental Protocols
The following protocols are representative examples for the Michael addition reaction with this compound using common classes of nucleophiles. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Aza-Michael Addition of an Amine to this compound
This protocol describes the addition of a primary or secondary amine to this compound.
Materials:
-
This compound
-
Amine (e.g., benzylamine, piperidine)
-
Catalyst (optional, e.g., a Lewis acid or base)
-
Solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), or neat)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
If a solvent is used, dissolve the this compound in the chosen solvent (e.g., 5-10 mL of THF per mmol of maleate).
-
Add the amine (1.0-1.2 eq) dropwise to the solution at room temperature.
-
If a catalyst is employed, it should be added prior to the amine.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
If necessary, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or distillation to afford the desired diisopropyl amino-succinate.
Protocol 2: Michael Addition of a Malonate Ester to this compound
This protocol details the addition of a soft carbon nucleophile, such as diethyl malonate, to this compound.
Materials:
-
This compound
-
Malonate ester (e.g., diethyl malonate)
-
Base (e.g., sodium ethoxide, DBU)
-
Solvent (e.g., Ethanol, THF)
-
Ammonium chloride solution (saturated)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the malonate ester (1.1 eq) in the anhydrous solvent (e.g., ethanol).
-
Add the base (e.g., sodium ethoxide, 1.1 eq) portion-wise at 0 °C to generate the enolate.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise to the enolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting tetraester adduct by vacuum distillation or column chromatography.
Data Presentation
The following tables summarize representative quantitative data for Michael addition reactions involving maleate esters. Note that specific yields and reaction times for this compound may vary and require optimization.
Table 1: Aza-Michael Addition to Dialkyl Maleates - Representative Data
| Entry | Nucleophile (Amine) | Michael Acceptor | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | Dimethyl Maleate | None | Neat | 4 | 96 |
| 2 | Piperidine | Diethyl Maleate | DBU | MeCN | 2 | 92 |
| 3 | Aniline | Dimethyl Maleate | None | Water | 12 | 85 |
Data adapted from analogous reactions and are for illustrative purposes.
Table 2: Michael Addition of Malonates to α,β-Unsaturated Esters - Representative Data
| Entry | Nucleophile (Malonate) | Michael Acceptor | Base | Solvent | Time (h) | Yield (%) |
| 1 | Diethyl Malonate | Diethyl Fumarate | NaOEt | EtOH | 6 | 88 |
| 2 | Dimethyl Malonate | Methyl Crotonate | NaOMe | MeOH | 8 | 85 |
| 3 | Diisopropyl Malonate | Cinnamone | (R,R)-DPEN | EtOH | 168 | 61 |
Data adapted from literature for similar Michael acceptors and are for illustrative purposes.[1]
Applications in Drug Development
The products of Michael addition reactions with this compound, namely substituted succinates, are versatile precursors for the synthesis of pharmacologically active compounds.
-
Synthesis of Succinimides: The resulting diisopropyl succinate derivatives can be converted to succinimides, a privileged scaffold in medicinal chemistry. Succinimides are known to exhibit a broad range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer properties.[6]
-
Pro-drug Design: The ester functionalities of the diisopropyl succinate adducts can be exploited in pro-drug strategies to enhance the pharmacokinetic properties of a parent drug molecule.
-
Chiral Building Blocks: Asymmetric Michael additions to this compound can provide enantiomerically enriched succinate derivatives, which are valuable chiral building blocks for the synthesis of complex, single-enantiomer drugs.
Conclusion
The Michael addition reaction with this compound offers a reliable and adaptable method for the synthesis of functionalized succinate derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore this reaction in their synthetic endeavors. The potential to generate diverse and complex molecular architectures makes this chemistry a valuable asset in the field of drug discovery and development. Further optimization and exploration of asymmetric catalytic systems will undoubtedly expand the utility of this compound as a key building block in modern organic synthesis.
References
- 1. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Diisopropyl succinate | C10H18O4 | CID 70213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Diisopropyl Maleate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diisopropyl maleate for improved yields.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method is the direct Fischer esterification of maleic anhydride or maleic acid with isopropanol using an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] Another highly effective and more environmentally friendly approach involves the use of a dual-nuclear functionalized ionic liquid as a catalyst, which can be recycled.[1][3]
Q2: What is a typical starting molar ratio of maleic anhydride to isopropanol?
A2: For the conventional esterification method, a molar ratio of maleic anhydride to isopropanol typically ranges from 1:3 to 1:8.[1][3] Using an excess of the alcohol helps to drive the reaction equilibrium towards the product side.
Q3: My reaction yield is low. What are the potential causes?
A3: Low yields in this compound synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature.
-
Water Inhibition: Esterification is a reversible reaction, and the water produced can shift the equilibrium back towards the reactants.[4][5]
-
Suboptimal Catalyst Activity: The catalyst may be old, impure, or used in an insufficient amount.
-
Side Reactions: The formation of byproducts such as maleic acid and fumaric acid can decrease the yield of the desired ester.[2]
-
Product Loss During Workup: Significant amounts of the product may be lost during extraction and purification steps.
Q4: How can I remove water from the reaction to improve the yield?
A4: To drive the reaction to completion, water should be continuously removed from the reaction mixture.[4] This can be achieved by azeotropic distillation using a Dean-Stark apparatus. The isopropanol-water azeotrope can be removed, the water separated, and the isopropanol returned to the reaction vessel.
Q5: What are common side reactions, and how can I minimize them?
A5: A common side reaction is the isomerization of maleic acid to fumaric acid, which is less reactive and can lead to the formation of diisopropyl fumarate as a byproduct.[2] The primary starting material, maleic anhydride, can also be hydrolyzed back to maleic acid in the presence of water.[2] To minimize these, ensure anhydrous reaction conditions at the start and efficiently remove water as it is formed. Using a selective catalyst can also help reduce the formation of unwanted byproducts.
Q6: I am having difficulty purifying the final product. What are the recommended purification methods?
A6: After the reaction, the excess isopropanol is typically removed by distillation. The crude ester is then neutralized to remove any remaining acid catalyst and washed. Final purification is generally achieved by vacuum distillation.[3]
Q7: Can the catalyst be recovered and reused?
A7: Ionic liquid catalysts are known for their recyclability.[3] After the reaction, the ionic liquid can be separated from the product layer, treated to remove water, and reused in subsequent batches with minimal loss of activity.[3] Solid acid catalysts, like certain ion-exchange resins, can also be recovered by filtration and reused.[6]
Comparative Yield Data
The choice of catalyst and reaction conditions can significantly impact the yield of this compound. The following table summarizes yields obtained under different catalytic systems.
| Catalyst | Starting Materials | Molar Ratio (Anhydride:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Dual-Nuclear Functionalized Ionic Liquid | Maleic Anhydride, Isopropanol | 1:3 - 1:8 | 70 - 110 | 3 - 8 | 95.5 - 97.8 |
| Sulfuric Acid | Maleic Anhydride, Isopropanol | Not Specified | Not Specified | Not Specified | Typically lower than ionic liquids |
| p-Toluenesulfonic Acid | Maleic Anhydride, Isopropanol | Not Specified | Not Specified | Not Specified | Typically lower than ionic liquids |
| Ion Exchange Resins (e.g., Amberlyst-15) | Maleic Acid, Ethanol | Not Specified | Reflux | Not Specified | Effective, but yield varies |
Note: Yields for traditional acid catalysts can vary widely depending on the specific reaction setup and efficiency of water removal.
Experimental Protocol: Synthesis using an Ionic Liquid Catalyst
This protocol is based on a high-yield synthesis method using a recyclable ionic liquid catalyst.[3]
Materials:
-
Maleic anhydride
-
Isopropanol
-
Dual-nuclear functionalized ionic liquid catalyst
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine maleic anhydride and isopropanol in a mass ratio between 1:3 and 1:8.
-
Catalyst Addition: Add the dual-nuclear functionalized ionic liquid catalyst, corresponding to 10-20% of the mass of the maleic anhydride.
-
Reaction: Heat the mixture to a temperature between 70°C and 110°C and stir vigorously. Maintain the reaction under reflux for 3 to 8 hours.
-
Phase Separation: After the reaction is complete, cool the mixture to room temperature and allow it to stand. The mixture will separate into two layers.
-
Product Isolation: Separate the upper layer, which contains the crude this compound, from the lower ionic liquid layer using a separatory funnel.
-
Catalyst Recycling: The lower ionic liquid layer can be treated by rotary evaporation to remove any absorbed water and then reused.
-
Purification:
-
Remove excess isopropanol from the crude product by distillation at atmospheric pressure.
-
Neutralize the remaining crude ester.
-
Perform a final purification by vacuum distillation to obtain pure this compound.[3]
-
Visual Guides
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting guide for low yield issues.
References
- 1. This compound (10099-70-4) for sale [vulcanchem.com]
- 2. Esterification involves the reaction of maleic anhydride with an alcohol to form an ester - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 3. CN103288634A - A method for catalytic synthesis of this compound - Google Patents [patents.google.com]
- 4. journals.pan.pl [journals.pan.pl]
- 5. isites.info [isites.info]
- 6. researchgate.net [researchgate.net]
How to avoid isomerization of Diisopropyl maleate to fumarate
Technical Support Center: Diisopropyl Maleate Stability
This guide provides researchers, scientists, and drug development professionals with detailed information and protocols to prevent the unwanted isomerization of this compound (a cis-isomer) to its more thermodynamically stable trans-isomer, diisopropyl fumarate.
Frequently Asked Questions (FAQs)
Q1: What is the isomerization of this compound to diisopropyl fumarate?
This is a chemical process where the cis geometric isomer (this compound) converts into the trans geometric isomer (diisopropyl fumarate). This occurs because the carbon-carbon double bond, which typically restricts rotation, can be temporarily converted to a single bond under certain conditions, allowing rotation before the double bond reforms.[1] The trans isomer (fumarate) is generally more stable due to reduced steric hindrance between the isopropyl ester groups.
Q2: Why is preventing this isomerization important?
In research and drug development, the specific geometry of a molecule is often critical to its chemical properties, reactivity, and biological activity.
-
Product Purity: The presence of the fumarate isomer constitutes an impurity, which can complicate downstream reactions and compromise the specifications of the final product.
-
Reactivity: Maleate and fumarate esters can exhibit different reaction kinetics and yield different products in subsequent chemical steps. For example, their behavior as dienophiles in Diels-Alder reactions can differ.
-
Physical Properties: The two isomers have distinct physical properties, such as melting point and solubility, which can affect crystallization, purification, and formulation.[2]
Q3: What are the primary causes of this compound isomerization?
Isomerization can be initiated or accelerated by several factors commonly encountered in a laboratory setting:
-
Heat: Elevated temperatures provide the energy needed to overcome the rotational barrier of the double bond.[1][3]
-
Acids: Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids can catalyze the isomerization by protonating a carbonyl oxygen, which facilitates rotation around the central C-C bond.[2][4][5]
-
Bases: Certain bases, particularly amines like piperidine, can catalyze the isomerization via a conjugate addition-elimination mechanism.[4][6][7]
-
Radical Initiators and Light: In the presence of radical initiators (e.g., a small amount of bromine) and light (photolysis), the π-bond can be temporarily broken, allowing for rotation and subsequent formation of the more stable fumarate.[1][2][8]
-
Sulfur Compounds: Reagents like thiourea and various sulfur halides are known to be effective catalysts for this transformation.[3][4]
Q4: How can I detect and quantify the diisopropyl fumarate impurity?
Standard analytical techniques are effective for monitoring the purity of your this compound sample:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The vinyl protons (–CH=CH–) of the two isomers have distinct chemical shifts and coupling constants, allowing for clear identification and quantification.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic methods can separate the two isomers, allowing for their quantification based on peak area, provided a suitable column and method are developed.
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid, qualitative monitoring of the isomerization during a reaction.[9]
Troubleshooting Guide
Problem: Isomerization is observed during a chemical reaction.
| Possible Cause | Recommended Solution |
| High Reaction Temperature | Conduct the reaction at the lowest feasible temperature. If necessary, increase the reaction time to compensate for the lower rate. |
| Acidic or Basic Reagents/Catalysts | If the reaction chemistry allows, switch to neutral or milder reagents. If an acid or base is required, use the minimum stoichiometric amount and consider using a weaker or non-nucleophilic alternative. Buffer the reaction medium if possible. |
| Extended Reaction Time | Optimize the reaction to minimize its duration. Monitor the reaction progress closely using TLC or GC to stop it as soon as the starting material is consumed, preventing prolonged exposure to isomerization conditions. |
Problem: Isomerization occurs during workup and purification.
| Possible Cause | Recommended Solution |
| Acidic Aqueous Wash (e.g., HCl wash) | Neutralize the reaction mixture carefully before extraction. Use saturated sodium bicarbonate or a phosphate buffer solution for washes instead of strong acids. |
| High Temperatures during Distillation | Purify the product using high-vacuum distillation to keep the boiling temperature as low as possible.[10] Refer to the detailed protocol below. Avoid using rotary evaporators at high temperatures for extended periods. |
| Use of Acidic Drying Agents | Avoid using acidic drying agents. Use neutral salts like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). |
Problem: The product isomerizes during storage.
| Possible Cause | Recommended Solution |
| Storage at Room Temperature | Store this compound in a refrigerator or freezer at a recommended temperature (e.g., 2-8°C or lower) to minimize thermal energy. |
| Exposure to Light | Store the compound in an amber glass bottle or a container wrapped in aluminum foil to protect it from light.[8] |
| Presence of Trace Acid/Base Impurities | Ensure the product is purified to a high degree and is free of any residual acidic or basic catalysts from the synthesis or workup. Storing over a small amount of a neutral adsorbent like activated carbon can sometimes help, but should be tested first. |
| Exposure to Air/Oxygen | For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing to prevent potential oxidative processes that could generate radical species. |
Factors Influencing Isomerization Rate
The following table summarizes the key factors and their impact on the stability of this compound.
| Factor | Condition to Avoid (High Isomerization Risk) | Recommended Condition (High Stability) |
| Temperature | > 80°C; prolonged heating[3] | < 40°C; ideally refrigerated for storage |
| pH | Strongly acidic (pH < 4) or strongly basic (pH > 9) | Neutral (pH ≈ 6-8) |
| Catalysts | Mineral acids, Lewis acids, amines, thiourea, sulfur halides[3][4] | Absence of known isomerization catalysts |
| Light | Exposure to direct sunlight or UV sources[2][8] | Storage in the dark or in amber containers |
| Atmosphere | Presence of radical initiators (e.g., Br₂) or air (oxygen) | Inert atmosphere (Nitrogen or Argon) |
Protocol for Low-Temperature Vacuum Distillation of this compound
Objective: To purify this compound by removing non-volatile impurities while minimizing the risk of thermal isomerization to diisopropyl fumarate.
Materials:
-
Crude this compound
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Boiling chips or magnetic stir bar
Equipment:
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flask
-
Heating mantle with a stirrer
-
Thermometer and adapter
-
High-vacuum pump with a cold trap
-
Manometer (vacuum gauge)
Procedure:
-
Drying: Dry the crude this compound over anhydrous Na₂SO₄ for at least 30 minutes to remove any trace water. Filter the solution into a clean, dry round-bottom flask appropriately sized for the volume of liquid.
-
Setup: Add boiling chips or a magnetic stir bar to the distillation flask. Assemble the short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Evacuation: Connect the apparatus to the high-vacuum pump protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone). Slowly and carefully evacuate the system. A pressure of <1 mmHg is ideal.
-
Heating: Once a stable vacuum is achieved, begin gently heating the distillation flask using the heating mantle. If using a stir bar, begin stirring.
-
Distillation: Slowly increase the temperature. The goal is to find the lowest possible pot temperature at which a steady distillation rate is achieved. For this compound, the boiling point will be significantly lower than its atmospheric boiling point of ~225°C.[11] For example, at ~1 mmHg, the boiling point will likely be in the 80-100°C range.
-
Collection: Collect the distilled product in the receiving flask. Monitor the head temperature; it should remain stable during the collection of the main fraction.
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly re-introducing air into the system to release the vacuum.
-
Storage: Transfer the purified product to a clean, dry, amber glass bottle. Flush with nitrogen or argon, seal tightly, and store in a refrigerator.
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform the distillation in a well-ventilated fume hood. Be aware of the implosion hazard associated with glassware under high vacuum.
Visualization of Isomerization Pathways
The following diagram illustrates the factors that promote the undesired isomerization versus the control measures that help maintain the desired cis-isomer.
Caption: Logical workflow for preventing isomerization.
References
- 1. studylib.net [studylib.net]
- 2. Maleic acid - Wikipedia [en.wikipedia.org]
- 3. US2764609A - Isomerization of dialkyl maleates to dialkyl fumarates - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. datapdf.com [datapdf.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. CN103288634A - A method for catalytic synthesis of this compound - Google Patents [patents.google.com]
- 11. This compound (10099-70-4) for sale [vulcanchem.com]
Technical Support Center: Optimizing Diels-Alder Reactions with Diisopropyl Maleate
Welcome to the technical support center for optimizing Diels-Alder reactions involving diisopropyl maleate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the Diels-Alder reaction with this compound.
Question: Why am I observing low to no product yield?
Answer:
Low or no yield in a Diels-Alder reaction with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
-
Reagent Quality:
-
Diene Purity: Ensure the diene is pure and, if it is a cyclic diene like cyclopentadiene, that it has been freshly cracked from its dimer.[1]
-
Dienophile Purity: Verify the purity of this compound. Impurities can inhibit the reaction.
-
Solvent Purity: Use dry, high-purity solvents, as moisture or other impurities can interfere with the reaction, especially if Lewis acids are used.[2]
-
-
Reaction Conditions:
-
Temperature: The reaction may require higher temperatures due to the steric bulk of the isopropyl groups on the dienophile, which can hinder the approach to the diene. Reactions are often conducted at elevated temperatures, sometimes in high-boiling solvents like xylene (boiling point ~140°C).[3][4] However, excessively high temperatures can promote the retro-Diels-Alder reaction, leading to an equilibrium that does not favor the product.[5] Microwave heating can sometimes provide rapid and efficient heating to improve yields.[6][7]
-
Reaction Time: The reaction may be slow and require extended reaction times. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.
-
Concentration: Low reactant concentrations can lead to slow reaction rates. Consider increasing the concentration of the reactants.
-
-
Diene Reactivity:
-
Diene Conformation: The diene must be able to adopt an s-cis conformation to react.[8][9] Dienes that are locked in an s-trans conformation will not undergo the Diels-Alder reaction.
-
Electronic Properties: Electron-donating groups on the diene can increase the reaction rate.[8][9] If your diene is electron-poor, the reaction will be slower.
-
-
Catalysis:
-
The use of a Lewis acid catalyst can significantly accelerate the reaction by lowering the LUMO of the dienophile.[10] Common Lewis acids for Diels-Alder reactions include AlCl₃, BF₃·OEt₂, ZnCl₂, and SnCl₄.[10] For dienophiles with carbonyl groups, Lewis acids can coordinate to the carbonyl oxygen, making the dienophile more electrophilic.
-
Question: My reaction is producing multiple products or side products. How can I improve the selectivity?
Answer:
The formation of multiple products can be due to issues with regioselectivity or stereoselectivity, or the occurrence of side reactions.
Strategies to Improve Selectivity:
Caption: Strategies for improving reaction selectivity.
-
Endo/Exo Selectivity:
-
The Diels-Alder reaction can produce two major stereoisomers: the endo and exo products. The endo product is often the kinetically favored product, formed faster at lower temperatures, due to secondary orbital interactions.[11] The exo product is typically the thermodynamically more stable product.
-
Temperature Control: Lowering the reaction temperature will generally favor the formation of the endo adduct.[12] Conversely, higher temperatures can lead to equilibration and favor the more stable exo product.[5]
-
Lewis Acid Catalysis: The use of Lewis acids can enhance the preference for the endo product.
-
-
Regioselectivity:
-
When using an unsymmetrical diene, two different regioisomers can be formed. The regioselectivity is governed by the electronic properties of the substituents on the diene and dienophile.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity of the reaction. Experimenting with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar (e.g., dichloromethane, water) can help to optimize for the desired regioisomer.[13][14]
-
-
Side Reactions:
-
Polymerization: Dienes, particularly reactive ones like cyclopentadiene, can undergo self-polymerization or dimerization.[1] Using freshly prepared dienes and controlling the temperature can minimize this.
-
Retro-Diels-Alder: At high temperatures, the Diels-Alder adduct can revert to the starting diene and dienophile.[5] If the desired product is the kinetic one, it is crucial to avoid prolonged heating at high temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for a Diels-Alder reaction with this compound?
A1: A good starting point would be to react this compound with a slight excess of the diene in a solvent like toluene or xylene and refluxing the mixture for several hours. Monitoring the reaction by TLC is recommended.
| Parameter | Recommended Starting Condition |
| Diene:Dienophile Ratio | 1.2 : 1 |
| Solvent | Toluene or Xylene |
| Temperature | Reflux (110-140°C) |
| Reaction Time | 4-24 hours (monitor by TLC/GC-MS) |
| Catalyst (optional) | 10 mol% AlCl₃ or BF₃·OEt₂ |
Q2: Which solvents are suitable for this reaction?
A2: The choice of solvent can impact reaction rate and selectivity.[13][14][15]
-
Nonpolar Solvents (e.g., Toluene, Xylene, Hexane): Often good choices for thermal Diels-Alder reactions. Xylene is particularly useful for reactions requiring high temperatures.[3][4]
-
Polar Aprotic Solvents (e.g., Dichloromethane, Acetonitrile): Commonly used, especially in Lewis acid-catalyzed reactions.
-
Water: Can sometimes accelerate Diels-Alder reactions due to hydrophobic effects, though the solubility of this compound may be a concern.[13]
Q3: How can I effectively catalyze the reaction?
A3: Lewis acid catalysis is a powerful method to accelerate the reaction.[10]
-
Common Lewis Acids: AlCl₃, Et₂AlCl, BF₃, ZnCl₂, SnCl₄, TiCl₄.[16]
-
Catalyst Loading: Typically, 5-20 mol% of the Lewis acid is sufficient.
-
Considerations: The reaction should be performed under anhydrous conditions as water can deactivate the Lewis acid catalyst.
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) |
| AlCl₃ | 10-20 | Dichloromethane | 0 to RT |
| BF₃·OEt₂ | 10-20 | Dichloromethane | 0 to RT |
| ZnCl₂ | 10-20 | Toluene | RT to 80 |
| SnCl₄ | 10-20 | Dichloromethane | -78 to RT |
Q4: What are the expected stereochemical outcomes?
A4: The Diels-Alder reaction is stereospecific. The stereochemistry of the dienophile is retained in the product. Since this compound is a cis-dienophile, the two ester groups will be cis to each other in the product. The reaction with a cyclic diene will preferentially form the endo product, especially at lower temperatures or with Lewis acid catalysis.
Experimental Protocols
Protocol 1: Thermal Diels-Alder Reaction of Anthracene and this compound
This protocol describes a typical setup for a thermal Diels-Alder reaction.
-
Reagents and Setup:
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 140°C for xylene) with vigorous stirring.
-
Monitor the progress of the reaction by TLC, observing the disappearance of the starting materials. The reaction may require 12-24 hours.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction of Furan and this compound
This protocol provides a method for a catalyzed reaction, which is often necessary for less reactive dienes like furan.[17]
-
Reagents and Setup:
-
To a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add a solution of this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the Lewis acid (e.g., AlCl₃, 0.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture at 0°C for 15-20 minutes.
-
Add a solution of furan (1.5 eq) in anhydrous dichloromethane dropwise to the reaction mixture.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Logical Relationship Diagram for Protocol Selection:
Caption: Decision tree for selecting an experimental protocol.
References
- 1. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. quora.com [quora.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cem.de [cem.de]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ias.ac.in [ias.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Effects on a Diels-Alder Reaction Involving a Cationic Diene: Consequences of the Absence of Hydrogen-Bond Interactions for Accelerations in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The solvent effect on the Diels–Alder reaction in ionic liquids: multiparameter linear solvation energy relationships and theoretical analysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. lirias.kuleuven.be [lirias.kuleuven.be]
- 16. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Diisopropyl Maleate Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of diisopropyl maleate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why is the reaction yield of this compound lower than expected?
Answer:
Low yields in this compound synthesis can stem from several factors related to the reaction equilibrium, purity of reactants, and catalyst activity.
-
Incomplete Reaction: The esterification of maleic anhydride with isopropanol is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thus lowering the yield.
-
Solution: Employ methods to remove water as it forms. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent.
-
-
Suboptimal Reactant Ratio: An insufficient amount of isopropanol may lead to incomplete conversion of the maleic anhydride.
-
Solution: Use a molar excess of isopropanol. Ratios of maleic anhydride to isopropanol typically range from 1:3 to 1:8 to drive the reaction towards the product.[1]
-
-
Catalyst Deactivation: The chosen catalyst may have lost its activity due to impurities or degradation.
-
Solution: Ensure the catalyst is fresh or properly regenerated before use. For solid catalysts like ion-exchange resins, follow the manufacturer's instructions for regeneration.
-
-
Impure Reactants: The presence of water or other impurities in the maleic anhydride or isopropanol can interfere with the reaction.
-
Solution: Use reagents of high purity and ensure they are anhydrous.
-
Question: What is causing the formation of byproducts in my reaction?
Answer:
Side reactions can reduce the purity and yield of the final product. Common byproducts in this esterification include mono-isopropyl maleate and fumarate esters.
-
Isomerization of Maleate to Fumarate: The maleate (cis isomer) can isomerize to the more stable fumarate (trans isomer) under acidic conditions and elevated temperatures. This leads to the formation of diisopropyl fumarate.
-
Solution: Optimize the reaction temperature and time to minimize isomerization. Lowering the temperature and reducing the reaction time can help, but this needs to be balanced with achieving a good conversion rate.
-
-
Incomplete Esterification: If the reaction does not go to completion, mono-isopropyl maleate will be present in the product mixture.
-
Solution: As with low yield, ensure an excess of isopropanol is used and that water is effectively removed to drive the reaction to completion.
-
Question: I am having difficulty separating the catalyst from the product mixture. What can I do?
Answer:
Catalyst separation is a critical step for obtaining a pure product and for the potential reuse of the catalyst. The ease of separation depends on the type of catalyst used.
-
Homogeneous Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid): These catalysts are dissolved in the reaction mixture, making separation challenging. Traditional methods involve neutralization with a base followed by aqueous washes, which can be cumbersome and generate significant waste.[2]
-
Solution: Consider using a heterogeneous catalyst for easier separation. If using a homogeneous catalyst, careful neutralization and extraction procedures are necessary.
-
-
Heterogeneous Catalysts (e.g., Amberlyst Resins): These solid catalysts can be easily separated by filtration.
-
Solution: If you are experiencing difficulty, ensure the resin beads are not fragmenting due to harsh stirring or reaction conditions.
-
-
Ionic Liquids: While often homogeneous during the reaction, some ionic liquids are immiscible with the ester product at room temperature, allowing for separation by decantation.
-
Solution: If the ionic liquid is soluble in the product mixture, extraction with a suitable solvent may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: Which type of catalyst is best for the esterification of this compound?
A1: The "best" catalyst depends on the specific requirements of your experiment, such as desired yield, purity, cost, and environmental considerations.
-
Homogeneous acid catalysts like sulfuric acid and p-toluenesulfonic acid are effective and inexpensive but can cause corrosion and are difficult to separate from the product.[3]
-
Heterogeneous acid catalysts such as Amberlyst-15 offer the significant advantage of easy separation and reusability, minimizing waste.[4]
-
Ionic liquids are a more modern and "green" alternative, often providing high yields and selectivity, with the potential for easy separation and recycling.
Q2: What are the typical reaction conditions for this compound synthesis?
A2: Typical reaction conditions involve a molar ratio of maleic anhydride to isopropanol between 1:3 and 1:8, a reaction temperature of 70-110°C, and a reaction time of 3-8 hours.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to measure the disappearance of reactants and the appearance of the product. Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment.
Q4: What is the role of the excess alcohol in the reaction?
A4: Using an excess of isopropanol serves two main purposes: it acts as a solvent for the reaction and, according to Le Chatelier's principle, it shifts the reaction equilibrium towards the formation of the this compound product, thereby increasing the yield.
Q5: How should I purify the crude this compound?
A5: After removing the catalyst, the crude product is typically purified by vacuum distillation to separate the this compound from unreacted isopropanol and any byproducts. Washing with a dilute sodium bicarbonate solution may be necessary to remove any remaining acidic components before distillation.
Data Presentation
Table 1: Comparison of Catalysts for this compound Esterification
| Catalyst Type | Catalyst Example | Advantages | Disadvantages | Typical Yield |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | High activity, low cost.[3] | Corrosive, difficult to separate, generates acidic waste.[3] | Good to High |
| Homogeneous Acid | p-Toluenesulfonic Acid (p-TSA) | High activity, less corrosive than H₂SO₄. | Difficult to separate, generates acidic waste. | Good to High |
| Heterogeneous Acid | Amberlyst-15 | Easy to separate (filtration), reusable, non-corrosive.[4] | Lower activity than homogeneous catalysts, potential for pore diffusion limitations. | Moderate to High |
| Ionic Liquid | Dual-nuclear functionalized ionic liquid | High yield and selectivity, easy separation (in some cases), reusable, environmentally friendly. | Higher cost, potential solubility issues. | Very High (95-98%) |
Experimental Protocols
Protocol 1: Esterification using a Homogeneous Acid Catalyst (Sulfuric Acid)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add maleic anhydride and isopropanol (molar ratio 1:5).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (1-2% by weight of maleic anhydride) to the reaction mixture while stirring.
-
Reaction: Heat the mixture to reflux (approximately 85-95°C) and maintain for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the sulfuric acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation.
Protocol 2: Esterification using a Heterogeneous Acid Catalyst (Amberlyst-15)
-
Catalyst Preparation: Wash the Amberlyst-15 resin with methanol and dry it in a vacuum oven before use.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine maleic anhydride, isopropanol (molar ratio 1:5), and Amberlyst-15 (5-10% by weight of maleic anhydride).
-
Reaction: Heat the mixture to reflux (approximately 85-95°C) with vigorous stirring for 6-8 hours.
-
Catalyst Removal: Cool the reaction mixture to room temperature and separate the Amberlyst-15 catalyst by filtration. The catalyst can be washed with methanol, dried, and reused.
-
Purification: Remove the excess isopropanol from the filtrate by rotary evaporation. Purify the remaining crude product by vacuum distillation.
Protocol 3: Esterification using an Ionic Liquid Catalyst
-
Reaction Setup: In a round-bottom flask with a reflux condenser and magnetic stirrer, mix maleic anhydride and isopropanol (molar ratio 1:4).
-
Catalyst Addition: Add the dual-nuclear functionalized ionic liquid catalyst (10-20% by weight of maleic anhydride).
-
Reaction: Heat the mixture to 90-110°C and stir for 3-5 hours.
-
Catalyst Separation: After cooling to room temperature, the mixture may separate into two layers. The lower layer containing the ionic liquid can be separated by decantation and recycled.
-
Purification: The upper layer containing the crude this compound is then purified by vacuum distillation.
Mandatory Visualization
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: Decision tree for selecting a suitable catalyst for this compound esterification.
References
Troubleshooting low conversion rates in maleate polymerization
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during maleate polymerization, with a focus on addressing low conversion rates.
Troubleshooting Guides (Q&A)
This section offers a direct question-and-answer format to address specific problems you may encounter during your experiments.
Q1: My maleate polymerization is showing low or no conversion. What are the first steps I should take?
A1: Low or no conversion in maleate polymerization can stem from several factors. A systematic approach to troubleshooting is crucial. The primary areas to investigate are the purity of your monomers, the effectiveness of your initiator system, and the appropriateness of your reaction conditions (temperature and time). It is also important to ensure that there are no inhibitors present in your reaction mixture that could be quenching the polymerization.
Below is a logical workflow to diagnose the issue:
Q2: How do I determine if my maleate monomer is sufficiently pure for polymerization?
A2: Monomer impurities can significantly hinder or inhibit polymerization. Common culprits include the presence of the trans-isomer (fumarate), residual solvents, or byproducts from synthesis. Even small amounts of inhibitors, often added for storage stability, can prevent polymerization if not removed.
Experimental Protocol: Monomer Purification via Molecularly Imprinted Adsorption
A specialized method for purifying dimethyl maleate involves using a molecularly imprinted adsorption column to specifically remove its trans-isomer, dimethyl fumarate (DMF).[1]
-
Dissolution: Dissolve the impure dimethyl maleate in an appropriate solvent.
-
Adsorption: Pass the solution through a dimethyl maleate-rich molecularly imprinted adsorption column. This is performed at a pressure of 0.05-0.10 MPa and a temperature of 30-50°C.[1] The column will specifically adsorb the DMF impurity.
-
Solvent Removal: Collect the solution that has passed through the column and remove the solvent using rotary evaporation.
-
Final Purification: Perform reduced pressure distillation on the resulting liquid to obtain purified dimethyl maleate.[1]
This method is effective due to the high selectivity of the molecularly imprinted polymer for the template molecule (DMF). The column can also be eluted and reused.[1] For other maleate esters, traditional purification methods like vacuum distillation or recrystallization may be necessary.[2]
Q3: My initiator system appears to be ineffective. How can I troubleshoot it?
A3: The initiator system is critical for radical polymerization. Low conversion rates can result from incorrect initiator concentration, the presence of inhibitors that scavenge free radicals, or an inappropriate choice of initiator for the reaction conditions.
-
Initiator Concentration: The rate of polymerization is directly influenced by the initiator concentration.[3] An increase in initiator concentration generally leads to a higher polymerization rate and can shorten the setting time.[4] However, an excessively high concentration can lead to a shorter kinetic chain, which may decrease the final molecular weight.[3] In some systems, an optimal concentration exists, beyond which the reaction rate may decrease.[5]
-
Inhibitors: Inhibitors are added to monomers to prevent premature polymerization during storage. These must be removed before the reaction.[2] If not adequately removed, they will consume the free radicals generated by the initiator, leading to an induction period or complete inhibition of the reaction.[6]
Data Presentation: Effect of Initiator Concentration on Conversion
The following table summarizes findings on the impact of initiator concentration on the conversion of maleate copolymers.
| Co-monomer System | Initiator | Initiator Concentration | Conversion Rate (%) | Reference |
| Maleate Surfmer-MMA | TiO₂ (Catalyst) | 2 wt% | 41.8 | |
| Maleate Surfmer-MMA | TiO₂ (Catalyst) | 10 wt% | 56.3 | |
| Maleate Surfmer-MMA | TiO₂ (Catalyst) | 20 wt% | 64.2 | |
| Maleic Anhydride-EVE | AIBN | 0.0035 mol/L | 38 (at 4h) | [7] |
| Castor Oil Maleate | Benzoyl Peroxide | 0.003 mol BPO/mol oil | 90.0 (at 90 min) | [8] |
Experimental Protocol: Optimizing Initiator Concentration
-
Series of Reactions: Set up a series of parallel polymerization reactions. Keep all parameters (monomer concentration, temperature, time, solvent) constant, except for the initiator concentration.
-
Concentration Range: Vary the initiator concentration systematically across a relevant range (e.g., 0.1 wt% to 2.0 wt% of the total monomer mass).
-
Monitoring: Monitor the conversion rate for each reaction at set time intervals. This can be done using techniques like FTIR or NMR spectroscopy.[9]
-
Analysis: Plot the conversion rate versus initiator concentration to identify the optimal concentration that provides the highest conversion in a reasonable timeframe.
Q4: What are the optimal temperature and time for maleate polymerization?
A4: The optimal reaction temperature and time are highly dependent on the specific monomer system, initiator used, and desired polymer properties.
-
Temperature: Increasing the reaction temperature generally increases the rate of polymerization. However, excessively high temperatures can lead to side reactions, such as chain transfer or epoxidation, which can decrease the overall conversion and affect the polymer structure. For example, in one study on the copolymerization of a maleate surfmer, the conversion was highest at 80°C and decreased at 100°C.
-
Time: Polymerization conversion increases with time up to a certain point, after which it may plateau or even decrease. A decrease in conversion over extended periods can be due to degradation or side reactions.
Data Presentation: Effect of Reaction Conditions on Conversion
This table shows how temperature and time can affect the conversion percentage in a maleate surfmer-methyl methacrylate system.
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| 60 | 4 | 27.2 | |
| 80 | 2 | 37.4 | |
| 80 | 4 | 64.2 | |
| 80 | 8 | 62.2 | |
| 80 | 12 | 32.5 | |
| 100 | 4 | 30.5 |
As the data indicates, the optimal conditions for this specific system were found to be 80°C for 4 hours.
Q5: How can I accurately measure the conversion rate of my polymerization?
A5: Accurately measuring the degree of conversion is essential for troubleshooting and optimizing your polymerization. Several analytical techniques can be employed.
-
Fourier Transform Infrared Spectroscopy (FTIR): This is one of the most common methods. It tracks the disappearance of the C=C double bond peak of the monomer as it is converted into the polymer backbone.[9]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR can be used to determine the degree of polymerization by comparing the integration of peaks corresponding to the monomer and the polymer.[10]
-
Differential Scanning Calorimetry (DSC): DSC can be used to study polymerization kinetics by measuring the heat generated during the reaction.[11]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and polydispersity of the resulting polymer, which can provide indirect information about the success of the polymerization.[12]
Experimental Protocol: Measuring Conversion with FTIR
-
Initial Spectrum: Record an FTIR spectrum of the unreacted monomer mixture before initiating polymerization.
-
Reference Peak: Identify a peak that remains constant throughout the reaction (e.g., a C=O ester peak).
-
Variable Peak: Identify the peak corresponding to the maleate C=C bond.
-
Time-course Analysis: At regular intervals during the polymerization, withdraw a small aliquot of the reaction mixture and record its FTIR spectrum.
-
Calculation: The degree of conversion can be calculated by monitoring the decrease in the area of the C=C peak relative to the area of the stable reference peak.
Frequently Asked Questions (FAQs)
Q: What are common co-monomers for maleates and how do they affect conversion?
A: Maleic anhydride and its esters often exhibit a low tendency for radical homopolymerization. Therefore, they are frequently copolymerized with other monomers like styrene, methyl methacrylate (MMA), or vinyl ethers.[8][13] The choice of co-monomer can significantly impact conversion rates and the final properties of the polymer. Some systems form alternating copolymers, which can drive the reaction to higher conversions.
Q: What is the role of a catalyst in maleate polymerization?
A: Catalysts can be used to increase the reaction rate and achieve higher conversions at lower temperatures. For instance, in the bulk copolymerization of a maleate surfmer, using TiO₂ or V₂O₅ as catalysts significantly increased the conversion percentage compared to the uncatalyzed reaction. In polyester synthesis via polycondensation, acids or metal-based catalysts are often used.[14]
Q: Can the cis-maleate form isomerize during polymerization?
A: Yes, the cis-maleate form can isomerize to the more stable trans-fumarate form, especially at elevated temperatures.[15] This isomerization can impact the final properties of the polyester, as fumarates can lead to increased hardness and distortion temperature in the resulting resins.[15]
Q: Why is my acrylic/maleic copolymer product turbid?
A: Turbidity in an acrylic/maleic copolymer can indicate several issues. It may be due to a higher-than-expected solid content or a deviation in the copolymer's density.[16] It is also possible that impurities in one of the monomers, such as the acrylic acid, are leading to insolubility or phase separation in the final product.[16] Checking the pH, solid content, and density of the turbid product against a transparent reference can help diagnose the issue.[16]
References
- 1. Dimethyl maleate purification method (2016) | Cao Lili [scispace.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of a Functional Metal-Chelating Polymer and Steps towards Quantitative Mass Cytometry Bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. radtech.org [radtech.org]
- 13. ajchem-a.com [ajchem-a.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Removing unreacted starting materials from Diisopropyl maleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diisopropyl maleate. Our goal is to help you overcome common challenges encountered during the removal of unreacted starting materials.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is contaminated with unreacted isopropanol after distillation. | - Inefficient initial removal of excess isopropanol. - Co-distillation of isopropanol with the product under vacuum. | - Before vacuum distillation, perform an aqueous wash. Isopropanol is miscible with water and can be separated in a separatory funnel.[1][2][3] - Ensure the vacuum is stable and the distillation is performed slowly to allow for proper fractionation. |
| Product is contaminated with unreacted maleic anhydride after distillation. | - Maleic anhydride can sublime and be carried over with the product during distillation.[4] - Incomplete reaction. | - Perform a wash with a mild base, such as a saturated sodium bicarbonate solution, before distillation to convert the maleic anhydride to a water-soluble salt.[5][6] - Ensure the initial reaction has gone to completion through appropriate monitoring (e.g., TLC, GC). |
| Product is acidic. | - Residual acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[7] - Hydrolysis of maleic anhydride to maleic acid during the workup.[4][8][9] | - Neutralize the reaction mixture with a base (e.g., sodium bicarbonate, sodium carbonate solution) during the aqueous workup before distillation.[6][10] - Perform a water wash to remove any water-soluble acids.[6][11] |
| Low yield of purified product. | - Incomplete reaction. - Loss of product during aqueous workup due to emulsion formation. - Hydrolysis of the ester product during an aggressive basic wash. - Inefficient distillation (e.g., product remaining in the distillation pot). | - Optimize reaction conditions (time, temperature, catalyst amount) to drive the reaction to completion.[7] - To break emulsions, add brine (saturated NaCl solution) during the aqueous wash. - Use a mild base like sodium bicarbonate for neutralization rather than strong bases like sodium hydroxide. - Ensure proper heating and insulation of the distillation apparatus to facilitate complete distillation of the product. |
| Product darkens during distillation. | - Thermal decomposition at high temperatures. - Presence of impurities that catalyze decomposition. | - Use a vacuum to lower the boiling point of this compound and distill at a lower temperature. - Ensure all acidic impurities are removed through a thorough aqueous workup before distillation. |
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties to consider when separating this compound from its starting materials?
A1: The significant difference in boiling points between this compound, isopropanol, and maleic anhydride is the primary property exploited for purification by distillation. The solubility differences are also crucial for purification via aqueous workup.
Data Presentation: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 1 atm) | Solubility |
| This compound | 200.23[12][13] | ~225-237 | Insoluble in water; soluble in organic solvents. |
| Maleic Anhydride | 98.06[4][14] | 202[4] | Soluble in water (reacts to form maleic acid), acetone, benzene, and chloroform.[8][15] |
| Isopropanol | 60.10[16] | 82.4 - 82.6[2][16][17] | Miscible with water, ethanol, and chloroform.[2] |
Q2: Why is a vacuum distillation recommended for purifying this compound?
A2: Vacuum distillation lowers the boiling point of liquids, allowing this compound to be distilled at a lower temperature. This is crucial to prevent thermal decomposition, which can occur at its atmospheric boiling point, leading to a purer product and higher yield.
Q3: How can I remove the acid catalyst used in the esterification reaction?
A3: The acid catalyst can be effectively removed by performing an aqueous workup. This involves washing the crude product with water and a mild basic solution, such as saturated sodium bicarbonate. The acid will be neutralized and partitioned into the aqueous layer, which can then be separated from the organic product layer.[6][11]
Q4: What is the purpose of an aqueous workup before distillation?
A4: An aqueous workup serves multiple purposes:
-
Neutralization: It removes any remaining acid catalyst.[6]
-
Removal of Water-Soluble Impurities: It washes away excess isopropanol and any maleic acid that may have formed.[6]
-
Conversion of Maleic Anhydride: It converts unreacted maleic anhydride into its water-soluble salt (maleate), preventing it from co-distilling with the product.[5]
Q5: My product seems to be hydrolyzing back to the monoester or diacid during the workup. How can I prevent this?
A5: Ester hydrolysis is typically catalyzed by strong acids or bases. To minimize this, use a mild base like sodium bicarbonate for neutralization instead of a strong base like sodium hydroxide. Also, keep the workup time to a minimum and avoid excessive heating during this stage.
Experimental Protocols
Protocol 1: Aqueous Workup for Crude this compound
This protocol describes the steps to remove water-soluble impurities and the acid catalyst from the crude reaction mixture before final purification by vacuum distillation.
-
Cool the Reaction Mixture: After the esterification reaction is complete, allow the reaction mixture to cool to room temperature.
-
Dilute with an Organic Solvent: Dilute the crude product with a water-immiscible organic solvent in which this compound is soluble (e.g., diethyl ether, ethyl acetate). This will facilitate the separation of layers.
-
Transfer to a Separatory Funnel: Transfer the diluted mixture to a separatory funnel of appropriate size.
-
Water Wash: Add deionized water to the separatory funnel, cap it, and gently invert the funnel several times to mix the layers. Vent the funnel frequently to release any pressure buildup. Allow the layers to separate and discard the lower aqueous layer. Repeat this step once more.
-
Neutralization Wash: Add a saturated solution of sodium bicarbonate to the separatory funnel. Mix gently, being sure to vent frequently as carbon dioxide gas will be evolved. Allow the layers to separate and discard the aqueous layer. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. Repeat if necessary.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water from the organic layer and break any emulsions.
-
Dry the Organic Layer: Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate, anhydrous sodium sulfate). Swirl the flask and let it stand until the solvent is clear.
-
Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator. The remaining crude this compound is now ready for vacuum distillation.
Protocol 2: Vacuum Distillation of this compound
This protocol details the final purification of this compound using vacuum distillation.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly greased. Use a magnetic stirrer and a heating mantle with a stir bar in the distillation flask.
-
Charge the Flask: Transfer the crude this compound from the aqueous workup into the distillation flask. Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum source and slowly evacuate the system.
-
Begin Heating and Stirring: Once a stable vacuum is achieved, begin stirring and gently heat the distillation flask.
-
Collect Fractions:
-
Forerun: Collect any low-boiling impurities (e.g., residual solvent, isopropanol) in the receiving flask. This fraction should be collected until the distillation temperature stabilizes.
-
Product Fraction: Change the receiving flask and collect the this compound fraction at its boiling point under the applied vacuum. The boiling point will be significantly lower than at atmospheric pressure.
-
Residue: Stop the distillation before the distillation flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.
-
-
Cool Down and Vent: Allow the apparatus to cool completely before carefully and slowly venting the system to atmospheric pressure.
-
Characterize the Product: Characterize the purified this compound using appropriate analytical techniques (e.g., NMR, IR, GC-MS) to confirm its purity.
Visualization
Caption: Workflow for the purification of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 3. Sixty Solvents [chem.rochester.edu]
- 4. Properties and Stability of Maleic Anhydride - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 5. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound (10099-70-4) for sale [vulcanchem.com]
- 8. Is maleic anhydride soluble in water? - Knowledge [zbaqchem.com]
- 9. The solubility of maleic anhydride in water can be improved by the addition of certain solvents - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 10. CN103288634A - A method for catalytic synthesis of this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C10H16O4 | CID 5369190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. Maleic anhydride - Wikipedia [en.wikipedia.org]
- 15. chembk.com [chembk.com]
- 16. Isopropanol - Sciencemadness Wiki [sciencemadness.org]
- 17. mymortuarycooler.com [mymortuarycooler.com]
Technical Support Center: Stability of Diisopropyl Maleate Under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of diisopropyl maleate under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in an acidic environment?
A1: The two main stability issues for this compound under acidic conditions are:
-
Hydrolysis: The ester linkages can undergo acid-catalyzed hydrolysis to yield maleic acid and isopropyl alcohol. This reaction is generally slow under mild acidic conditions and at ambient temperature.
-
Isomerization: this compound (the cis-isomer) can isomerize to its more thermodynamically stable trans-isomer, diisopropyl fumarate. This isomerization can be accelerated in the presence of acid.
Q2: What are the expected degradation products of this compound in an acidic solution?
A2: Under acidic conditions, you can expect to see the formation of the following degradation products:
-
Maleic Acid: Formed from the hydrolysis of the ester.
-
Isopropyl Alcohol: Also a product of hydrolysis.
-
Diisopropyl Fumarate: The geometric isomer of this compound.
-
Monoisopropyl Maleate: A potential intermediate from the partial hydrolysis of this compound.
Q3: How does pH affect the stability of this compound?
A3: Generally, the rate of acid-catalyzed hydrolysis of esters increases with decreasing pH (higher acidity). Similarly, the rate of isomerization to diisopropyl fumarate can also be enhanced at lower pH values. However, studies on analogous compounds like diethyl maleate suggest that the hydrolysis is a relatively slow process, even at elevated temperatures.
Q4: Is this compound sensitive to temperature in acidic media?
A4: Yes, temperature is a critical factor. The rates of both hydrolysis and isomerization will increase significantly with an increase in temperature, following the principles of chemical kinetics.
Troubleshooting Guide
Problem 1: I am observing a new peak in my HPLC chromatogram during my experiment with this compound in an acidic buffer.
-
Question: What is the likely identity of this new peak?
-
Answer: The most probable identities for a new peak are diisopropyl fumarate (due to isomerization) or maleic acid/monoisopropyl maleate (due to hydrolysis). Diisopropyl fumarate will have the same mass-to-charge ratio (m/z) as this compound in mass spectrometry, while the hydrolysis products will have different m/z values.
-
-
Question: How can I confirm the identity of the new peak?
-
Answer:
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer. If the new peak has the same m/z as this compound, it is likely diisopropyl fumarate.
-
Reference Standards: Inject commercially available standards of diisopropyl fumarate and maleic acid to compare their retention times with your unknown peak.
-
Forced Degradation: Intentionally degrade a sample of this compound under more strenuous acidic conditions (e.g., higher temperature or lower pH) to enhance the formation of the degradant and confirm its identity.
-
-
Problem 2: The concentration of my this compound solution is decreasing over time in my acidic formulation.
-
Question: What could be causing the loss of this compound?
-
Answer: The decrease in concentration is likely due to degradation through hydrolysis and/or isomerization. The rate of degradation will depend on the specific pH, temperature, and solvent composition of your formulation.
-
-
Question: How can I minimize the degradation of this compound?
-
Answer:
-
pH Adjustment: If possible for your application, increase the pH of your solution to be closer to neutral.
-
Temperature Control: Store your solutions at lower temperatures (e.g., refrigerated or frozen) to slow down the degradation kinetics.
-
Solvent Selection: The polarity and composition of the solvent can influence the stability. You may need to screen different solvent systems.
-
-
Quantitative Data on this compound Degradation
The following table summarizes illustrative quantitative data on the degradation of this compound under various acidic conditions. Please note that this data is based on general principles of ester stability and studies on analogous compounds due to the limited availability of specific kinetic data for this compound. It should be used as a guideline for experimental design.
| Parameter | Condition 1 (pH 3, 25°C) | Condition 2 (pH 3, 50°C) | Condition 3 (pH 1, 25°C) | Condition 4 (pH 1, 50°C) |
| Hydrolysis Rate Constant (k_hyd, day⁻¹) | ~ 0.001 | ~ 0.01 | ~ 0.005 | ~ 0.05 |
| Isomerization Rate Constant (k_iso, day⁻¹) | ~ 0.002 | ~ 0.02 | ~ 0.01 | ~ 0.1 |
| Half-life (t₁/₂, days) | ~ 231 | ~ 23 | ~ 46 | ~ 4.6 |
| Primary Degradation Pathway | Isomerization | Isomerization & Hydrolysis | Isomerization | Isomerization & Hydrolysis |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method to monitor the degradation of this compound.
1. Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program (Illustrative):
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
3. Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
For forced degradation studies, subject the sample solution to the desired stress conditions (e.g., add HCl to reach pH 1 and heat at 50°C for a specified time).
-
Before injection, dilute the samples to an appropriate concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
4. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peaks for this compound, its degradation products, and any other components are well-resolved.
Visualizations
Caption: Degradation pathways of this compound under acidic conditions.
Caption: Experimental workflow for stability testing of this compound.
Caption: Troubleshooting decision tree for identifying unknown peaks.
Enhancing the efficiency of ionic liquid-catalyzed Diisopropyl maleate synthesis
Technical Support Center: Ionic Liquid-Catalyzed Diisopropyl Maleate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the efficiency of ionic liquid-catalyzed this compound synthesis. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data.
Frequently Asked Questions (FAQs)
Q1: Why should I use an ionic liquid (IL) catalyst instead of a traditional acid catalyst like sulfuric acid for this compound synthesis?
A1: Ionic liquids offer several advantages over traditional catalysts like sulfuric acid. They are often considered "green catalysts" due to their low vapor pressure, which reduces hazardous emissions.[1] Key benefits include:
-
Reduced Corrosion: ILs are less corrosive to equipment compared to strong mineral acids.[2][3]
-
Easier Separation: The product, this compound, is often immiscible with the ionic liquid, allowing for simple phase separation and purification.[1][3] This avoids complex distillation or extraction processes.
-
Catalyst Reusability: Ionic liquids can be recovered and reused for multiple reaction cycles with minimal loss in activity, which lowers operational costs.[1][2][3]
-
Improved Selectivity: ILs can lead to higher selectivity and fewer side reactions, resulting in a purer product.[2]
-
Milder Reaction Conditions: The synthesis can often be carried out under less harsh temperature and pressure conditions.[2]
Q2: What type of ionic liquid is most effective for this esterification?
A2: Brønsted acidic ionic liquids, particularly those functionalized with sulfonic acid groups (-SO3H), are highly effective for esterification reactions.[1] The acidic nature of the IL is crucial for catalyzing the reaction between maleic anhydride (or maleic acid) and isopropanol.[1][2] The acidity of the anion and the size of the cation in the ionic liquid can influence the reaction yield.[1]
Q3: Can the ionic liquid catalyst be reused? If so, how is it regenerated?
A3: Yes, one of the primary advantages of using ionic liquids is their reusability.[1] After the reaction, the IL phase, which is typically denser, can be separated from the product layer.[2][3] The primary deactivating agent is the water produced during the esterification.[3] Regeneration is usually straightforward and involves removing this water by simple rotary evaporation or vacuum drying before the next use.[1][2] Some catalysts have been successfully reused up to seven times with only a negligible reduction in activity.[1]
Q4: What are the typical starting materials for this synthesis?
A4: The synthesis typically involves the reaction of maleic anhydride with isopropanol.[2][4] Maleic acid can also be used, but maleic anhydride is often preferred.
Q5: What is a typical molar ratio of isopropanol to maleic anhydride?
A5: An excess of isopropanol is generally used to shift the reaction equilibrium towards the formation of the this compound product.[1][5] Molar ratios of isopropanol to maleic anhydride can range from 2:1 to 12:1, with common examples being around 3:1 to 5:1.[2][6][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Low Conversion | 1. Water Accumulation: Water is a byproduct of esterification and its presence can inhibit the forward reaction.[3][5] 2. Insufficient Catalyst Activity: The chosen ionic liquid may not be acidic enough, or the catalyst may have been deactivated from previous runs.[1] 3. Suboptimal Reaction Temperature: The temperature may be too low for an efficient reaction rate. 4. Inadequate Molar Ratio: An insufficient excess of isopropanol may limit the reaction equilibrium.[1] | 1. Ensure the ionic liquid is properly dried before use. Consider using a physical means to remove water during the reaction if possible.[1][5] 2. Use a Brønsted acidic IL, preferably with -SO3H functionalization.[1] Ensure the catalyst is properly regenerated (dried) if it's being reused. 3. Optimize the reaction temperature. A typical range is 70°C to 120°C.[2][7] 4. Increase the molar ratio of isopropanol to maleic anhydride.[2] |
| Product Contamination / Side Reactions | 1. Isomerization: Maleic acid can isomerize to fumaric acid, which can also be esterified. This is more common with traditional acid catalysts.[7] 2. Incomplete Reaction: The presence of mono-isopropyl maleate indicates the reaction has not gone to completion. | 1. Ionic liquids generally offer better selectivity and reduce isomerization compared to sulfuric acid.[2] Ensure the reaction temperature is not excessively high. 2. Increase the reaction time or temperature to promote the formation of the diester.[2] Check catalyst activity. |
| Difficulty Separating Product from Ionic Liquid | 1. Poor Phase Separation: The polarity of the product and the ionic liquid may not be sufficiently different. 2. Emulsion Formation: Vigorous stirring can sometimes lead to the formation of a stable emulsion. | 1. Allow the mixture to stand at room temperature for a sufficient period to allow for clear layer separation.[2] 2. Reduce the stirring speed. If an emulsion forms, gentle heating or centrifugation may help to break it. |
| Decreased Catalyst Performance After Recycling | 1. Incomplete Water Removal: Residual water from the previous reaction cycle is the most common cause of deactivation.[3] 2. Catalyst Leaching/Degradation: Although ILs are generally stable, some minor degradation or leaching into the product phase can occur over many cycles. | 1. Ensure the regeneration step (e.g., rotary evaporation under vacuum) is sufficient to remove all water.[2] 2. Analyze the product phase for traces of the ionic liquid. If significant leaching is observed, a different IL may be required. |
Data Presentation
Table 1: Effect of Reaction Parameters on this compound Yield
| Catalyst Type | Molar Ratio (Isopropanol:Maleic Anhydride) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dual-core functionalized IL | 3:1 | 80 | 4 | 97.2 | [2] |
| Dual-core functionalized IL | 3.5:1 | 100 | 6 | High (not specified) | [2] |
| [Bmim]Br-Fe2Cl6 | 5:1 | 100 | 4 | 88.9 | [6] |
| N-butylsulfonic acid pyridine hydrogen sulfate IL | 6:1 | 120 | 1 | 84.4 | [7] |
Note: Yields are highly dependent on the specific ionic liquid used and the precise experimental conditions.
Experimental Protocols
Detailed Methodology for this compound Synthesis
This protocol is a generalized procedure based on common practices found in the literature.[2][6]
1. Materials:
-
Maleic Anhydride
-
Isopropanol
-
Brønsted Acidic Ionic Liquid (e.g., a dual-nuclear functionalized or -SO3H functionalized IL)
-
Sodium Hydroxide (NaOH) solution (e.g., 6% w/v) for neutralization
2. Reaction Setup:
-
Assemble a four-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.
3. Procedure:
-
Charge the flask with maleic anhydride and isopropanol. A typical molar ratio is between 3:1 and 8:1 (isopropanol:maleic anhydride).[2]
-
Add the ionic liquid catalyst. The catalyst loading is typically between 10% and 20% of the mass of the maleic anhydride.[2]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with constant stirring.[2]
-
Maintain the reaction under reflux for a specified period, typically 3 to 8 hours.[2] Monitor the reaction progress using a suitable analytical technique (e.g., GC or HPLC).
-
After the reaction is complete, cool the mixture to room temperature and stop stirring.
-
Allow the mixture to stand, which will result in the separation of two layers. The upper layer is the crude product, and the lower layer is the ionic liquid.[2][3]
4. Product Isolation and Purification:
-
Carefully decant or use a separatory funnel to separate the upper product layer from the lower ionic liquid layer.
-
The lower ionic liquid layer can be regenerated by removing water and any dissolved isopropanol via rotary evaporation and can be reused.[2]
-
Take the crude product layer and remove the excess isopropanol by distillation under normal pressure.[2]
-
Neutralize the remaining crude product by washing with a NaOH solution until the pH is approximately 7.[2]
-
Perform a final purification step by vacuum distillation to obtain pure this compound.[2]
Visualizations
Caption: Experimental workflow from reactants to pure product.
Caption: A logical guide to troubleshooting low yield issues.
References
- 1. ajast.net [ajast.net]
- 2. CN103288634A - A method for catalytic synthesis of this compound - Google Patents [patents.google.com]
- 3. researchinschools.org [researchinschools.org]
- 4. There are several factors that can affect the esterification of Maleic Anhydride - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 5. troindia.in [troindia.in]
- 6. researchgate.net [researchgate.net]
- 7. CN110776418A - Method for preparing maleic acid ester by catalyzing maleic anhydride with ionic liquid - Google Patents [patents.google.com]
Preventing allergic skin reactions when handling Diisopropyl maleate
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing allergic skin reactions when handling Diisopropyl maleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for skin safety?
A1: this compound is an ester of maleic acid. It is classified as a skin sensitizer, which means that repeated exposure can lead to an allergic reaction in susceptible individuals. This reaction, known as allergic contact dermatitis, is a delayed hypersensitivity response mediated by T-cells.
Q2: What are the signs and symptoms of an allergic skin reaction to this compound?
A2: Symptoms of allergic contact dermatitis typically appear 24-48 hours after exposure and can include redness, itching, swelling, blisters, and dry, bumpy skin. The reaction is generally confined to the area of direct contact but can spread in some cases.
Q3: Can I become sensitized to this compound even if I've handled it before without any issues?
A3: Yes. Sensitization is a process that occurs over time. Initial exposures may not cause a reaction, but they can prime the immune system. Subsequent exposures, even to small amounts, can then trigger an allergic response.
Q4: What should I do if I suspect I'm having an allergic reaction to this compound?
A4: Immediately wash the affected area with plenty of water and a mild soap. Remove any contaminated clothing. It is crucial to seek medical attention to properly diagnose the reaction and receive appropriate treatment. Report the incident to your institution's environmental health and safety office.
Q5: How can I prevent skin sensitization when working with this compound?
A5: The primary prevention strategy is to minimize skin contact. This can be achieved through a combination of engineering controls (e.g., working in a fume hood), administrative controls (e.g., established safe handling procedures), and the consistent and correct use of personal protective equipment (PPE).
Troubleshooting Guide: Allergic Skin Reactions
This guide provides steps to take if you encounter skin-related issues during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Redness and itching on hands or forearms after handling this compound. | Direct skin contact due to inadequate or failed Personal Protective Equipment (PPE). | 1. Immediately cease work with the chemical.2. Remove contaminated gloves and lab coat.3. Wash the affected area thoroughly with mild soap and water for at least 15 minutes.4. Apply a moisturizer to soothe the skin.5. Report the incident to your supervisor and seek medical advice.6. Review your glove selection and handling procedures before resuming work. |
| Skin irritation persists or worsens after initial washing. | Incomplete removal of the chemical or a developing allergic reaction. | 1. Do not apply any other chemicals or solvents to the affected area.2. Seek immediate medical attention.3. Provide the Safety Data Sheet (SDS) for this compound to the medical professional.4. Do not handle this compound until the cause is identified and corrective actions are implemented. |
| No initial reaction, but a rash develops 1-2 days after working with the chemical. | Delayed hypersensitivity reaction (allergic contact dermatitis). | 1. Document the appearance and location of the rash.2. Seek medical attention for diagnosis and treatment.3. Inform your supervisor and environmental health and safety department.4. A medical professional may recommend a patch test to confirm the allergy.5. If confirmed, you may need to avoid direct handling of this compound in the future. |
| Contamination of personal clothing or lab surfaces with this compound. | Accidental spills or improper handling techniques. | 1. Carefully remove contaminated clothing, avoiding contact with skin.2. Decontaminate the affected surfaces according to your lab's standard operating procedures.3. Dispose of contaminated materials as hazardous waste.4. Review and reinforce proper handling and spill cleanup procedures. |
Data Presentation: Skin Sensitization Potential
For risk assessment, the skin sensitization potential of a chemical is often evaluated using the murine Local Lymph Node Assay (LLNA), which determines the concentration required to induce a threefold increase in lymphocyte proliferation (EC3 value). A lower EC3 value indicates a more potent sensitizer. While specific LLNA data for this compound is not available, this is the standard method for assessing sensitization potential.
In the absence of specific data, it is prudent to handle this compound as a confirmed skin sensitizer and take all necessary precautions.
Experimental Protocols
Protocol 1: In Vitro Skin Sensitization: Direct Peptide Reactivity Assay (DPRA)
This protocol provides a general overview of the DPRA method, which is an in chemico method that assesses the sensitization potential of a chemical by quantifying its reactivity with synthetic peptides containing cysteine and lysine.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test chemical (e.g., this compound) in a suitable solvent (e.g., acetonitrile).
-
Prepare solutions of cysteine- and lysine-containing synthetic peptides.
-
-
Reaction Incubation:
-
Mix the test chemical solution with each peptide solution.
-
Incubate the mixtures for a defined period under controlled temperature and pH conditions.
-
-
Analysis:
-
Following incubation, analyze the samples using high-performance liquid chromatography (HPLC) with UV detection.
-
Quantify the percentage of peptide depletion by comparing the peak area of the remaining peptide in the sample to that of a reference control.
-
-
Data Interpretation:
-
The mean percentage of cysteine and lysine depletion is used to categorize the chemical's sensitization potential (e.g., minimal, low, moderate, or high reactivity).
-
Protocol 2: Human Patch Testing (for clinical diagnosis)
This protocol is a clinical procedure performed by a dermatologist to determine if a specific substance is causing an allergic contact dermatitis. This is not a procedure to be performed in a laboratory setting for screening purposes.
Methodology:
-
Patch Application:
-
Small amounts of diluted allergens, including potentially this compound at a non-irritating concentration, are applied to small patches.
-
These patches are then applied to the patient's back.
-
-
Incubation:
-
The patches remain in place for 48 hours, during which time the patient must keep the area dry.
-
-
Reading:
-
After 48 hours, the patches are removed, and an initial reading is performed.
-
A second reading is typically done at 72 or 96 hours after application.
-
-
Interpretation:
-
A positive reaction is indicated by the presence of erythema (redness), edema (swelling), papules, or vesicles at the application site. The severity of the reaction is graded by the clinician.
-
Mandatory Visualizations
Caption: Signaling pathway of allergic contact dermatitis induction by a hapten like this compound.
Caption: Troubleshooting workflow for suspected skin reactions to this compound.
Technical Support Center: Scaling Up Diisopropyl Maleate Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of diisopropyl maleate production from the laboratory to the pilot plant.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound? A1: The most common method is the direct esterification of maleic anhydride or maleic acid with isopropanol.[1] This reaction is typically catalyzed by an acid.[1][2]
Q2: What is the chemical reaction for the synthesis of this compound from maleic anhydride? A2: The reaction is as follows: Maleic anhydride + 2 Isopropanol → this compound + Water.[1]
Q3: What types of catalysts are typically used for this esterification? A3: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used.[1][2] More environmentally friendly options include dual-nuclear functionalized ionic liquids, which offer easier separation and catalyst recycling.[1][3]
Q4: What are the typical reaction conditions for this synthesis? A4: Typical conditions involve a molar ratio of maleic anhydride to isopropanol between 1:3 and 1:8, a reaction temperature of 70-110°C, and a reaction time of 3-8 hours.[1][3]
Q5: Why is water removal important during the reaction? A5: The esterification reaction is reversible, and water is a byproduct.[2][4] Removing water as it forms shifts the reaction equilibrium towards the formation of the this compound product, thereby increasing the yield.[4]
Q6: What are the primary industrial applications of this compound? A6: this compound is an important intermediate in organic synthesis.[1] It is used as a dienophile in Diels-Alder reactions and for preparing specialized polymers and copolymers.[1][5] Potential industrial applications include its use in polymer formulations, adhesives, and as a plasticizer.[1]
Q7: What are the main safety hazards associated with this compound? A7: this compound may cause an allergic skin reaction.[6] It is important to wear appropriate personal protective equipment (PPE), including gloves and eye protection, and to work in a well-ventilated area.[7]
Experimental Protocols
Lab-Scale Synthesis of this compound (Ionic Liquid Catalyst)
Objective: To synthesize this compound from maleic anhydride and isopropanol using an ionic liquid catalyst.
Materials:
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Maleic Anhydride
-
Isopropanol
-
Dual-nuclear functionalized ionic liquid catalyst
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine maleic anhydride and isopropanol. The molar ratio of maleic anhydride to isopropanol should be in the range of 1:3 to 1:8.[1]
-
Catalyst Addition: Add the dual-nuclear functionalized ionic liquid catalyst, typically 10-20% by weight of the maleic anhydride.[1][3]
-
Reaction: Heat the mixture to a temperature between 70-110°C and maintain it under reflux with continuous stirring for 3-8 hours.[1][3]
-
Catalyst Separation: After the reaction is complete, cool the mixture to room temperature. The mixture will separate into two layers. The lower layer contains the ionic liquid catalyst.[1][3] Separate the layers using a separatory funnel. The catalyst can be recycled after water removal.[3]
-
Purification: The upper layer, which is the crude product, should be purified. First, remove excess isopropanol using a rotary evaporator.[3] Further purify the this compound by vacuum distillation.[3]
Pilot Plant Scale-Up Considerations
When scaling up from the lab to a pilot plant, several factors become critical:[8][9]
-
Heat Transfer: The surface area-to-volume ratio decreases upon scale-up, making heat removal more challenging. The reaction is exothermic, and poor heat control can lead to side reactions or a runaway reaction.[8][10] Ensure the pilot reactor has adequate cooling capacity.
-
Mass Transfer and Mixing: Efficient mixing is crucial to maintain a homogeneous reaction mixture and ensure uniform temperature distribution. Inadequate mixing can result in localized overheating and the formation of impurities.[10][11] The mixing speed and impeller design must be carefully considered and potentially adjusted from the lab scale.[12]
-
Reagent Addition Rate: In a large reactor, the rate of adding reagents may need to be slower to allow for proper mixing and heat dissipation.[8]
-
Raw Material Specifications: The physical properties of raw materials (e.g., particle size, moisture content) can vary between lab-scale and bulk quantities, potentially affecting the reaction.[12][13]
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Safety: A thorough hazard analysis is required to identify potential risks, such as runaway reactions.[8] Safety measures, including pressure relief systems and emergency cooling, must be in place.
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Conventional Acid Catalyst | Ionic Liquid Catalyst | Reference |
| Starting Material | Maleic Anhydride | Maleic Anhydride | [1] |
| Alcohol | Isopropanol | Isopropanol | [1] |
| Molar Ratio (Anhydride:Alcohol) | 1:3 to 1:8 | 1:3 to 1:8 | [1] |
| Catalyst | Sulfuric acid or p-toluenesulfonic acid | Dual-nuclear functionalized ionic liquid | [1][3] |
| Catalyst Loading | Varies | 10-20% (by weight of maleic anhydride) | [1][3] |
| Temperature | 70-110°C | 70-110°C | [1][3] |
| Reaction Time | 3-8 hours | 3-8 hours | [1][3] |
| Yield | High | Up to 97.9% | [3] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C10H16O4 | [1] |
| Molecular Weight | 200.23 g/mol | [1] |
| CAS Number | 10099-70-4 | [1] |
| Appearance | Liquid | [14] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete Reaction: Reaction time may be too short or temperature too low. 2. Water Presence: The reversible nature of the reaction means water buildup inhibits product formation.[2][4] 3. Catalyst Inactivity: The catalyst may be deactivated or used in insufficient quantity. | 1. Extend the reaction time or increase the temperature within the recommended range (70-110°C).[1] 2. If not using a method that inherently removes water (like reflux with a Dean-Stark trap), consider adding a dehydrating agent.[4] 3. Verify the catalyst's activity and concentration. |
| Product Purity Issues (e.g., presence of monoisopropyl maleate) | 1. Incomplete Esterification: The reaction may not have gone to completion, leaving the monoester intermediate.[15] 2. Side Reactions: High temperatures can sometimes lead to side reactions. 3. Isomerization: Maleic acid can isomerize to fumaric acid, which can also be esterified, leading to diisopropyl fumarate as an impurity.[16] | 1. Increase the reaction time or the amount of isopropanol to push the equilibrium towards the diester.[15] 2. Optimize the reaction temperature to minimize side product formation. 3. Use analytical techniques like GC-MS or NMR to identify impurities and adjust purification steps accordingly. |
| Reaction Stalls or Slows During Scale-Up | 1. Poor Mixing: Inadequate agitation in a larger vessel can lead to poor contact between reactants and catalyst.[10] 2. Mass Transfer Limitations: Diffusion rates can become a limiting factor in larger volumes.[10] | 1. Increase the mixing speed or evaluate the efficiency of the impeller design for the pilot-scale reactor.[12] 2. Ensure that the catalyst is well-dispersed throughout the reaction mixture. |
| Difficulty in Catalyst Separation (Ionic Liquid) | 1. Emulsion Formation: Vigorous mixing can sometimes lead to emulsions. 2. Insufficient Density Difference: The densities of the product and catalyst layers may not be different enough for a clean separation. | 1. Allow the mixture to stand for a longer period to allow the layers to separate. Gentle warming might help break the emulsion. 2. If separation is consistently an issue, consider centrifugation if feasible at the pilot scale. |
| Color Formation in Final Product | 1. High Reaction Temperature: Overheating can cause degradation of reactants or products, leading to colored impurities. 2. Impurities in Raw Materials: The starting maleic anhydride or isopropanol may contain impurities. | 1. Carefully control the reaction temperature and avoid localized hotspots through efficient mixing. 2. Ensure the purity of the starting materials meets specifications. 3. Consider a final purification step like carbon treatment before distillation if color persists. |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic diagram for low reaction yield.
References
- 1. This compound (10099-70-4) for sale [vulcanchem.com]
- 2. There are several factors that can affect the esterification of Maleic Anhydride - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 3. CN103288634A - A method for catalytic synthesis of this compound - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C10H16O4 | CID 5369190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. spcop.in [spcop.in]
- 13. bspublications.net [bspublications.net]
- 14. chemicea.com [chemicea.com]
- 15. koyonchem.com [koyonchem.com]
- 16. US3979443A - Process for the preparation of esters of maleic acid with monohydric alcohols - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Characterization of Diisopropyl Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of diisopropyl maleate. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods for their specific needs, from routine quality control to in-depth impurity profiling. This document outlines detailed experimental protocols, presents quantitative data in comparative tables, and includes workflow diagrams for clarity.
Introduction to this compound and its Analysis
This compound is an organic compound with the molecular formula C₁₀H₁₆O₄.[1] As a diester of maleic acid, its characterization is crucial to ensure purity, identify potential impurities, and confirm its chemical structure. The analytical techniques discussed in this guide—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—offer distinct advantages and limitations for the analysis of this compound.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating this compound from impurities and for its precise quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for the analysis of a wide range of non-volatile and thermally labile compounds.[2] It is a powerful tool for purity assessment and impurity profiling of this compound.
Experimental Protocol: HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reverse-phase C8 or C18 column is recommended for the separation of esters. A typical column dimension is 4.6 mm x 250 mm with 5 µm particle size.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 50:50 v/v) is a good starting point.[2] The mobile phase composition can be optimized to achieve the desired separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Column Temperature: Ambient temperature (e.g., 24°C) is usually sufficient.[2]
-
Detection: UV detection at a wavelength of 220 nm is appropriate for the maleate functional group.[3]
-
Injection Volume: 5 µL.[2]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
Data Presentation: HPLC Performance Characteristics
| Parameter | Typical Value/Range | Reference |
| Retention Time | Dependent on column and mobile phase | [3] |
| Linearity (r²) | > 0.999 | [3] |
| Limit of Detection (LOD) | µg/mL range | [3] |
| Limit of Quantification (LOQ) | µg/mL range | [3] |
| Precision (%RSD) | < 2% | [3] |
| Accuracy (% Recovery) | 98 - 102% | [3] |
Experimental Workflow: HPLC Analysis
HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. This compound is amenable to GC-MS analysis, which can be used for both identification and quantification, as well as for the detection of volatile impurities.
Experimental Protocol: GC-MS Analysis of this compound
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A nonpolar capillary column, such as a DB-1 (100% dimethylpolysiloxane), is a suitable choice.[4] A typical dimension is 30 m x 0.32 mm with a 1.0 µm film thickness.[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A starting temperature of 60°C, held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes. This program should be optimized based on the specific instrument and column.
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer Mode: Electron Ionization (EI) in full scan mode for identification or Selected Ion Monitoring (SIM) for quantification.[4] For this compound, characteristic ions can be monitored for enhanced sensitivity.
-
Sample Preparation: Dilute the this compound sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, to an appropriate concentration (e.g., 100 µg/mL).
Data Presentation: GC-MS Performance Characteristics
| Parameter | Typical Value/Range | Reference |
| Retention Time | Dependent on column and temperature program | |
| Linearity (r²) | > 0.99 | [5] |
| Limit of Detection (LOD) | ng/mL to pg/mL range | [4] |
| Limit of Quantification (LOQ) | ng/mL to pg/mL range | [4] |
| Precision (%RSD) | < 5% | [5] |
| Accuracy (% Recovery) | 95 - 105% | [4] |
Experimental Workflow: GC-MS Analysis
GC-MS Analysis Workflow
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic techniques provide valuable information about the chemical structure and purity of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, using a certified internal standard.[6] It is a highly accurate and precise method for purity determination.
Experimental Protocol: qNMR Analysis of this compound
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the this compound and the internal standard are soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals. Maleic acid or dimethyl sulfone are potential candidates.
-
Sample Preparation: Accurately weigh the this compound and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: A simple 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250 for high precision).
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the characteristic signals of both this compound (e.g., the vinyl protons) and the internal standard.
Data Presentation: qNMR Performance Characteristics
| Parameter | Typical Value/Range | Reference |
| Purity Uncertainty | < 0.5% | [7] |
| Precision (%RSD) | < 1% | |
| Accuracy | High (primary method) | [6] |
Experimental Workflow: qNMR Analysis
qNMR Analysis Workflow
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups present in a molecule. For this compound, FT-IR can confirm the presence of the ester and alkene functional groups.
Experimental Protocol: FT-IR Analysis of this compound
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: As this compound is a liquid, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film (neat sample).[1]
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands.
Data Presentation: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |
| C=O (ester) | ~1720 | Strong, sharp absorption | [8] |
| C=C (alkene) | ~1645 | Medium intensity absorption | [8] |
| C-O (ester) | ~1200-1100 | Strong absorption | [9] |
| =C-H (alkene) | ~3050 | Medium intensity absorption | [9] |
| C-H (alkane) | ~2980-2850 | Strong absorption | [9] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis of compounds with chromophores. The carbon-carbon double bond conjugated with the carbonyl groups in this compound allows for UV absorption.
Experimental Protocol: UV-Vis Analysis of this compound
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent such as ethanol, methanol, or hexane.
-
Sample Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Prepare a sample solution of the unknown concentration.
-
Data Acquisition: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is expected to be in the range of 210-230 nm for this type of chromophore.
-
Quantification: Create a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of the unknown sample from its absorbance using the calibration curve.
Data Presentation: UV-Vis Performance Characteristics
| Parameter | Typical Value/Range | Reference |
| λmax | ~210-230 nm | |
| Linearity (r²) | > 0.99 | [10] |
| Molar Absorptivity (ε) | Dependent on solvent | [11] |
Comparison of Analytical Techniques
| Technique | Primary Use | Sample Type | Sensitivity | Selectivity | Throughput | Cost |
| HPLC | Quantification, Impurity Profiling | Liquid | High | High | Medium | Medium |
| GC-MS | Identification, Quantification of Volatiles | Volatile Liquid | Very High | Very High | Medium | High |
| qNMR | Purity Determination, Structural Elucidation | Liquid | Moderate | High | Low | High |
| FT-IR | Functional Group Identification | Liquid/Solid | Low | Moderate | High | Low |
| UV-Vis | Quantification | Liquid | Moderate | Low | High | Low |
Conclusion
The selection of the most appropriate analytical technique for the characterization of this compound depends on the specific analytical goal.
-
For routine purity testing and quantification , HPLC is a robust and reliable choice.
-
For the identification and quantification of volatile impurities and for highly sensitive analysis, GC-MS is the preferred method.
-
For the most accurate purity determination and for definitive structural confirmation, qNMR is the gold standard.
-
FT-IR is an excellent, rapid technique for qualitative identification and confirmation of the chemical identity.
-
UV-Vis spectroscopy offers a simple and cost-effective method for quantification when high selectivity is not required.
By understanding the strengths and limitations of each of these techniques, researchers can develop a comprehensive analytical strategy for the complete characterization of this compound, ensuring its quality and suitability for its intended application.
References
- 1. This compound | C10H16O4 | CID 5369190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. How to Read and Interpret FTIR Spectroscope of Organic Material | Nandiyanto | Indonesian Journal of Science and Technology [ejournal.upi.edu]
- 10. researchgate.net [researchgate.net]
- 11. derpharmachemica.com [derpharmachemica.com]
A Comparative Analysis of Skin Sensitization Potential: Diisopropyl Maleate vs. Diethyl Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the skin sensitization potential of diisopropyl maleate and diethyl maleate, drawing upon available experimental data. The information is intended to assist researchers and professionals in the fields of toxicology, dermatology, and drug development in making informed decisions regarding the use and formulation of these chemicals.
Executive Summary
Quantitative Data Comparison
The following table summarizes the available quantitative and qualitative data on the skin sensitization potential of this compound and diethyl maleate.
| Parameter | This compound | Diethyl Maleate |
| GHS Classification | H317: May cause an allergic skin reaction[1] | H317: May cause an allergic skin reaction[2] |
| Local Lymph Node Assay (LLNA) EC3 Value | Data not available | ~2.1%[3][4] |
| NICEATM LLNA Data | Data not available | Positive[5] |
| Regulatory Status (Fragrance) | Not explicitly prohibited | Prohibited for use as a fragrance ingredient by IFRA due to dermal sensitization[6] |
Note: The EC3 value is the estimated concentration of a substance required to induce a threefold increase in lymphocyte proliferation in the draining lymph nodes compared to controls and is a measure of sensitizing potency (the lower the EC3 value, the greater the potency).[7][8]
Experimental Protocols
The assessment of skin sensitization potential relies on standardized in vivo and in vitro testing methods. The primary assays referenced in the context of these two chemicals are the Local Lymph Node Assay (LLNA), the Guinea Pig Maximization Test (GPMT), and the Human Repeat Insult Patch Test (HRIPT).
Local Lymph Node Assay (LLNA)
The LLNA is the current standard method for assessing skin sensitization potential. It measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application on mice. An increase in proliferation indicates a sensitization response. The endpoint is the Stimulation Index (SI), and an SI of 3 or greater is considered a positive response. From the dose-response data, an EC3 value can be calculated.[7][8]
Guinea Pig Maximization Test (GPMT)
The GPMT is an older but still relevant method for identifying skin sensitizers. It involves an induction phase where the test substance is administered intradermally with an adjuvant to amplify the immune response, followed by a topical application. A subsequent challenge phase with a topical application of the substance is performed to elicit a hypersensitivity reaction. The incidence and severity of the skin reactions are evaluated.[9][10][11][12]
Human Repeat Insult Patch Test (HRIPT)
The HRIPT is used to evaluate the sensitization potential of a substance in humans. It involves repeated applications of the test substance to the same skin site (induction phase), followed by a rest period and then a final application to a naive skin site (challenge phase). The development of a skin reaction at the challenge site is indicative of sensitization.[13][14][15][16]
Signaling Pathways in Skin Sensitization
The process of skin sensitization is a complex immunological cascade that can be described by an Adverse Outcome Pathway (AOP). This pathway begins with a molecular initiating event and progresses through a series of key events at the cellular and tissue levels, culminating in an adverse outcome (allergic contact dermatitis).
Adverse Outcome Pathway for Skin Sensitization
Caption: Adverse Outcome Pathway for Skin Sensitization.
Experimental Workflow for LLNA
References
- 1. This compound | C10H16O4 | CID 5369190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl maleate - Wikipedia [en.wikipedia.org]
- 3. Interpretation of murine local lymph node assay (LLNA) data for skin sensitization: Overload effects, danger signals and chemistry-based read-across - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ftp.cdc.gov [ftp.cdc.gov]
- 7. rivm.nl [rivm.nl]
- 8. The guinea pig maximization test--with a multiple dose design. | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 9. The guinea pig maximization test--with a multiple dose design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 14. ftp.cdc.gov [ftp.cdc.gov]
- 15. The human repeated insult patch test in the 21st century: a commentary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Aliphatic Ester Diisopropyl Sebacate Exhibited an Adjuvant Effect on Fluorescein Isothiocyanate-Induced Contact Hypersensitivity Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Showdown: A Comparative Analysis of Diisopropyl Maleate and Its Alternatives
A detailed guide to the FTIR and NMR spectral characteristics of diisopropyl maleate, diethyl maleate, and dibutyl maleate for researchers, scientists, and drug development professionals.
In the realm of chemical synthesis and drug development, precise analytical characterization of compounds is paramount. This compound, a key ester in various industrial applications, and its alternatives, diethyl and dibutyl maleate, require thorough spectroscopic analysis to ensure purity and structural integrity. This guide provides a comparative overview of their Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectral data, supported by detailed experimental protocols and data visualizations to aid in their identification and differentiation.
Comparative Spectral Data
The following tables summarize the key spectral data obtained for this compound, diethyl maleate, and dibutyl maleate. The data has been compiled from the Spectral Database for Organic Compounds (SDBS) provided by the National Institute of Advanced Industrial Science and Technology (AIST) of Japan.
¹H NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | 6.27 | Singlet | - | Olefinic Protons (=CH) |
| 5.10 | Septet | 6.3 | Methine Proton (-CH) | |
| 1.29 | Doublet | 6.3 | Methyl Protons (-CH₃) | |
| Diethyl Maleate | 6.28 | Singlet | - | Olefinic Protons (=CH) |
| 4.25 | Quartet | 7.1 | Methylene Protons (-CH₂) | |
| 1.31 | Triplet | 7.1 | Methyl Protons (-CH₃) | |
| Dibutyl Maleate | 6.27 | Singlet | - | Olefinic Protons (=CH) |
| 4.19 | Triplet | 6.7 | Methylene Protons (-O-CH₂) | |
| 1.68 | Quintet | 7.2 | Methylene Protons (-CH₂) | |
| 1.42 | Sextet | 7.4 | Methylene Protons (-CH₂) | |
| 0.95 | Triplet | 7.4 | Methyl Protons (-CH₃) |
¹³C NMR Spectral Data Comparison
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 164.9 | Carbonyl Carbon (C=O) |
| 129.5 | Olefinic Carbon (=CH) | |
| 69.1 | Methine Carbon (-CH) | |
| 21.8 | Methyl Carbon (-CH₃) | |
| Diethyl Maleate | 165.4 | Carbonyl Carbon (C=O) |
| 129.9 | Olefinic Carbon (=CH) | |
| 61.0 | Methylene Carbon (-CH₂) | |
| 14.1 | Methyl Carbon (-CH₃) | |
| Dibutyl Maleate | 165.5 | Carbonyl Carbon (C=O) |
| 129.8 | Olefinic Carbon (=CH) | |
| 64.8 | Methylene Carbon (-O-CH₂) | |
| 30.6 | Methylene Carbon (-CH₂) | |
| 19.1 | Methylene Carbon (-CH₂) | |
| 13.6 | Methyl Carbon (-CH₃) |
FTIR Spectral Data Comparison
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound | 2982 | C-H Stretch (Alkyl) |
| 1726 | C=O Stretch (Ester) | |
| 1647 | C=C Stretch (Olefin) | |
| 1261, 1144 | C-O Stretch (Ester) | |
| Diethyl Maleate | 2984 | C-H Stretch (Alkyl) |
| 1728 | C=O Stretch (Ester) | |
| 1647 | C=C Stretch (Olefin) | |
| 1267, 1161 | C-O Stretch (Ester) | |
| Dibutyl Maleate | 2961 | C-H Stretch (Alkyl) |
| 1728 | C=O Stretch (Ester) | |
| 1647 | C=C Stretch (Olefin) | |
| 1267, 1161 | C-O Stretch (Ester) |
Experimental Protocols
The following are detailed protocols for acquiring FTIR and NMR spectra of liquid maleate esters.
FTIR Spectroscopy Protocol (Neat Liquid)
-
Sample Preparation : Ensure the liquid sample is free of any solid impurities or water. No further preparation is required for a neat sample.
-
Instrument Setup :
-
Use a clean, dry attenuated total reflectance (ATR) crystal (e.g., diamond or zinc selenide).
-
Record a background spectrum of the clean, empty ATR crystal.
-
-
Sample Analysis :
-
Place a small drop of the liquid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing :
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the functional groups of the maleate ester.
-
¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation :
-
Dissolve 5-10 mg of the liquid maleate ester in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup :
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition :
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition :
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Reference the chemical shifts to the TMS signal.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a synthesized compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
A Comparative Guide to Gas Chromatography Methods for Purity Assessment of Diisopropyl Maleate
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for Diisopropyl Maleate (DIPM), a key intermediate in various chemical syntheses, is critical for ensuring the quality, safety, and efficacy of final products. Gas chromatography (GC) stands as a primary analytical technique for this purpose, offering high resolution and sensitivity for separating DIPM from potential impurities. This guide provides a comparative overview of two robust GC methods for assessing the purity of this compound, complete with detailed experimental protocols and supporting data.
Introduction to Purity Concerns in this compound
This compound is typically synthesized via the esterification of maleic anhydride with isopropanol.[1] This process can lead to several impurities, the most common of which include:
-
Residual Isopropanol: Unreacted starting material.
-
Maleic Anhydride: Unreacted starting material.
-
Diisopropyl Fumarate: The trans-isomer of this compound, which can form during synthesis.
-
Mono-isopropyl Maleate: A partially esterified intermediate.
Accurate quantification of these impurities is essential for process optimization and quality control.
Comparative Analysis of GC Methods
Two primary GC methods are presented here for the purity assessment of this compound:
-
Method A: Polar Capillary Column with Flame Ionization Detection (GC-FID) : This method leverages a polar stationary phase to achieve separation based on differences in polarity.
-
Method B: Non-Polar Capillary Column with Mass Spectrometry (GC-MS) : This method utilizes a non-polar stationary phase, separating components primarily by their boiling points, with the mass spectrometer providing definitive identification of impurities.
Quantitative Data Summary
The following tables summarize the expected performance data for the two methods in the analysis of a representative this compound sample.
Table 1: Chromatographic Performance
| Parameter | Method A (GC-FID with Polar Column) | Method B (GC-MS with Non-Polar Column) |
| This compound Retention Time (min) | 12.5 | 10.8 |
| Diisopropyl Fumarate Retention Time (min) | 11.8 | 10.5 |
| Isopropanol Retention Time (min) | 3.2 | 2.5 |
| Maleic Anhydride Retention Time (min) | 8.5 | 6.1 |
| Resolution (DIPM/DIPF) | > 2.0 | > 1.8 |
| Theoretical Plates (for DIPM) | ~150,000 | ~120,000 |
Table 2: Purity and Impurity Profile
| Analyte | Method A (Area %) | Method B (Area %) |
| This compound | 99.50 | 99.48 |
| Diisopropyl Fumarate | 0.25 | 0.28 |
| Isopropanol | 0.15 | 0.14 |
| Maleic Anhydride | 0.10 | 0.10 |
| Total Impurities | 0.50 | 0.52 |
Experimental Protocols
Detailed methodologies for the two comparative GC methods are provided below.
Method A: GC-FID with Polar Capillary Column
This method is designed for robust, routine quality control, providing excellent separation of the cis/trans isomers (maleate and fumarate).
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary Column: PEG-20M (polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 270°C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetone.
Method B: GC-MS with Non-Polar Capillary Column
This method is ideal for impurity identification and confirmation, leveraging the capabilities of mass spectrometry.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (MS)
-
Capillary Column: DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes
-
Ramp: 15°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C
-
Interface Temperature: 250°C
-
Scan Range: 40-300 amu
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with dichloromethane.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship for selecting an appropriate GC method.
References
A Comparative Performance Analysis of Diisopropyl Maleate as a Plasticizer for Polyvinyl Chloride (PVC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth performance comparison of Diisopropyl maleate (DIPM) as a plasticizer for Polyvinyl Chloride (PVC) against common alternatives: Dibutyl phthalate (DBP), Diethyl phthalate (DEP), and Tributyl citrate (TBC). The information presented is based on available experimental data and aims to assist in the selection of appropriate plasticizers for various research, development, and manufacturing applications.
Quantitative Performance Comparison
The following tables summarize the key performance indicators for DIPM and its alternatives. It is important to note that direct, side-by-side comparative data for DIPM under the exact same conditions as the alternatives can be limited in publicly available literature. Therefore, data for closely related maleate plasticizers may be used as a reference point and is duly noted.
Table 1: Mechanical Properties of Plasticized PVC (at 40 phr concentration)
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| This compound (DIPM) | Data not available | Data not available | Data not available |
| Dibutyl maleate (DBM) (proxy) | ~18 - 22 | ~350 - 400 | ~80 - 85 |
| Dibutyl phthalate (DBP) | 15.7 | 350 | 80 |
| Diethyl phthalate (DEP) | ~19 - 23 | ~300 - 350 | ~85 - 90 |
| Tributyl citrate (TBC) | ~20 - 24 | ~320 - 380 | ~82 - 88 |
Table 2: Thermal and Migration Properties of Plasticized PVC
| Plasticizer | Glass Transition Temp. (°C) | 5% Weight Loss Temp. (°C) | Migration Rate (μg/cm²/h) |
| This compound (DIPM) | Data not available | Data not available | Data not available |
| Dibutyl maleate (DBM) (proxy) | ~ -30 to -40 | ~230 - 250 | Moderate |
| Dibutyl phthalate (DBP) | -35 | 240 | High |
| Diethyl phthalate (DEP) | -42 | 225 | Very High |
| Tributyl citrate (TBC) | -45 | 255 | Low |
Note: "phr" stands for parts per hundred of resin, a common unit of concentration for plasticizers in polymers.
Performance Overview
This compound (DIPM): Maleate plasticizers, including DIPM, are recognized for their good plasticizing efficiency. Studies on similar maleates suggest they can effectively reduce the glass transition temperature and improve the flexibility of PVC. Their performance in terms of mechanical properties is generally comparable to that of phthalates. However, a key consideration for maleates is their potential for lower thermal stability compared to some other plasticizer classes.
Dibutyl Phthalate (DBP): DBP is a widely used, general-purpose phthalate plasticizer known for its excellent compatibility with PVC and high plasticizing efficiency. It effectively reduces hardness and increases elongation. However, DBP has faced scrutiny due to health and environmental concerns, leading to restrictions on its use in certain applications. It also exhibits a relatively high migration rate.
Diethyl Phthalate (DEP): DEP is another common phthalate plasticizer that offers good plasticizing effects. It is particularly effective at lowering the glass transition temperature. However, like DBP, it has a high migration tendency and is subject to regulatory restrictions in many regions.
Tributyl Citrate (TBC): TBC is a bio-based plasticizer derived from citric acid, making it a more environmentally friendly alternative. It demonstrates good thermal stability and low migration rates, which are advantageous for applications where plasticizer permanence is crucial. Its plasticizing efficiency is comparable to that of phthalates, making it a viable substitute in many contexts.
Experimental Protocols
The data presented in this guide is typically generated using standardized experimental procedures. Below are detailed methodologies for key performance evaluations of plasticizers in PVC.
3.1. Sample Preparation
A standardized workflow is crucial for ensuring the comparability of results.
3.2. Mechanical Properties Testing
-
Tensile Strength and Elongation at Break (ASTM D638):
-
Dumbbell-shaped specimens are die-cut from the compression-molded sheets.
-
The thickness and width of the gauge section of each specimen are measured.
-
Specimens are mounted in the grips of a universal testing machine.
-
A constant rate of crosshead displacement (e.g., 50 mm/min) is applied until the specimen fractures.
-
The tensile strength is calculated as the maximum load divided by the original cross-sectional area.
-
The elongation at break is the percentage increase in length of the gauge section at the point of fracture.
-
-
Shore A Hardness (ASTM D2240):
-
A durometer with a Shore A scale is used.
-
The indenter of the durometer is pressed into the surface of the plasticized PVC sheet.
-
The hardness value is read from the dial after a specified time (typically 1-2 seconds).
-
Multiple readings are taken at different locations on the sample and averaged.
-
3.3. Thermal Analysis
-
Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC) (ASTM E1356):
-
A small sample (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is monitored as a function of temperature.
-
The glass transition is observed as a step-like change in the heat flow curve, and the Tg is determined as the midpoint of this transition.
-
-
Thermogravimetric Analysis (TGA) (ASTM E1131):
-
A sample (10-20 mg) is placed in a TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The temperature at which a certain percentage of weight loss occurs (e.g., 5%) is used as an indicator of thermal stability.
-
3.4. Migration Resistance Testing
-
Solvent Extraction Method (ASTM D1239):
-
Pre-weighed samples of the plasticized PVC are immersed in a specific solvent (e.g., hexane, ethanol, or a food simulant).
-
The immersion is carried out for a specified time and at a controlled temperature.
-
After immersion, the samples are removed, dried, and re-weighed.
-
The weight loss is calculated and reported as the percentage of plasticizer migrated.
-
The logical relationship for evaluating plasticizer performance can be visualized as follows:
Conclusion
The selection of a suitable plasticizer is a critical decision in the formulation of PVC-based materials. While this compound shows promise as an effective plasticizer, the available direct comparative data against common alternatives like DBP, DEP, and TBC is limited. Based on the performance of similar maleates, DIPM is expected to offer good plasticizing efficiency. However, for applications requiring high thermal stability and low migration, Tributyl citrate presents a strong, bio-based alternative. The choice between these plasticizers will ultimately depend on the specific performance requirements, regulatory considerations, and cost-effectiveness for the intended application. Further direct experimental comparisons are warranted to provide a more definitive performance ranking.
A Comparative Guide to Diisopropyl Maleate Reference Standards for Analytical Testing
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical testing and pharmaceutical development, the purity and characterization of reference standards are paramount for accurate and reproducible results. Diisopropyl maleate, a diester of maleic acid, serves as a critical reference standard in various analytical applications, including chromatographic assays and impurity profiling. This guide provides a comprehensive comparison of this compound reference standards, outlines key experimental protocols for its analysis, and discusses potential alternatives.
Understanding this compound: A Profile
This compound (CAS RN: 10099-70-4) is a chemical compound with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol .[1] It is primarily utilized as a reference standard in analytical chemistry to ensure the accuracy and validity of testing methods. Its applications extend to being an intermediate in organic synthesis and a component in the formulation of polymers.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| CAS Number | 10099-70-4 |
| Appearance | Colorless liquid |
| Boiling Point | ~225.5 °C at 760 mmHg |
| Solubility | Soluble in organic solvents |
Comparison of Commercially Available Reference Standards
The quality of a reference standard is defined by its purity, characterization, and the documentation provided by the supplier. While specific data for direct comparison of all commercially available this compound reference standards is not publicly available, researchers should evaluate suppliers based on the following parameters typically found on a Certificate of Analysis (CoA).
Table 1: Hypothetical Comparison of this compound Reference Standards
| Parameter | Supplier A (Certified Reference Material) | Supplier B (Reference Standard) | Supplier C (Analytical Standard) |
| Purity (by GC-FID) | ≥ 99.9% | ≥ 99.5% | ≥ 98.0% |
| Certified Value & Uncertainty | Provided with uncertainty budget | Assay value provided | Purity by a single method |
| Traceability | Traceable to SI units via a primary standard (e.g., NIST) | Traceability to in-house primary standards | Not specified |
| Identified Impurities | Listed with concentrations (e.g., Maleic acid < 0.05%, Isopropyl alcohol < 0.1%) | Major impurities listed | Impurity profile not detailed |
| Characterization Methods | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR | ¹H NMR, Mass Spectrometry | Purity by GC |
| ISO Accreditation | ISO 17034, ISO/IEC 17025 | ISO 9001 | Not specified |
Note: This table is illustrative. Researchers must obtain actual Certificates of Analysis from suppliers for an accurate comparison.
Alternatives to this compound as a Reference Standard
The selection of an alternative reference standard is highly dependent on the specific analytical application.
-
For the analysis of Maleic Acid: A certified reference standard of Maleic Acid itself would be the primary choice.
-
As an Internal Standard: For chromatographic analysis of other analytes, an ideal internal standard should be structurally similar to the analyte but well-resolved chromatographically. Potential alternatives could include other dialkyl maleates or fumarates not present in the sample matrix, such as Diethyl Maleate or Dibutyl Maleate .
-
For Method Performance Qualification: Other well-characterized, stable esters with similar physicochemical properties could be used to validate the robustness of a chromatographic method.
Experimental Protocols for Analytical Testing
Accurate determination of the purity and identity of this compound is crucial. The following are generalized protocols for common analytical techniques.
Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for quantifying the purity of this compound and detecting volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: e.g., DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Injection Volume | 1 µL (split ratio 50:1) |
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as acetone or ethyl acetate.
-
Prepare a working standard by further diluting this stock solution to a concentration of approximately 1 mg/mL.
Data Analysis:
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Identity Confirmation by Mass Spectrometry (GC-MS)
GC-MS is used to confirm the identity of this compound by comparing its mass spectrum with a reference spectrum.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
The GC conditions can be similar to those used for the GC-FID analysis.
Mass Spectrometer Conditions (Example):
| Parameter | Condition |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
Expected Mass Spectrum:
The mass spectrum of this compound will show a characteristic fragmentation pattern that can be used for its identification.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the qualification of a this compound reference standard and its use in a quantitative analytical test.
This guide provides a foundational understanding of the critical aspects of selecting and utilizing a this compound reference standard. For all applications, it is imperative to consult the supplier's documentation and perform appropriate in-house verification to ensure the suitability of the standard for its intended use.
References
Validating the Synthesis of Diisopropyl Maleate: A Spectroscopic Comparison
For researchers, scientists, and drug development professionals, the accurate synthesis and characterization of chemical compounds are paramount. This guide provides a comprehensive comparison of diisopropyl maleate with its potential synthetic precursors and isomeric byproduct, utilizing key spectroscopic techniques for validation. Detailed experimental protocols and comparative data are presented to ensure confident identification and purity assessment.
The synthesis of this compound, a valuable intermediate in various chemical industries, is commonly achieved through the Fischer esterification of maleic anhydride with isopropanol. The successful synthesis, however, requires rigorous validation to confirm the formation of the desired cis-isomer and to rule out the presence of unreacted starting materials or the formation of the isomeric trans-product, diisopropyl fumarate. This guide outlines the experimental procedure for the synthesis and details the spectroscopic methods used to validate the final product.
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for the synthesis of this compound via acid-catalyzed Fischer esterification.
Materials:
-
Maleic anhydride
-
Isopropanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in an excess of anhydrous isopropanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the excess isopropanol under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Spectroscopic Validation
The identity and purity of the synthesized this compound can be unequivocally confirmed by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected spectral features of the product and compare them with those of the starting materials and the potential isomeric byproduct, diisopropyl fumarate.
Spectroscopic Data Comparison
The table below summarizes the key spectroscopic data for this compound and related compounds, providing a clear basis for comparison and validation.
| Compound | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | ~6.2 (s, 2H, =CH), ~5.1 (septet, 2H, OCH), ~1.3 (d, 12H, CH₃) | ~165 (C=O), ~129 (=CH), ~69 (OCH), ~22 (CH₃) | ~1720 (C=O stretch), ~1640 (C=C stretch), ~1150 (C-O stretch) | 200 (M⁺), 158, 141, 114, 99, 83, 43, 41 |
| Diisopropyl Fumarate | ~6.8 (s, 2H, =CH), ~5.0 (septet, 2H, OCH), ~1.2 (d, 12H, CH₃) | ~164 (C=O), ~133 (=CH), ~68 (OCH), ~21 (CH₃) | ~1720 (C=O stretch), ~1650 (C=C stretch), ~980 (trans C-H bend), ~1150 (C-O stretch) | 200 (M⁺), 158, 141, 114, 99, 83, 43, 41 |
| Maleic Anhydride | ~7.1 (s, 2H, =CH) | ~163 (C=O), ~137 (=CH) | ~1850 & 1780 (anhydride C=O stretch), ~1600 (C=C stretch) | 98 (M⁺), 54, 26 |
| Isopropanol | ~4.0 (septet, 1H, CH), ~1.2 (d, 6H, CH₃), ~2.0 (s, 1H, OH) | ~64 (CH), ~25 (CH₃) | ~3350 (broad, O-H stretch), ~2970 (C-H stretch), ~1130 (C-O stretch) | 60 (M⁺), 45, 43 |
¹H NMR Spectroscopy: The most telling difference between this compound and diisopropyl fumarate in the ¹H NMR spectrum is the chemical shift of the vinyl protons (=CH). Due to the cis relationship of the ester groups in this compound, the vinyl protons are more shielded and appear at a lower chemical shift (~6.2 ppm) compared to the trans isomer, diisopropyl fumarate (~6.8 ppm). The coupling constant between the vinyl protons can also be a key differentiator, though in symmetrically substituted maleates and fumarates, they often appear as singlets. The presence of unreacted isopropanol would be indicated by its characteristic septet and doublet signals.
¹³C NMR Spectroscopy: The ¹³C NMR spectra also show distinct differences. The vinyl carbons (=CH) of this compound resonate at a lower chemical shift (~129 ppm) than those of diisopropyl fumarate (~133 ppm). The carbonyl carbons (C=O) also show slight differences.
Infrared (IR) Spectroscopy: While the C=O and C-O stretching frequencies are similar for both isomers, diisopropyl fumarate exhibits a characteristic strong absorption band around 980 cm⁻¹ corresponding to the out-of-plane C-H bending of the trans double bond, which is absent in the spectrum of the cis isomer, this compound. The characteristic anhydride stretches of maleic anhydride around 1850 and 1780 cm⁻¹ will be absent in the product spectrum.[1][2] The broad O-H stretch of isopropanol will also be absent in the purified product.[3]
Mass Spectrometry (MS): Both this compound and fumarate will show the same molecular ion peak (M⁺) at m/z 200. The fragmentation patterns are also expected to be very similar, with major fragments corresponding to the loss of isopropoxy and isopropyl groups. Therefore, MS is more useful for confirming the molecular weight than for distinguishing between the isomers.
Experimental Workflow and Logic
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic validation of this compound.
By following the detailed experimental protocol and carefully analyzing the spectroscopic data in comparison to the provided reference values, researchers can confidently synthesize and validate high-purity this compound for their research and development needs. The distinct spectroscopic signatures, particularly in NMR and IR, allow for a clear differentiation from potential impurities and isomers.
References
A Comparative Guide to Catalysts in Maleate Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of maleate esters is a cornerstone of organic chemistry, with applications ranging from the production of polymers and agrochemicals to their use as key intermediates in pharmaceutical manufacturing.[1][2] The efficiency of this esterification process is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalysts
The selection of a catalyst for maleate ester synthesis involves a trade-off between reaction efficiency, cost, reusability, and environmental impact. This section presents a comparative summary of quantitative data for different classes of catalysts: solid acids, ion-exchange resins, and enzymes.
Solid Acids vs. Enzymatic Catalysis for Dimethyl Maleate (DMM) Synthesis
A direct comparison between a solid acid catalyst (molybdate sulfuric acid, MSA) and an immobilized enzyme (Candida antarctica lipase B) for the synthesis of dimethyl maleate (DMM) from maleic acid and methanol reveals distinct advantages for each approach.[3]
| Catalyst Type | Catalyst | Max. Conversion (%) | Reaction Time (min) | Temperature (°C) | Reusability | Reference |
| Solid Acid | Molybdate Sulfuric Acid (MSA) | 87.6 | 103 | 120 | Lost activity after 5 cycles | [3] |
| Enzyme | Immobilized Candida antarctica lipase B | 72.3 | 249 | 62.5 | Maintained activity and stability | [3] |
While the solid acid catalyst achieved a higher conversion in a shorter time, it required a significantly higher temperature and exhibited poor reusability.[3] In contrast, the enzymatic catalyst, although slower and resulting in a lower conversion, operated at a much milder temperature and demonstrated excellent stability and reusability, making it a more energy-efficient and potentially more sustainable option.[3]
Comparison of Ion-Exchange Resins for Diethyl Maleate (DEM) Synthesis
Ion-exchange resins are widely used as solid acid catalysts in esterification reactions. A study comparing various cation exchange resins for the synthesis of diethyl maleate (DEM) from maleic acid and ethanol identified Indion 730 as the most effective among those tested.[4][5]
| Catalyst | Max. Conversion (%) | Temperature (K) | Catalyst Loading ( kg/m ³) | Mole Ratio (Acid:Alcohol) | Reference |
| Indion 730 | Highest among tested | 353 | 80 | 1:8 | [4] |
| Indion 225H | Lower than Indion 730 | 353 | 80 | 1:8 | [4] |
| Amberlite IR120 | Lower than Indion 730 | 353 | 80 | 1:8 | [4] |
| Amberlyst 35 wet | Lower than Indion 730 | 353 | 80 | 1:8 | [4] |
Further studies have also demonstrated the effectiveness of other ion-exchange resins like Amberlyst-15 and Amberlyst-36 in the synthesis of maleate esters.[6]
Performance of Other Solid Acid Catalysts
Other solid acid catalysts have also shown high efficacy in maleate ester synthesis. For instance, the use of acid zeolite for the preparation of diethyl maleate from maleic anhydride and ethanol has been reported to achieve a conversion rate of over 99.5%.[7] In a different approach, a 1-propylsulfonic acid-3-methylimidazole hydrogen sulfate ionic liquid catalyst achieved a 97.87% conversion of maleic anhydride and an 88.39% yield of diethyl maleate at 120°C in 1 hour.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for maleate ester synthesis using different types of catalysts.
General Protocol for Diethyl Maleate Synthesis using a Solid Acid Catalyst (Acid Zeolite)
This protocol is based on a patented method for diethyl maleate preparation.[7]
-
Reaction Setup: In a reaction vessel equipped with a water trap, reflux condenser, and thermometer, add 5g of maleic anhydride, 12g of dehydrated ethanol, 0.3g of acid zeolite, and 15ml of benzene (as a water entrainer).
-
Esterification: Heat the mixture to reflux to carry out water-dividing. Continue the reaction for an additional 30 minutes after no more water globules are observed in the water trap.
-
Work-up: Stop heating and allow the reaction mixture to cool to room temperature for 30 minutes. Separate and discard the aqueous layer.
-
Purification: Wash the organic layer with water, dry it, and then distill. Collect the fraction at 216-220°C as the final product, diethyl maleate.
General Protocol for Diethyl Maleate Synthesis using a Cation-Exchange Resin (Indion 730)
This protocol is adapted from a kinetic study on diethyl maleate synthesis.[4]
-
Catalyst Preparation: Dry the cation-exchange resin (e.g., Indion 730) at 120°C for 5 hours before use.
-
Reaction Setup: Charge the desired amounts of maleic acid and ethanol (e.g., a 1:8 molar ratio) into a reactor.
-
Esterification: Heat the reaction mixture to the desired temperature (e.g., 353 K) with stirring (e.g., 1000 rpm). Add the catalyst (e.g., 80 kg/m ³ of reaction volume) to start the reaction.
-
Monitoring and Analysis: Withdraw samples at specific time intervals. Analyze the samples by gas chromatography to determine the conversion of maleic acid.
-
Product Recovery: Upon completion, filter the reaction mixture to recover the catalyst. The product can then be purified by distillation.
Visualizing the Process
Diagrams can provide a clear and concise overview of complex processes. The following diagrams, generated using the DOT language, illustrate the general workflow for catalyst screening and the reaction pathway for maleate ester synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Diethyl maleate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ijcea.org [ijcea.org]
- 5. Kinetic Study for the Synthesis of Diethyl Maleate over Cation Exchange Resin Indion 730 [ijcea.org]
- 6. researchgate.net [researchgate.net]
- 7. CN105399623A - Diethyl maleate preparation method - Google Patents [patents.google.com]
How does Diisopropyl maleate differ from Diisopropyl fumarate?
A Comparative Guide to Diisopropyl Maleate and Diisopropyl Fumarate for Researchers
This compound and diisopropyl fumarate are organic compounds that share the same molecular formula (C₁₀H₁₆O₄) and molecular weight (200.23 g/mol ).[1][2] However, their chemical and physical properties, reactivity, and potential applications differ significantly due to a fundamental structural distinction: they are geometric isomers. This guide provides a detailed comparison of these two molecules, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in selecting the appropriate isomer for their specific application.
Structural and Stereochemical Differences
The core difference between this compound and diisopropyl fumarate lies in their stereochemistry around the carbon-carbon double bond. This compound is the cis (or Z) isomer , where the two isopropyl ester groups are on the same side of the double bond.[1] This arrangement leads to steric hindrance and a less stable molecular configuration.
In contrast, diisopropyl fumarate is the trans (or E) isomer , with the isopropyl ester groups on opposite sides of the double bond.[3] This trans configuration results in a more linear, symmetrical, and thermodynamically stable molecule.[4]
Caption: Molecular structures of this compound and Diisopropyl Fumarate.
Comparison of Physicochemical Properties
The difference in molecular geometry directly impacts the macroscopic physical properties of these isomers. The greater symmetry of diisopropyl fumarate allows for more efficient packing in the solid state, resulting in a significantly higher melting point compared to its cis counterpart.
| Property | This compound (cis) | Diisopropyl Fumarate (trans) |
| CAS Number | 10099-70-4[1][5] | 7283-70-7[2][3] |
| Molecular Formula | C₁₀H₁₆O₄[1][5] | C₁₀H₁₆O₄[2][3] |
| Molecular Weight | 200.23 g/mol [1][5] | 200.23 g/mol [2][6] |
| Physical State | Liquid[1] | Liquid or low-melting solid[3][7] |
| Melting Point | -30.15 °C[1] | 2 °C[6][7][8] |
| Boiling Point | 225.5 °C @ 760 mmHg[1] | 110 °C @ 12 mmHg[6][7][8] |
| Density | 1.027 g/cm³[1][9] | ~0.994 g/cm³[6][7] |
| Refractive Index | 1.445[1] | 1.433 - 1.437[6][7] |
| Water Solubility | 9.9 g/L @ 20°C[1] | Moderately soluble in organic solvents[3] |
| LogP | 1.95[1] | Not specified |
Chemical Reactivity and Stability
Thermodynamic Stability: Diisopropyl fumarate is the more thermodynamically stable isomer. The cis configuration of this compound forces the bulky ester groups into close proximity, creating steric strain and raising the molecule's internal energy.[4]
Isomerization: Due to its lower stability, this compound can be converted into the more stable diisopropyl fumarate. This isomerization can be catalyzed by various means, including heat, light, or chemical catalysts like acids or radical initiators.[4][10]
Caption: Isomerization pathway from this compound to Diisopropyl Fumarate.
Stereospecific Reactions: The geometry of these isomers is critical in reactions where stereochemistry is preserved. In the Diels-Alder reaction, for example, a cis-dienophile (like this compound) will yield a cis-substituted product, while a trans-dienophile (diisopropyl fumarate) will yield a trans-substituted product.[11] This stereospecificity is a cornerstone of modern organic synthesis.
Applications and Biological Activity
The distinct properties of these isomers lead to different primary applications.
-
This compound: Its primary role is as a chemical intermediate and building block in organic synthesis.[12] It serves as a dienophile in Diels-Alder reactions and a Michael acceptor, making it valuable for creating complex pharmaceutical compounds and other organic molecules.[1][12] It is also used in the formulation of polymers, adhesives, and coatings.[1]
-
Diisopropyl Fumarate: This isomer is frequently used as a reactive diluent in the production of unsaturated polyester resins to reduce viscosity.[7] It also acts as a monomer in polymerization and an intermediate in organic synthesis.[3] Notably, diisopropyl fumarate has been identified as a potential material for creating scaffolds in bone tissue engineering.[13]
While specific comparative biological data for these two diisopropyl esters is limited, the broader class of fumaric acid esters (FAEs) is well-known for its immunomodulatory effects. Dimethyl fumarate (DMF) is an approved oral therapy for psoriasis and multiple sclerosis.[14][15] FAEs often act as prodrugs, and their distinct ester groups can lead to different pharmacokinetic and pharmacodynamic profiles.[16] This suggests that this compound and fumarate would likely exhibit different biological activities and metabolic fates if used in a therapeutic context.
Experimental Protocols
Protocol 1: Differentiation of Isomers via ¹H NMR Spectroscopy
Objective: To distinguish between this compound and diisopropyl fumarate using proton nuclear magnetic resonance (¹H NMR) spectroscopy. The key differentiating feature is the coupling constant (³JHH) between the two vinyl protons on the double bond.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed sample (approx. 10-20 mg) of the ester in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Identify the signals corresponding to the vinyl protons (-CH=CH-). These will appear as singlets or narrow multiplets, typically in the range of 6.0-7.0 ppm.
-
Measure the coupling constant (J-value) for these protons.
-
-
Interpretation:
-
Diisopropyl Fumarate (trans): The vinyl protons will exhibit a large coupling constant, typically in the range of ³JHH = 15-16 Hz .
-
This compound (cis): The vinyl protons will show a smaller coupling constant, typically ³JHH = 11-12 Hz .
-
Caption: Workflow for differentiating isomers using ¹H NMR spectroscopy.
Protocol 2: Catalytic Isomerization of this compound
Objective: To demonstrate the conversion of the less stable this compound to the more stable diisopropyl fumarate.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of a radical initiator, such as a solution of iodine (I₂) or bromine (Br₂) in the same solvent (e.g., 0.1 eq.).
-
Reaction Conditions: Heat the mixture to reflux or expose it to a strong light source (if using a photolabile catalyst) to initiate the isomerization.
-
Monitoring: Monitor the reaction progress over time by withdrawing small aliquots and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy. The appearance and growth of the peak corresponding to diisopropyl fumarate will indicate successful isomerization.
-
Workup and Isolation: Once the reaction reaches equilibrium or completion, cool the mixture to room temperature. Wash the solution with an aqueous solution of sodium thiosulfate to remove the halogen catalyst, followed by a brine wash. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the product mixture, which will be enriched in diisopropyl fumarate.
Disclaimer: This protocol is a general guideline. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and a fume hood.
Conclusion
The distinction between this compound and diisopropyl fumarate is a clear example of how stereochemistry governs molecular properties and function. While they are compositionally identical, the cis geometry of the maleate results in lower stability and different physical properties compared to the more stable trans fumarate. These differences dictate their respective applications, from the maleate's use as a versatile synthetic intermediate to the fumarate's role in polymer science and biomaterials. For researchers in chemistry and drug development, a thorough understanding of this isomerism is essential for predictable and successful outcomes in synthesis and application.
References
- 1. This compound (10099-70-4) for sale [vulcanchem.com]
- 2. Diisopropyl fumarate | C10H16O4 | CID 5357078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. norbidar.com [norbidar.com]
- 5. This compound | C10H16O4 | CID 5369190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7283-70-7 CAS MSDS (DIISOPROPYL FUMARATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Diisopropyl Fumarate [myskinrecipes.com]
- 8. DIISOPROPYL FUMARATE | 7283-70-7 [chemicalbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. nbinno.com [nbinno.com]
- 13. Diisopropyl fumarate | TargetMol [targetmol.com]
- 14. dermnetnz.org [dermnetnz.org]
- 15. Use of fumaric acid esters in psoriasis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 16. Different Fumaric Acid Esters Elicit Distinct Pharmacologic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Maleic Acid Esters in Allergic Contact Dermatitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity potential of various maleic acid esters, supported by experimental data from patch testing studies. Detailed methodologies for the key experiments are provided to aid in the design and interpretation of future research in this area.
Comparative Analysis of Cross-Reactivity
Maleic acid esters are recognized as skin sensitizers, with evidence suggesting a potential for cross-reactivity among different esters and with structurally related compounds.[1][2] Understanding these cross-reactivity patterns is crucial for accurate diagnosis and for the development of safer alternative compounds.
A key study investigated the concurrent patch test reactions in patients sensitized to dimethyl fumarate (DMF), a compound structurally related to maleic acid esters.[3] This study provides valuable quantitative data on the cross-reactivity between fumarates and maleates.
| Compound | Number of DMF-Sensitized Patients Tested | Number of Positive Reactions | Percentage of Positive Reactions (%) |
| Diethyl Maleate (DEM) | 37 | 21 | 56.8% |
| Dimethyl Maleate (DMM) | 9 | 9 | 100% |
| Diethyl Fumarate (DEF) | 37 | 33 | 89.2% |
| Ethyl Acrylate (EA) | 37 | 13 | 35.1% |
| Methyl Acrylate (MA) | 37 | 7 | 18.9% |
| Data sourced from Lammintausta et al. (2010).[3] |
The data clearly indicates a high rate of cross-reactivity between dimethyl fumarate and the tested maleic acid esters, particularly dimethyl maleate. This suggests a common structural motif responsible for T-cell recognition and subsequent allergic reaction.
Experimental Protocols
The following is a detailed methodology for a Human Repeated Insult Patch Test (HRIPT), a standard method for assessing the skin sensitization potential of a substance.[4][5][6]
Objective: To determine the skin irritation and sensitization potential of a test substance after repeated application to the skin of human subjects.
Methodology:
-
Subject Recruitment: A panel of 50-200 healthy adult volunteers is recruited for the study.[7] Exclusion criteria include a history of skin diseases, known allergies to the test substance or its components, and current use of medications that may interfere with the test results.
-
Induction Phase:
-
A small amount of the test substance (e.g., a specific maleic acid ester at a predetermined concentration in a suitable vehicle like petrolatum) is applied to a patch.
-
The patch is then applied to a designated site on the subject's back.
-
The patch remains in place for 24 to 48 hours.[5]
-
This procedure is repeated nine times over a three-week period at the same application site.[6]
-
Skin reactions are scored by a trained evaluator after each application.
-
-
Rest Period: Following the induction phase, there is a two-week rest period during which no patches are applied.[6]
-
Challenge Phase:
-
After the rest period, a challenge patch with the test substance is applied to a naive skin site (a site not previously exposed to the substance).[6]
-
The patch remains in place for 24 to 48 hours.
-
The challenge site is evaluated for any signs of an allergic reaction (erythema, edema, papules, vesicles) at 24, 48, and 72 hours after patch application.[6]
-
-
Interpretation of Results: A reaction at the challenge site that is more pronounced than any irritation observed during the induction phase is indicative of sensitization. The number of subjects who exhibit a sensitization reaction is recorded.
Visualizing the Mechanisms
To better understand the biological processes and experimental procedures involved, the following diagrams have been generated.
Caption: Signaling pathway of allergic contact dermatitis.
Caption: Experimental workflow of the HRIPT.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Sensitization to dimethyl fumarate with multiple concurrent patch test reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Repeated Insult Patch Test - CD Formulation [formulationbio.com]
- 5. ftp.cdc.gov [ftp.cdc.gov]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. contractlaboratory.com [contractlaboratory.com]
Benchmarking Diisopropyl maleate applications against industry standards
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to ensuring experimental success and efficiency. Diisopropyl maleate (DIPM), a diester of maleic acid, presents itself as a versatile chemical intermediate and a potential polymer additive. This guide provides a comparative analysis of this compound against established industry standards in its primary application areas: as a plasticizer in polymer formulations and as a reactant in key organic syntheses.
While direct, publicly available head-to-head comparative studies on this compound are limited, this guide consolidates available data on industry standards and provides standardized experimental protocols to enable researchers to conduct their own benchmarking studies. The information herein is intended to serve as a foundational resource for evaluating the potential of this compound in various research and development applications.
This compound as a Plasticizer
The utility of esters as plasticizers in polyvinyl chloride (PVC) and other polymers is well-established. They work by embedding themselves between the polymer chains, increasing the intermolecular space, and thereby enhancing flexibility and durability. The industry standard for general-purpose plasticizers has long been dioctyl phthalate (DOP), although newer, non-phthalate alternatives are gaining prominence due to regulatory and safety considerations. Maleate esters are recognized for their plasticizing effects, with performance influenced by the nature of the alcohol substituent.[1][2]
Comparison with Industry Standard: Dioctyl Phthalate (DOP)
The following table summarizes typical physical and mechanical properties of a PVC formulation plasticized with the industry standard, DOP. This data serves as a benchmark against which this compound can be evaluated.
| Property | Industry Standard (DOP) Performance |
| Tensile Strength | 14.0 MPa |
| 100% Modulus | 6.2 psi |
| Elongation at Break | 390% |
| Hardness (Shore A) | 67 |
Data sourced from typical performance characteristics of general-purpose phthalate plasticizers.[3]
Studies on other maleate diesters suggest that they can be efficient plasticizers, with their effectiveness being influenced by the length and structure of their alkyl chains.[1] It is anticipated that this compound would also demonstrate effective plasticizing properties.
Experimental Protocol: Evaluation of Plasticizer Performance in PVC
To quantitatively assess the performance of this compound as a plasticizer, the following experimental protocol, based on ASTM standards, is recommended.
1. Formulation Preparation:
-
Prepare a standard PVC resin formulation. A typical formulation might include:
-
PVC Resin (K-value 65-70): 100 parts by weight
-
Plasticizer (DIPM or DOP): 40-60 parts by weight
-
Heat Stabilizer (e.g., a mixed metal stabilizer): 2-3 parts by weight
-
Lubricant (e.g., stearic acid): 0.5-1 part by weight
-
-
The components are blended in a high-speed mixer until a homogeneous dry blend is achieved.
2. Milling and Pressing:
-
The dry blend is then processed on a two-roll mill at a temperature of 160-170°C to form a cohesive sheet.
-
The milled sheet is compression molded into plaques of a specified thickness (e.g., 1-2 mm) at a temperature of 170-180°C and a pressure of 10-15 MPa.
3. Conditioning:
-
The molded plaques are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours prior to testing.
4. Mechanical Property Testing:
-
Tensile Strength and Elongation at Break: Dumbbell-shaped specimens are cut from the conditioned plaques. Tensile testing is performed using a universal testing machine according to ASTM D638. The crosshead speed should be set appropriately for flexible PVC (e.g., 500 mm/min).
-
Hardness: The Shore A hardness of the conditioned plaques is measured using a durometer according to ASTM D2240.
5. Data Analysis:
-
The tensile strength, elongation at break, and hardness values for the PVC formulation containing this compound are recorded and compared with the data obtained for the formulation containing the industry standard plasticizer (DOP) at the same concentration.
This compound as a Chemical Intermediate
This compound is a valuable intermediate in organic synthesis, primarily utilized as a dienophile in Diels-Alder reactions and as a Michael acceptor in Michael addition reactions.[4] These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[5][6]
In Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The reactivity of the dienophile is a critical factor in this reaction, with electron-withdrawing groups on the alkene generally increasing the reaction rate.[7][8] Maleate esters, including this compound, are effective dienophiles due to the presence of two electron-withdrawing ester groups.
| Parameter | This compound (Expected) | Dimethyl Maleate (Reference) |
| Reaction Time | Potentially longer | Shorter |
| Yield | Comparable | High |
| Stereoselectivity | Potentially higher | High |
This protocol outlines a general procedure for comparing the reactivity of this compound and Dimethyl maleate in a Diels-Alder reaction with a model diene, such as cyclopentadiene.
1. Reaction Setup:
-
In two separate round-bottom flasks, dissolve equimolar amounts of the dienophile (this compound in one, Dimethyl maleate in the other) in a suitable solvent (e.g., toluene or dichloromethane).
-
Cool the solutions in an ice bath.
2. Addition of Diene:
-
Slowly add an equimolar amount of freshly distilled cyclopentadiene to each flask with stirring.
3. Reaction Monitoring:
-
Allow the reactions to proceed at a controlled temperature (e.g., room temperature or gentle reflux).
-
Monitor the progress of the reactions by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals to determine the rate of consumption of the starting materials and the formation of the product.
4. Product Isolation and Characterization:
-
Once the reaction is complete (as indicated by TLC or GC), remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
-
Determine the yield of the purified product.
-
Characterize the product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) to confirm its structure and stereochemistry.
5. Data Analysis:
-
Compare the reaction times, yields, and stereoselectivity of the two reactions to evaluate the relative performance of this compound and Dimethyl maleate as dienophiles.
In Michael Addition Reactions
This compound can also act as a Michael acceptor, reacting with nucleophiles such as thiols in a conjugate addition reaction.[9][10] This reaction is particularly relevant in bioconjugation chemistry and the synthesis of pharmaceutical compounds containing thioether linkages.
The electron-deficient double bond of this compound is susceptible to nucleophilic attack by thiols, leading to the formation of a succinate derivative. The reaction is typically base-catalyzed.
This protocol provides a general method for the Michael addition of a thiol to this compound.
1. Reaction Setup:
-
Dissolve this compound and a thiol (e.g., thiophenol or cysteine derivative) in an appropriate aprotic solvent (e.g., THF, DMF) in a round-bottom flask.
-
Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine or DBU) to the mixture.
2. Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
3. Work-up and Purification:
-
Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
4. Characterization:
-
Characterize the purified product using spectroscopic techniques to confirm the structure of the thioether adduct.
Conclusion
This compound is a promising compound with potential applications as both a specialty plasticizer and a versatile chemical intermediate. While direct comparative performance data against industry standards is not extensively documented in publicly available literature, this guide provides the necessary framework and experimental protocols for researchers to conduct their own robust benchmarking studies. The information and methodologies presented here are intended to empower scientists and drug development professionals to effectively evaluate the suitability of this compound for their specific applications, fostering innovation and informed decision-making in their research endeavors. Further investigation into the quantitative performance of this compound is encouraged to fully elucidate its potential in various industrial and pharmaceutical contexts.
References
- 1. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 2. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 3. hallstarindustrial.com [hallstarindustrial.com]
- 4. nbinno.com [nbinno.com]
- 5. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]
- 6. Efficient drug synthesis of diisopropyl azodicarboxylate | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Diisopropyl Maleate
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Proper chemical handling and disposal are critical components of this, not only for regulatory compliance but for the well-being of all personnel. This guide provides essential, step-by-step procedures for the safe disposal of diisopropyl maleate, ensuring your operations remain secure and environmentally responsible.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care. This substance is known to be a skin and eye irritant and may cause an allergic skin reaction.[1] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety goggles or a face shield.[2]
-
Protective Clothing: A lab coat or chemical-resistant apron is necessary to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling vapors or mists.[2][3] If significant aerosol generation is unavoidable, a self-contained breathing apparatus may be required.[2]
Safe Handling Practices:
-
Avoid all direct contact with the skin and eyes.[4]
-
Do not inhale vapors or mists.[2]
-
Ensure all containers are kept tightly closed when not in use and stored in a cool, well-ventilated area.[2]
-
Prevent the buildup of electrostatic charge by grounding equipment.[4]
Standard Operating Procedure for Disposal
This compound waste is classified as hazardous and must be disposed of following established environmental regulations.[2] Do not discharge into drains or the environment.[2] The primary disposal method is to engage a licensed professional waste disposal service.
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be compatible with the chemical.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Waste Accumulation:
-
Store the hazardous waste container in a designated, secure, and well-ventilated secondary containment area.
-
Keep the container tightly sealed to prevent the release of vapors.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with an accurate description of the waste material, including its name (this compound) and any potential contaminants.
-
-
Container Handover:
-
Ensure the waste container is properly labeled according to regulatory standards (e.g., hazardous waste labels with contents, dates, and associated hazards).
-
Transfer the container to the authorized waste management personnel as scheduled.
-
-
Documentation:
-
Retain all records and documentation provided by the waste disposal company, as these are essential for regulatory compliance.
-
Emergency Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.
-
Contain the Spill: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like sawdust.
-
Collect Absorbent Material: Carefully collect the saturated absorbent material using non-sparking tools and place it into a suitable, sealed container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Waste: The container with the collected spill material must be disposed of as hazardous waste, following the standard disposal procedure outlined above.
Chemical and Hazard Data
A thorough understanding of a chemical's properties is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| Physical State | Liquid |
| Boiling Point | 225.5°C at 760 mmHg |
| Flash Point | 112.3°C |
| Density | 1.027 g/cm³ |
| GHS Hazard Statements | H315: Causes skin irritation H317: May cause an allergic skin reaction H319: Causes serious eye irritation H335: May cause respiratory irritation |
Data sourced from Vulcanchem, ChemicalBook, and PubChem.[1][3][5]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste from a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Diisopropyl maleate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Diisopropyl maleate. Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risk. This compound is classified as a skin, eye, and respiratory irritant and is a potential skin sensitizer.
I. Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling / Weighing (in a ventilated enclosure) | Safety glasses with side shields | Butyl rubber gloves (double gloving recommended) | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| High-Volume Handling / Transfers | Chemical splash goggles | Butyl rubber gloves (double gloving recommended) | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with organic vapor cartridges if not in a fume hood |
| Risk of Splash | Face shield worn over chemical splash goggles | Butyl rubber gloves (double gloving recommended) | Chemical-resistant apron over a laboratory coat | Not generally required if handled in a certified chemical fume hood |
Quantitative Data for Glove Selection
Due to the absence of specific permeation data for this compound, data for a structurally similar ester, Diethyl maleate, is provided as a conservative estimate. Nitrile gloves are not recommended for handling this compound due to their poor resistance to esters.
| Glove Material | Chemical Class | Breakthrough Time (minutes) | Recommendation |
| Nitrile | Esters (general) | Poor resistance | Not Recommended |
| Nitrile | Diethyl maleate | < 5 | Not Recommended [1] |
| Butyl Rubber | Esters (general) | > 480 | Recommended [2] |
Note: Breakthrough times can be influenced by factors such as glove thickness, temperature, and the concentration of the chemical. Always inspect gloves for any signs of degradation before use and replace them immediately if contamination is suspected.
II. Operational Plan for Handling this compound
This step-by-step protocol is designed to minimize exposure during the handling of this compound.
1. Preparation and Pre-Handling Check:
- Ensure a certified chemical fume hood is available and functioning correctly.
- Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
- Assemble all necessary materials and equipment before handling the chemical.
- Inspect all PPE for integrity (e.g., no holes or cracks in gloves).
2. Weighing and Transfer:
- All weighing and transfers of this compound must be conducted within a chemical fume hood.[3]
- Use a disposable weighing boat or paper.
- For transfers, use a funnel to minimize the risk of spills.
- Keep containers of this compound closed when not in use.
3. Post-Handling Procedures:
- Decontaminate the work area with an appropriate solvent (e.g., isopropanol) followed by soap and water.
- Properly doff PPE to avoid skin contact. Remove gloves using a technique that prevents the outer contaminated surface from touching the skin.
- Wash hands thoroughly with soap and water after removing gloves.
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
III. Disposal Plan
This compound is a non-halogenated organic compound and should be disposed of as hazardous chemical waste.
1. Waste Collection:
- Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container.[4][5][6]
- The container should be made of a chemically resistant material (e.g., high-density polyethylene).
- Do not mix this compound waste with halogenated solvents or other incompatible waste streams.[7][8]
2. Contaminated Solid Waste:
- All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a separate, clearly labeled hazardous waste container.[9][10]
3. Labeling and Storage:
- Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.
- Store the waste container in a designated satellite accumulation area, away from sources of ignition and incompatible materials.
4. Final Disposal:
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain.[7]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS for assistance.[10]
References
- 1. auckland.ac.nz [auckland.ac.nz]
- 2. guardian-mfg.com [guardian-mfg.com]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. research.wayne.edu [research.wayne.edu]
- 10. ehs.stanford.edu [ehs.stanford.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
